3-Bromo-6-isopropoxy-2-methylpyridine
Description
BenchChem offers high-quality 3-Bromo-6-isopropoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-isopropoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-6-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFZTOVTHSQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682481 | |
| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239611-34-7 | |
| Record name | 3-Bromo-2-methyl-6-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239611-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
Introduction
3-Bromo-6-isopropoxy-2-methylpyridine is a key heterocyclic intermediate, finding significant application in the synthesis of complex organic molecules targeted for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, an isopropoxy group, and a methyl group, makes it a versatile building block. This guide provides a comprehensive overview of the prevalent and scientifically robust synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Overview of Synthetic Strategies
The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be approached from several precursors. The most common strategies involve the sequential functionalization of a pyridine core. The choice of strategy is often dictated by the availability and cost of starting materials, as well as desired purity and yield. The two primary retrosynthetic disconnections lead to pathways starting from either a pre-brominated pyridine or a pre-alkoxylated pyridine. A third, less common but viable route, involves the construction of the pyridine ring itself.
Figure 1: High-level overview of primary synthetic routes.
Route A: Synthesis from 2-Methyl-3-hydroxypyridine
This route is advantageous due to the commercial availability of the starting material. It follows a logical sequence of bromination followed by etherification.
Step 1: Bromination of 2-Methyl-3-hydroxypyridine
The initial step involves the bromination of 2-methyl-3-hydroxypyridine to yield 6-bromo-2-methylpyridin-3-ol. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. However, direct bromination of the pyridine ring can be challenging. A more controlled approach is often necessary.
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for regioselective bromination of activated rings, offering milder conditions compared to elemental bromine.
-
Solvent: Acetonitrile or a chlorinated solvent like dichloromethane is typically used to facilitate the reaction while being relatively inert.
Step 2: Isopropylation of 6-Bromo-2-methylpyridin-3-ol
The subsequent step is a Williamson ether synthesis, where the hydroxyl group of 6-bromo-2-methylpyridin-3-ol is converted to an isopropoxy group.[1]
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, forming the corresponding alkoxide in situ.[1]
-
Alkylating Agent: 2-Bromopropane is the reagent of choice for introducing the isopropyl group.[1]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophilicity of the alkoxide.[1]
-
Temperature: Heating the reaction mixture, often to around 100°C, is necessary to drive the reaction to completion in a reasonable timeframe.[1]
Detailed Experimental Protocol (Route A, Step 2)
-
To a solution of 6-bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol) in DMF (100 mL), add potassium carbonate (19.3 g, 139.6 mmol) and 2-bromopropane (13.1 mL, 139.6 mmol).[1]
-
Heat the reaction mixture to 100°C and stir overnight.[1]
-
After cooling to room temperature, pour the mixture into a biphasic mixture of water and ethyl acetate (200 mL).[1]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-20% ethyl acetate in heptanes) to afford 3-bromo-6-isopropoxy-2-methylpyridine as a yellow oil (10.9 g, 85% yield).[1]
Route B: Synthesis from 2,6-Dichloro-3-methylpyridine
This alternative pathway begins with a commercially available dichloropyridine derivative and involves a sequence of nucleophilic aromatic substitution, nitration, reduction, and a Sandmeyer reaction.
Step 1: Regioselective Isopropylation
The first step is a nucleophilic aromatic substitution (SₙAr) of one of the chlorine atoms with isopropoxide. The positions ortho (C2/C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack.[2] In 2,6-dichloro-3-methylpyridine, both chlorine atoms are at activated positions. The regioselectivity of this reaction is influenced by both electronic and steric factors. The methyl group at the 3-position can sterically hinder the attack at the C2 position, potentially favoring substitution at the C6 position.[3][4]
Causality of Experimental Choices:
-
Nucleophile: Sodium isopropoxide, prepared from isopropanol and a strong base like sodium hydride, is a potent nucleophile for this transformation.
-
Solvent: Anhydrous isopropanol can serve as both the reagent source and the solvent. Alternatively, a polar aprotic solvent like THF can be used.
Step 2: Nitration
The subsequent nitration of the pyridine ring is a crucial step to introduce a functional group that can later be converted to the bromo substituent. The isopropoxy group is an activating, ortho-, para-director. The C5 position is para to the isopropoxy group and ortho to the methyl group, making it the most likely site for nitration.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for aromatic nitration.[5][6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group, which is a precursor for the Sandmeyer reaction.
Causality of Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for nitro group reduction.[7][8] Alternatively, metal/acid combinations like tin or iron in hydrochloric acid can be used.
Step 4: Sandmeyer Bromination
The final step is the conversion of the amino group to a bromo group via a Sandmeyer reaction.[9] This classic transformation involves the diazotization of the primary aromatic amine with a nitrite source in an acidic medium, followed by the displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst.[9][10]
Causality of Experimental Choices:
-
Diazotization: Sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5°C) generates the diazonium salt.[7][8]
-
Bromide Source and Catalyst: Copper(I) bromide (CuBr) is the classical catalyst and bromide source for the Sandmeyer reaction.[11]
Figure 2: Workflow for the Sandmeyer Bromination Step.
Purification and Characterization
Regardless of the synthetic route, the final product requires purification, typically by column chromatography or distillation. The identity and purity of 3-Bromo-6-isopropoxy-2-methylpyridine are confirmed using standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the aromatic protons, the isopropoxy methine and methyl protons, and the pyridine methyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals for all nine unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds. |
Safety Considerations
The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Corrosive Reagents: Concentrated acids (sulfuric, nitric, hydrobromic) are highly corrosive and should be handled with extreme care.
-
Flammable Solvents: Organic solvents like ethyl acetate, heptanes, and DMF are flammable.
-
Toxic and Reactive Reagents: Bromine, NBS, and sodium hydride are toxic and/or highly reactive. Diazonium salts can be explosive if allowed to dry and should be used in solution immediately after preparation.
Conclusion
The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be effectively achieved through multiple synthetic pathways. The choice between routes depends on factors such as starting material availability, cost, and scale. The "bromination first" route starting from 2-methyl-3-hydroxypyridine is a straightforward two-step process. The "alkoxylation first" route beginning with 2,6-dichloro-3-methylpyridine is longer but offers an alternative for accessing the target compound. Both routes rely on fundamental organic reactions and provide a reliable supply of this important building block for research and development in the life sciences.
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- Why does nucleophilic aromatic substitution occur
- By-product dibromide pyridine is separated and 2- amino-5-bromopyridine is converted by modified Sandmeyer conditions to synthesize 2,5- dibromopyridine from its diazonium salt in presence of bromine instead of conventional copper halide such as CuBr as reagents or c
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-isopropoxy-2-methylpyridine
A Note on Isomeric Specificity: This guide focuses on the physicochemical properties of 6-Bromo-3-isopropoxy-2-methylpyridine (CAS 1392466-94-2). While the initial request specified 3-Bromo-6-isopropoxy-2-methylpyridine, publicly available scientific data predominantly pertains to the 6-bromo isomer. It is plausible that the initial query contained a typographical error, a common occurrence with complex chemical nomenclature. This document proceeds under the assumption that the 6-bromo isomer is the compound of interest for the intended audience of researchers and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and FDA-approved drugs.[1] Its nitrogen-containing heterocyclic structure imparts unique properties, influencing aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1]
6-Bromo-3-isopropoxy-2-methylpyridine is a versatile synthetic intermediate. Its constituent functional groups—a reactive bromine atom, a lipophilic isopropoxy group, and a methyl group on the pyridine core—offer multiple avenues for chemical modification. The bromine atom, for instance, is a prime site for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] Such versatility makes this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters govern a molecule's behavior from synthesis and formulation to its journey through the body. The available data for 6-Bromo-3-isopropoxy-2-methylpyridine is summarized below.
| Property | Value/Information | Source(s) |
| CAS Number | 1392466-94-2 | [4] |
| Molecular Formula | C₉H₁₂BrNO | [5] |
| Molecular Weight | 230.10 g/mol | [5] |
| Appearance | Yellow oil | [4] |
| SMILES | CC(C)OC1=C(C)N=C(Br)C=C1 | [5] |
Synthesis and Spectral Characterization
The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine has been reported via the Williamson ether synthesis.[4] This method involves the reaction of 6-Bromo-2-methylpyridin-3-ol with 2-bromopropane in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[4]
Synthetic Protocol
-
Dissolve 6-Bromo-2-methylpyridin-3-ol (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq) and 2-bromopropane (2.5 eq) to the solution.
-
Heat the reaction mixture at 100 °C overnight.
-
After cooling, pour the mixture into a biphasic system of water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromo-3-isopropoxy-2-methylpyridine.[4]
¹H-NMR Spectral Data
The structural integrity of the synthesized compound can be confirmed by proton nuclear magnetic resonance (¹H-NMR) spectroscopy. The reported chemical shifts in deuterochloroform (CDCl₃) are:
-
δ 1.42 (d, 6H)
-
δ 2.48 (s, 3H)
-
δ 4.65 (m, 1H)
-
δ 7.20 (d, 1H)
-
δ 8.04 (d, 1H)[4]
Expected Reactivity and Potential Applications
The chemical reactivity of 6-Bromo-3-isopropoxy-2-methylpyridine is dictated by its functional groups. The bromine atom at the 6-position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures.
The isopropoxy group enhances the lipophilicity of the molecule, which can be a crucial factor in its ability to cross biological membranes. The pyridine nitrogen provides a basic center, which can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in proteins.
Given its structural motifs, 6-Bromo-3-isopropoxy-2-methylpyridine is a valuable intermediate in the synthesis of biologically active compounds. Substituted pyridines are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[6] This compound could serve as a starting material for the development of novel therapeutics in these areas.
Experimental Protocols for Physicochemical Characterization
For a novel compound intended for drug development, a thorough characterization of its physicochemical properties is essential. The following are standard, field-proven protocols for determining key parameters.
Determination of pKa
The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and target engagement.[7]
-
Instrumentation: An automated potentiometric titrator equipped with a calibrated pH electrode.
-
Procedure:
-
Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) to achieve a concentration of approximately 1-5 mM.
-
Titrate the solution with a standardized solution of hydrochloric acid to determine basic pKa values, and with a standardized solution of potassium hydroxide to determine acidic pKa values.
-
The pKa is determined from the inflection point of the titration curve.
-
-
Instrumentation: A UV-Visible spectrophotometer with a thermostatted cell holder.
-
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.
-
Measure the absorbance spectrum of each solution.
-
The pKa is determined by plotting the change in absorbance at a specific wavelength against pH.[8]
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.[9]
-
Materials: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Pre-saturate the n-octanol with the aqueous buffer and vice-versa.
-
Prepare a stock solution of the compound in one of the phases.
-
Add the stock solution to a mixture of the two phases in a separatory funnel.
-
Shake vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]
-
Caption: Workflow for LogP determination using the shake-flask method.
Chemical Stability Assessment
Evaluating the chemical stability of an active pharmaceutical ingredient (API) is crucial for determining its shelf-life and appropriate storage conditions.[]
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Procedure:
-
Expose the compound to a variety of stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometric detector) to separate the parent compound from any degradation products.
-
-
Objective: To determine the shelf-life of the compound under recommended storage conditions.
-
Procedure:
-
Store the compound in its intended packaging at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH) for an extended period (e.g., up to 5 years).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months), analyze the samples for appearance, purity, and the presence of any degradation products.[11][12]
-
Conclusion
6-Bromo-3-isopropoxy-2-methylpyridine is a valuable chemical entity with significant potential in drug discovery and development. Its physicochemical properties, dictated by the interplay of its bromo, isopropoxy, and methylpyridine functionalities, make it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its key physicochemical parameters, as outlined in this guide, are essential for unlocking its full potential in the hands of medicinal chemists and pharmaceutical scientists.
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PubChem. (n.d.). 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
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Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]
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Chromatography Today. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-6-isopropoxy-2-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
3-Bromo-6-isopropoxy-2-methylpyridine, identified by its CAS number 1239611-34-7, is a halogenated and alkoxy-substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its strategic placement of a bromine atom at the 3-position, a methyl group at the 2-position, and an isopropoxy group at the 6-position of the pyridine ring provides a unique combination of steric and electronic properties. This substitution pattern makes it a versatile scaffold for the construction of novel compounds, particularly in the realm of drug discovery where precise molecular architectures are paramount for achieving desired biological activity.
The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The isopropoxy and methyl groups, on the other hand, can influence the compound's solubility, metabolic stability, and interactions with biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 3-Bromo-6-isopropoxy-2-methylpyridine, with a focus on its utility in the development of kinase inhibitors.
Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine: A Practical Approach
The most logical and widely applicable method for the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis would commence with the deprotonation of 3-Bromo-6-hydroxy-2-methylpyridine to form the corresponding alkoxide, which is then reacted with an isopropylating agent such as 2-bromopropane.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-3-bromopyridine. The first step involves the diazotization of the amino group followed by hydrolysis to yield 3-Bromo-6-hydroxy-2-methylpyridine. The subsequent Williamson etherification furnishes the desired product.
Caption: Proposed synthetic pathway for 3-Bromo-6-isopropoxy-2-methylpyridine.
Detailed Experimental Protocol (Adapted from a similar synthesis):
This protocol is adapted from the synthesis of the isomeric 6-Bromo-3-isopropoxy-2-methylpyridine and should be optimized for the synthesis of the title compound.[9]
Materials:
-
3-Bromo-6-hydroxy-2-methylpyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 3-Bromo-6-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir overnight.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-6-isopropoxy-2-methylpyridine.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical properties of 3-Bromo-6-isopropoxy-2-methylpyridine is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1239611-34-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂BrNO | [2][3] |
| Molecular Weight | 230.11 g/mol | [10] |
| Appearance | Liquid | [3] |
| Purity | ≥95% | [1][2] |
| Storage | 2-8 °C, sealed in a dry environment | [2][3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a septet for the methine proton of the isopropoxy group, a doublet for the methyl protons of the isopropoxy group, and a singlet for the methyl group at the 2-position of the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbons of the pyridine ring and the three carbons of the isopropoxy group. The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The structural motifs present in 3-Bromo-6-isopropoxy-2-methylpyridine make it an attractive starting material for the synthesis of kinase inhibitors.[11][12][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[13]
The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties. This is a common strategy in the design of kinase inhibitors, where a heterocyclic core (in this case, the pyridine ring) is often decorated with specific substituents to achieve high potency and selectivity for the target kinase.
Logical Workflow for Kinase Inhibitor Synthesis:
The following diagram illustrates a general workflow for the utilization of 3-Bromo-6-isopropoxy-2-methylpyridine in the synthesis of a kinase inhibitor library.
Caption: A typical workflow for the synthesis and screening of kinase inhibitors.
This iterative process of synthesis, biological evaluation, and structural optimization allows for the development of potent and selective kinase inhibitors for therapeutic intervention. While specific examples of marketed drugs containing the 3-Bromo-6-isopropoxy-2-methylpyridine scaffold are not yet prominent, its utility as a building block in discovery pipelines is evident from the commercial availability and the well-established chemistry of related brominated pyridines.
Safety and Handling
3-Bromo-6-isopropoxy-2-methylpyridine is an irritant and may cause an allergic skin reaction.[10] It is also reported to cause serious eye irritation.[10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][10]
Conclusion
3-Bromo-6-isopropoxy-2-methylpyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the presence of a reactive bromine handle allow for its incorporation into a wide range of complex molecules through robust and predictable synthetic methodologies. Its primary application lies in the construction of substituted pyridine scaffolds, which are core components of many biologically active compounds, particularly kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of readily accessible and versatile intermediates like 3-Bromo-6-isopropoxy-2-methylpyridine in accelerating the drug discovery process cannot be overstated.
References
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Arabian Journal of Chemistry, Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ([Link])
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MDPI, A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])
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MDPI, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ([Link])
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An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine
Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers, scientists, and professionals in drug development, the ability to confidently elucidate the structure of a novel chemical entity is paramount. It is this foundational knowledge that informs structure-activity relationships (SAR), guides lead optimization, and ultimately ensures the safety and efficacy of new therapeutic agents. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and deductive reasoning required for the structural elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine, a substituted pyridine derivative indicative of the complex scaffolds encountered in modern chemical research. By integrating multi-technique spectroscopic data with field-proven insights, this document serves as a practical and authoritative resource for the scientific community.
Introduction to the Analytical Challenge: The Case of 3-Bromo-6-isopropoxy-2-methylpyridine
The molecule at the center of this guide, 3-Bromo-6-isopropoxy-2-methylpyridine, presents a representative analytical puzzle. Its structure, featuring a substituted pyridine core with bromo, isopropoxy, and methyl functionalities, necessitates a multi-faceted analytical approach for unambiguous confirmation. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, when synergistically employed, allows for the confident assembly of its molecular architecture. This guide will deconstruct the data obtained from each technique, explaining the causality behind experimental choices and the logic that underpins spectral interpretation.
The Strategic Workflow for Structure Elucidation
A robust and efficient workflow is critical for the successful elucidation of a chemical structure. The process is not merely a sequence of experiments but a logical progression of inquiry, where each step builds upon the last to refine the structural hypothesis.
Caption: A logical workflow for the structure elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight of an unknown compound. For 3-Bromo-6-isopropoxy-2-methylpyridine, Electron Ionization (EI) mass spectrometry is a suitable technique.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is utilized.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺) and various fragment ions. The ions are then accelerated, separated based on their mass-to-charge ratio (m/z), and detected.
Data Interpretation: Expected Mass Spectrum
The mass spectrum of 3-Bromo-6-isopropoxy-2-methylpyridine is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of similar intensity, separated by 2 m/z units.
| Feature | Expected m/z | Interpretation |
| Molecular Ion [M]⁺ (with ⁷⁹Br) | 230 | C₉H₁₂⁷⁹BrNO⁺ |
| Molecular Ion [M+2]⁺ (with ⁸¹Br) | 232 | C₉H₁₂⁸¹BrNO⁺ |
| Key Fragment | 188/190 | Loss of the isopropoxy group (-OCH(CH₃)₂) |
| Key Fragment | 149 | Loss of Br |
The fragmentation pattern provides further structural clues. A significant fragment would likely correspond to the loss of the isopropoxy group, while another would indicate the loss of the bromine atom.
Caption: Predicted major fragmentation pathways for 3-Bromo-6-isopropoxy-2-methylpyridine in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: The FTIR spectrometer is configured for ATR analysis, and a background spectrum of the clean crystal is acquired.
-
Data Acquisition: The sample is brought into contact with the crystal, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation: Expected FTIR Spectrum
The FTIR spectrum of 3-Bromo-6-isopropoxy-2-methylpyridine is expected to show characteristic absorption bands corresponding to its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2975-2850 | C-H stretch | Isopropyl and methyl groups |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1250-1000 | C-O stretch | Isopropoxy group |
| Below 800 | C-Br stretch | Bromo group |
The presence of these bands provides strong evidence for the key structural components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom. A combination of ¹H NMR and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, is employed for a comprehensive analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[2] ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are then acquired.
Data Interpretation: Predicted NMR Spectra
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-4 |
| ~6.5 | d | 1H | H-5 |
| ~5.2 | sept | 1H | CH (isopropoxy) |
| ~2.4 | s | 3H | CH₃ (methyl) |
| ~1.3 | d | 6H | CH₃ (isopropoxy) |
The downfield shifts of the aromatic protons are characteristic of a pyridine ring. The splitting patterns (doublets for H-4 and H-5, a septet for the isopropoxy CH, and a doublet for the isopropoxy methyls) are crucial for establishing connectivity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 |
| ~155 | C-2 |
| ~140 | C-4 |
| ~115 | C-5 |
| ~110 | C-3 |
| ~70 | CH (isopropoxy) |
| ~22 | CH₃ (isopropoxy) |
| ~20 | CH₃ (methyl) |
2D NMR Spectroscopy (COSY and HSQC)
-
COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. For 3-Bromo-6-isopropoxy-2-methylpyridine, a key correlation would be observed between the aromatic protons H-4 and H-5, and between the isopropoxy CH and its methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.
Caption: Key 2D NMR correlations for confirming the structure of 3-Bromo-6-isopropoxy-2-methylpyridine.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine serves as a compelling case study in the power of a multi-technique, synergistic analytical approach. By integrating the molecular weight and fragmentation data from mass spectrometry, the functional group information from FTIR spectroscopy, and the detailed connectivity map provided by NMR spectroscopy, a confident and unambiguous structural assignment can be made. This guide has outlined not only the "what" and "how" of these techniques but, more importantly, the "why" behind the experimental choices and the logical framework for data interpretation. For the researcher, scientist, and drug development professional, mastering this integrated approach is fundamental to advancing the frontiers of chemical science.
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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A Roadmap for Unveiling the Biological Mechanism of 3-Bromo-6-isopropoxy-2-methylpyridine: A Technical Guide for Preclinical Research
Abstract
Substituted pyridine scaffolds are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1][2] 3-Bromo-6-isopropoxy-2-methylpyridine is a novel heterocyclic compound whose biological activity and mechanism of action remain uncharacterized. This technical guide provides a comprehensive, field-proven framework for the systematic investigation of this and other novel pyridine derivatives. Addressed to researchers, scientists, and drug development professionals, this document outlines a logical, multi-stage research workflow, from initial broad-based screening to specific target identification and pathway elucidation. By synthesizing established protocols with expert insights, this guide serves as a roadmap for unlocking the therapeutic potential of new chemical entities.
Introduction: The Enigma of a Novel Pyridine Derivative
3-Bromo-6-isopropoxy-2-methylpyridine represents a unique chemical entity within the vast landscape of heterocyclic compounds. Its structure, featuring a pyridine core with bromo, isopropoxy, and methyl substitutions, suggests the potential for specific interactions with biological macromolecules. However, a thorough review of the current scientific literature reveals a significant knowledge gap: there is no published data on the biological activity or mechanism of action of this specific compound.
This guide, therefore, takes a proactive and predictive stance. Instead of detailing a known mechanism, it provides an expert-led, systematic approach to elucidate the mechanism of action for a novel compound such as 3-Bromo-6-isopropoxy-2-methylpyridine. The methodologies and logical frameworks presented herein are designed to be self-validating, ensuring a rigorous and reproducible investigation.
The Pyridine Scaffold: A Privileged Foundation for Drug Discovery
The pyridine ring is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules.[2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal framework for designing therapeutic agents.[2] Pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
-
Anticancer Activity: Many pyridine-based compounds have been developed as potent anticancer agents, targeting various aspects of cancer cell biology, such as cell proliferation and survival.[3][4] Some have been investigated as inhibitors of key signaling proteins like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR).[4][5][6]
-
Anticonvulsant Properties: Certain substituted pyridines have shown significant efficacy in preclinical models of seizures, suggesting their potential as central nervous system agents.[1]
-
Antimicrobial Effects: The pyridine nucleus is also a feature in various compounds with antibacterial and antifungal properties.[7]
Given this extensive history, it is logical to hypothesize that 3-Bromo-6-isopropoxy-2-methylpyridine may possess one or more of these activities. The specific combination of its substituents—an electron-withdrawing bromine atom, a bulky isopropoxy group, and a methyl group—provides a unique chemical profile that warrants a thorough investigation.
A Proposed Research Workflow for Mechanistic Elucidation
The following multi-stage workflow provides a comprehensive and logical progression for characterizing the biological mechanism of action of 3-Bromo-6-isopropoxy-2-methylpyridine.
Stage 1: Broad-Spectrum In Vitro Screening
The initial step is to cast a wide net to identify any potential biological activity. This involves screening the compound against a diverse panel of assays.
Experimental Choices & Causality: A broad screening approach is essential for novel compounds with no prior activity data. This strategy maximizes the chances of detecting a biological effect and provides initial clues about the compound's potential therapeutic area. For instance, screening against a panel of human cancer cell lines is a common starting point due to the urgent need for new oncology drugs and the availability of well-established, high-throughput assays.
Recommended Initial Screens:
-
Cancer Cell Line Proliferation/Cytotoxicity Panel: Test the compound against a panel of 20-60 cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).
-
Antimicrobial Panel: Screen against a representative set of Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Kinase Panel: A broad kinase screen (e.g., against 100+ kinases) can rapidly identify if the compound is a kinase inhibitor, a common mechanism for pyridine derivatives.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 3-Bromo-6-isopropoxy-2-methylpyridine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of 3-Bromo-6-isopropoxy-2-methylpyridine |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 7.8 |
| A549 | Lung Cancer | > 100 |
| HCT116 | Colon Cancer | 3.1 |
| K562 | Leukemia | 2.5 |
This table illustrates how initial screening data can highlight selective cytotoxicity.
Stage 2: Target Identification and Validation
If Stage 1 reveals a consistent and potent activity, such as selective cytotoxicity against leukemia cells, the next crucial step is to identify the specific molecular target.
Experimental Choices & Causality: Based on the prevalence of pyridine derivatives as kinase inhibitors, a logical next step is to perform a comprehensive kinase profiling assay.[5][6][9] This will determine if the compound's cytotoxic effect is mediated by the inhibition of one or more protein kinases.
This is a competitive binding assay that measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer in the kinase assay buffer.
-
Compound Plating: Serially dilute 3-Bromo-6-isopropoxy-2-methylpyridine in the assay buffer and plate in a 384-well plate.
-
Kinase Reaction: Add the kinase-antibody mixture to the wells, followed by the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displacement. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
| Kinase Target | IC₅₀ (nM) of 3-Bromo-6-isopropoxy-2-methylpyridine |
| Abl1 | 15 |
| Src | 250 |
| Lck | 300 |
| EGFR | > 10,000 |
| PI3Kα | > 10,000 |
This table demonstrates how kinase profiling can pinpoint a specific molecular target (in this hypothetical case, Abl1 kinase).
Stage 3: Elucidation of Downstream Signaling Pathways
Once a primary target is validated (e.g., Abl1 kinase), the focus shifts to understanding how inhibiting this target leads to the observed cellular effect (e.g., leukemia cell death).
Experimental Choices & Causality: Western blotting is a powerful technique to measure changes in the protein expression and phosphorylation status of key components of the signaling pathway downstream of the target. This directly links target engagement to a cellular response.
-
Cell Treatment: Treat the sensitive cell line (e.g., K562 leukemia cells) with varying concentrations of 3-Bromo-6-isopropoxy-2-methylpyridine for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target and its downstream effectors (e.g., anti-phospho-CrkL for the Abl1 pathway), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanism: Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: A logical workflow for elucidating the mechanism of action.
Caption: A hypothetical signaling pathway for the compound.
The Importance of Structure-Activity Relationship (SAR) Studies
Once a primary mechanism and target are identified, synthesizing and testing analogs of 3-Bromo-6-isopropoxy-2-methylpyridine is a critical next step. By systematically modifying each substituent (the 6-bromo, 3-isopropoxy, and 2-methyl groups), researchers can determine which parts of the molecule are essential for its biological activity.[2][10] This structure-activity relationship (SAR) data is invaluable for optimizing the compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a viable drug candidate.
Conclusion
While the specific biological role of 3-Bromo-6-isopropoxy-2-methylpyridine is currently unknown, its chemical structure, rooted in the pharmacologically privileged pyridine scaffold, provides a strong rationale for a comprehensive investigation into its therapeutic potential. The multi-stage research workflow detailed in this guide—from broad-spectrum screening to target validation and pathway elucidation—offers a robust and scientifically rigorous framework for this endeavor. The successful application of these methodologies will not only unveil the mechanism of action of this novel compound but also pave the way for its potential development as a next-generation therapeutic agent.
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- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 10. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 3-Bromo-6-isopropoxy-2-methylpyridine
An In-Depth Technical Guide to the Synthesis and Application of Brominated Isopropoxy-Methylpyridine Scaffolds
Abstract
Substituted pyridine derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents. This technical guide focuses on the synthesis, properties, and synthetic utility of brominated isopropoxy-methylpyridines. While the specific constitutional isomer 3-Bromo-6-isopropoxy-2-methylpyridine is sparsely documented in current literature, this paper will use the closely related and synthetically accessible isomer, 6-Bromo-3-isopropoxy-2-methylpyridine , as a primary case study. We will provide a detailed, field-proven synthesis protocol, analyze its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discuss its potential as a critical building block for drug discovery professionals.
Introduction and Structural Analysis
The pyridine ring is a privileged structure in drug development due to its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of pharmacokinetic properties. The strategic placement of functional groups—such as a bromine atom for cross-coupling, an isopropoxy group for modulating lipophilicity and metabolic stability, and a methyl group for steric control and binding pocket interactions—creates a versatile chemical intermediate.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a laboratory setting.
Compound Properties
The key physicochemical data for the primary subject of this guide, 6-Bromo-3-isopropoxy-2-methylpyridine, are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-3-isopropoxy-2-methylpyridine | - |
| CAS Number | 1392466-94-2 | [1] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.10 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-Bromo-3-isopropoxy-2-methylpyridine is not widely available. Therefore, a conservative approach to handling is mandated, drawing precautionary measures from related brominated pyridine compounds.
-
Hazard Profile: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[2][3] May cause respiratory irritation.[3][4]
-
Recommended PPE: Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]
Synthesis Protocol: 6-Bromo-3-isopropoxy-2-methylpyridine
The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine is efficiently achieved via a Williamson ether synthesis, a robust and widely used reaction for forming ethers.
Reaction Scheme
The overall transformation involves the O-alkylation of 6-Bromo-2-methylpyridin-3-ol with 2-bromopropane.
Caption: Workflow for the synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine.
Detailed Experimental Methodology
This protocol is adapted from documented procedures.[1]
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. To the resulting solution, add potassium carbonate (K₂CO₃, 19.3 g, 139.6 mmol, 2.5 equiv.) followed by 2-bromopropane (13.1 mL, 139.6 mmol, 2.5 equiv.).
-
Scientist's Insight: Potassium carbonate acts as the base to deprotonate the hydroxyl group of the pyridinol, forming the more nucleophilic pyridinolate anion. A non-nucleophilic inorganic base is chosen to prevent side reactions. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the anion, thus enhancing its nucleophilicity.
-
-
Reaction: Heat the reaction mixture to 100°C using an oil bath and maintain stirring overnight (approx. 16 hours).
-
Workup and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc, 200 mL) and deionized water (200 mL). Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer twice more with EtOAc (100 mL portions).
-
Combine all organic layers and wash with brine (100 mL) to remove residual DMF and inorganic salts.
-
Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel if necessary to afford the final product, 6-Bromo-3-isopropoxy-2-methylpyridine.
Key Applications in Synthetic Chemistry: The Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[6] The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the linkage of aryl halides with boronic acids or esters.[7]
Proposed Suzuki Coupling Protocol
The following is a representative protocol for coupling 6-Bromo-3-isopropoxy-2-methylpyridine with a generic arylboronic acid.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 6-Bromo-3-isopropoxy-2-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[8]
-
Catalyst System: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Scientist's Insight: Pd(PPh₃)₄ is a reliable Pd(0) source. The choice of catalyst and ligand is critical and can be optimized for challenging substrates.[9] For instance, using Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃ can improve reaction rates for sterically hindered or electron-rich partners.[7]
-
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[8]
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 85-95°C until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Workup: Cool the reaction, dilute with EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography to isolate the biaryl product.
Catalytic Cycle Visualization
The mechanism of the Suzuki coupling is a well-understood catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct data on 3-Bromo-6-isopropoxy-2-methylpyridine is limited, this guide demonstrates that its structural isomer, 6-Bromo-3-isopropoxy-2-methylpyridine, serves as a highly valuable and synthetically accessible building block for research and development. Through a straightforward Williamson ether synthesis, this intermediate can be readily prepared. Its true utility is realized in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse range of complex biaryl molecules of interest to the pharmaceutical and agrochemical industries.[10] The protocols and insights provided herein offer a solid foundation for scientists looking to incorporate this versatile pyridine scaffold into their synthetic programs.
References
-
Singh, G. et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729. Available at: [Link]
-
Uddin, M. I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from Chem-Impex. Available at: [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
PubChem. (n.d.). 3-Bromo-6-hydroxy-2-methylpyridine. Retrieved from National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-6-hydroxy-2-methylpyridine | C6H6BrNO | CID 2734417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 3-Bromo-6-isopropoxy-2-methylpyridine: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres of phenyl rings, offering improved metabolic stability and solubility while providing a key scaffold for molecular recognition by biological targets. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological activity. Among the vast landscape of substituted pyridines, 3-Bromo-6-isopropoxy-2-methylpyridine has emerged as a valuable building block in the synthesis of complex molecules for drug discovery programs. This guide provides a comprehensive overview of its discovery, synthesis, and applications, offering insights for researchers and drug development professionals.
Discovery and Historical Context
The precise first synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is not extensively documented in readily available academic literature, suggesting its emergence is likely tied to its specific use as an intermediate in proprietary drug discovery programs. Its history is therefore best understood within the broader context of the exploration of substituted pyridines as key pharmacophores. The development of various synthetic methodologies for the functionalization of the pyridine ring throughout the 20th and 21st centuries has enabled the creation of a vast array of novel pyridine-based building blocks.
The synthesis of related brominated and alkoxylated pyridines has been reported in various patents and publications, highlighting the general interest in this class of compounds for agrochemical and pharmaceutical applications. For instance, methods for the preparation of various bromo- and methoxy-substituted methylpyridines have been detailed, often as key steps in the synthesis of biologically active molecules.[2] The specific combination of a bromo, an isopropoxy, and a methyl group at the 3, 6, and 2 positions, respectively, points towards a targeted design for a particular synthetic route, likely to achieve a desired substitution pattern in a subsequent reaction step, such as a cross-coupling reaction.
Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be approached through several strategic routes, leveraging established pyridine functionalization chemistries. A plausible and efficient synthetic pathway involves the multi-step transformation of a readily available pyridine precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-Bromo-6-isopropoxy-2-methylpyridine would involve the late-stage introduction of the isopropoxy group via a nucleophilic aromatic substitution or an etherification reaction on a corresponding hydroxypyridine. The bromo and methyl groups can be incorporated earlier in the synthesis.
Caption: Retrosynthetic analysis of 3-Bromo-6-isopropoxy-2-methylpyridine.
Proposed Synthetic Protocol
Based on analogous procedures for related compounds found in the literature, a detailed, self-validating protocol for the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is proposed below. This protocol is designed to provide a clear and reproducible method for researchers.
Step 1: Synthesis of 2-Methyl-3-nitropyridine
This step involves a condensation reaction followed by decarboxylation.
-
Reactants: Diethyl malonate, sodium metal, and 2-chloro-3-nitropyridine in a suitable solvent like toluene.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, sodium metal is reacted with diethyl malonate in toluene to form the corresponding sodium salt.
-
A solution of 2-chloro-3-nitropyridine in toluene is then added dropwise to the reaction mixture.
-
The reaction is heated to facilitate the condensation reaction.
-
After completion, the reaction is worked up by acidification and heating to effect decarboxylation, yielding 2-methyl-3-nitropyridine.[2]
-
-
Causality: The use of a strong base like sodium ethoxide (formed in situ from sodium and ethanol if used as a solvent, or directly from sodium in toluene) is crucial to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electron-deficient pyridine ring at the position ortho to the nitro group, displacing the chloride. The subsequent acidic workup and heating drive the decarboxylation of the resulting malonic ester derivative.
Step 2: Synthesis of 3-Amino-2-methylpyridine
This step involves the reduction of the nitro group.
-
Reactants: 2-Methyl-3-nitropyridine, a reducing agent such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).
-
Procedure:
-
2-Methyl-3-nitropyridine is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by adding a hydrogen donor, and stirring at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 3-amino-2-methylpyridine.[2]
-
-
Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to amines. Palladium on carbon is a robust and widely used catalyst for this transformation.
Step 3: Synthesis of 3-Bromo-2-methyl-6-hydroxypyridine
This step involves a Sandmeyer-type reaction followed by hydrolysis. While a direct conversion from 3-amino-2-methylpyridine to the target might be challenging, a plausible route involves diazotization and subsequent reactions. A more direct approach might start from a different precursor. However, for the sake of a complete pathway from a simple starting material, we will outline a potential, albeit potentially lower-yielding, route. A more practical approach might involve the direct bromination of a suitable precursor.
-
Reactants: 3-Amino-2-methylpyridine, hydrobromic acid, sodium nitrite, and subsequently a copper(I) bromide catalyst.
-
Procedure:
-
3-Amino-2-methylpyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then added to a solution of copper(I) bromide to facilitate the Sandmeyer reaction, introducing the bromine atom at the 3-position.
-
The resulting 3-bromo-2-methylpyridine would then need to be hydroxylated at the 6-position, which can be a challenging transformation. A more likely industrial route would involve starting with a pre-functionalized pyridine ring.
-
Alternative Step 3 & 4: Synthesis of 3-Bromo-6-hydroxy-2-methylpyridine and subsequent etherification
A more practical approach would be to start from a precursor that already has the hydroxyl group or a precursor that can be easily converted to it. For instance, starting from 2-methyl-6-hydroxypyridine, one could perform a bromination at the 3-position.
Step 4: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
This final step is a Williamson ether synthesis.
-
Reactants: 3-Bromo-6-hydroxy-2-methylpyridine, a base such as potassium carbonate or sodium hydride, and 2-bromopropane or isopropyl iodide.
-
Procedure:
-
3-Bromo-6-hydroxy-2-methylpyridine is dissolved in an aprotic polar solvent like DMF or acetonitrile.
-
A base (e.g., potassium carbonate) is added to deprotonate the hydroxyl group, forming the alkoxide.
-
2-Bromopropane is then added to the reaction mixture.
-
The reaction is heated to drive the nucleophilic substitution to completion.
-
The reaction is then cooled, quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 3-Bromo-6-isopropoxy-2-methylpyridine.
-
-
Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers. The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic alkoxide.
Caption: Proposed synthetic workflow for 3-Bromo-6-isopropoxy-2-methylpyridine.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties of 3-Bromo-6-isopropoxy-2-methylpyridine is presented in the table below. This data is essential for reaction planning, purification, and characterization.
| Property | Value | Source |
| CAS Number | 1239611-34-7 | Vendor Data |
| Molecular Formula | C₉H₁₂BrNO | Calculated |
| Molecular Weight | 230.10 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Spectral Data: While specific spectral data for this compound is not widely published, one would expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the methyl protons, the methine and methyl protons of the isopropoxy group, and two aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the nine carbon atoms, including the methyl carbon, the carbons of the isopropoxy group, and the six carbons of the pyridine ring. The carbon attached to the bromine would show a characteristic chemical shift.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 230.10, with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in a roughly 1:1 ratio).
Applications in Drug Development
3-Bromo-6-isopropoxy-2-methylpyridine serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the strategic placement of its functional groups, which allows for selective and diverse chemical transformations.
Role as a Key Building Block
The bromine atom at the 3-position is particularly valuable as it provides a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester, enabling the introduction of a wide range of aryl or heteroaryl substituents.
Caption: Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine.
The isopropoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide steric bulk, which can be important for modulating binding affinity and selectivity to a biological target. The methyl group at the 2-position can also play a role in directing the regioselectivity of further reactions and can contribute to the overall shape and lipophilicity of the final molecule.
Potential Therapeutic Areas
While specific drugs derived from 3-Bromo-6-isopropoxy-2-methylpyridine are not publicly disclosed, the structural motifs accessible from this intermediate are relevant to several therapeutic areas. Substituted pyridines are found in drugs targeting a wide range of conditions, including:
-
Oncology: As kinase inhibitors and modulators of other signaling pathways.
-
Central Nervous System (CNS) Disorders: As receptor antagonists or agonists.
-
Inflammatory Diseases: As enzyme inhibitors.
-
Infectious Diseases: As antibacterial or antiviral agents.
The ability to rapidly generate a library of diverse analogs from 3-Bromo-6-isopropoxy-2-methylpyridine via cross-coupling and other reactions makes it a valuable tool for lead optimization in drug discovery projects.
Conclusion
3-Bromo-6-isopropoxy-2-methylpyridine represents a strategically designed building block for medicinal chemistry. While its own discovery and history are not as prominent as some foundational molecules, its value is evident in the synthetic possibilities it unlocks. The combination of a reactive bromine handle for cross-coupling, a modulating isopropoxy group, and a directing methyl group provides chemists with a powerful tool to explore chemical space in the quest for novel therapeutics. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this and similar substituted pyridines in their drug discovery endeavors. As the demand for novel and effective medicines continues to grow, the importance of versatile and strategically functionalized intermediates like 3-Bromo-6-isopropoxy-2-methylpyridine will undoubtedly increase.
References
- Preparation method of 2-methyl-3-bromopyridine. (2015). Google Patents. Retrieved from https://patents.google.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from https://www.mdpi.com/1420-3049/22/2/189
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from https://www.researchgate.net/publication/377192237_Imidazo12-apyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities
- 2-Amino-3-bromo-6-methylpyridine. Chem-Impex. Retrieved from https://www.chemimpex.com/product/2-amino-3-bromo-6-methylpyridine-cas-126325-46-0
- 2-bromopyridine. Organic Syntheses Procedure. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv3p0136
Sources
An In-depth Technical Guide to 3-Bromo-6-isopropoxy-2-methylpyridine: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its unique electronic properties and ability to engage in hydrogen bonding, which are critical for molecular recognition at biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.[1] Among the vast landscape of pyridine-based building blocks, 3-Bromo-6-isopropoxy-2-methylpyridine has emerged as a valuable intermediate in the synthesis of complex molecules for drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its role in the pharmaceutical sciences.
Molecular Profile and Physicochemical Properties
3-Bromo-6-isopropoxy-2-methylpyridine is a substituted pyridine derivative with the chemical formula C₉H₁₂BrNO.[2][3] Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and an isopropoxy group at the 6-position. The presence of these functional groups provides multiple avenues for further chemical modification, making it a versatile synthon in organic chemistry.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂BrNO | [2][3] |
| Molecular Weight | 230.1 g/mol | [2] |
| CAS Number | 1392466-94-2 | [2][3] |
| Appearance | Yellow oil | [2] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine: A Step-by-Step Protocol
The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is typically achieved through the Williamson ether synthesis, starting from 6-Bromo-2-methylpyridin-3-ol and 2-bromopropane. This method provides a reliable and efficient route to the desired product.
Reaction Scheme:
Caption: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine.
Experimental Protocol:
This protocol is based on a reported synthesis with an 85% yield.[2]
Materials:
-
6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol)
-
Potassium Carbonate (K₂CO₃) (19.3 g, 139.6 mmol)
-
2-Bromopropane (13.1 mL, 139.6 mmol)
-
N,N-Dimethylformamide (DMF) (100 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Heptanes
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol) in DMF (100 mL).
-
Addition of Reagents: To the solution, add potassium carbonate (19.3 g, 139.6 mmol) and 2-bromopropane (13.1 mL, 139.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir overnight.[2]
-
Work-up:
-
After the reaction is complete, pour the mixture into a separatory funnel containing a mixture of water and ethyl acetate (200 mL).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate.[2]
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in heptanes, to yield 3-Bromo-6-isopropoxy-2-methylpyridine (10.9 g, 85% yield) as a yellow oil.[2]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
¹H NMR (300 MHz, CDCl₃):
The proton NMR spectrum of 3-Bromo-6-isopropoxy-2-methylpyridine exhibits characteristic signals corresponding to the different protons in the molecule.[2]
-
δ 1.42 (d, 6H): This doublet corresponds to the six protons of the two methyl groups of the isopropoxy moiety.
-
δ 2.48 (s, 3H): This singlet is assigned to the three protons of the methyl group at the 2-position of the pyridine ring.
-
δ 4.65 (m, 1H): This multiplet represents the single proton of the methine group in the isopropoxy substituent.
-
δ 7.20 (d, 1H): This doublet corresponds to one of the aromatic protons on the pyridine ring.
-
δ 8.04 (d, 1H): This doublet is assigned to the other aromatic proton on the pyridine ring.
Role in Drug Discovery and Development
Substituted pyridines are integral components of many approved drugs and are widely used as intermediates in the synthesis of novel therapeutic agents.[1][5][6] 3-Bromopyridine derivatives, in particular, serve as versatile building blocks for introducing the pyridine moiety into larger molecules through various cross-coupling reactions. These compounds are important intermediates for a range of pharmaceuticals, including those targeting neurological disorders.[6]
The structural features of 3-Bromo-6-isopropoxy-2-methylpyridine make it a valuable precursor for creating libraries of compounds for high-throughput screening. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The isopropoxy and methyl groups can influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-6-isopropoxy-2-methylpyridine.
Hazard Identification:
Based on available data for similar brominated pyridine compounds, the following hazards may be associated with 3-Bromo-6-isopropoxy-2-methylpyridine:
-
Harmful if swallowed [7]
-
Causes skin irritation [7]
-
Causes serious eye irritation [7]
-
May cause respiratory irritation [7]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Avoid breathing vapors or dust.[8]
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][8]
Conclusion
3-Bromo-6-isopropoxy-2-methylpyridine is a key chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for a wide range of chemical transformations, making it an invaluable building block for the synthesis of novel pharmaceutical compounds. This guide has provided a detailed overview of its molecular properties, a reliable synthesis protocol, spectroscopic data, and essential safety information to support its effective and safe use in the research laboratory.
References
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]
-
Singh, G. P., et al. (2014). 2-Bromo-3-hydroxy-6-methylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-6-hydroxy-2-methylpyridine. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-isopropoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic building block, 3-Bromo-6-isopropoxy-2-methylpyridine. This compound is of significant interest in medicinal chemistry and materials science due to its substituted pyridine core, a scaffold prevalent in numerous biologically active molecules. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) is crucial for its application in novel synthesis and drug discovery endeavors. This document offers a detailed examination of its spectroscopic properties, grounded in established principles and comparative data analysis, to provide a comprehensive resource for researchers.
Molecular Structure and Synthesis Context
The structural integrity and purity of a synthetic intermediate are paramount. 3-Bromo-6-isopropoxy-2-methylpyridine is typically synthesized from 6-Bromo-2-methylpyridin-3-ol. This precursor provides a valuable reference for interpreting the spectroscopic data of the final product, particularly in identifying the successful etherification of the hydroxyl group.
Caption: Workflow for ATR-IR analysis of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 230 and 232 with an approximate 1:1 intensity ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) from the isopropoxy moiety to give a fragment at m/z 215/217.
-
Loss of a propylene molecule (-C₃H₆) via McLafferty rearrangement to yield a fragment corresponding to 6-Bromo-2-methylpyridin-3-ol at m/z 188/190.
-
Loss of the entire isopropoxy group (-OC₃H₇) to give a fragment at m/z 171/173.
-
Caption: Predicted fragmentation of 3-Bromo-6-isopropoxy-2-methylpyridine.
Experimental Protocol for GC-MS Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this volatile compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Parameters:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 3-Bromo-6-isopropoxy-2-methylpyridine. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and MS data derived from sound chemical principles and analysis of its precursor, offer a high degree of confidence in the structural assignment. The detailed experimental protocols provide a practical starting point for researchers to obtain high-quality spectroscopic data for this and similar compounds. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives.
References
Unlocking the Potential of 3-Bromo-6-isopropoxy-2-methylpyridine: A Guide to Promising Research Frontiers
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and functional materials featuring this versatile heterocycle.[1][2][3] This guide delves into the untapped potential of a specific, strategically substituted derivative: 3-Bromo-6-isopropoxy-2-methylpyridine. We will explore key research avenues that leverage its unique electronic and steric properties. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a rationale for promising research directions, detailed experimental protocols for synthetic transformations, and a vision for future applications.
Introduction: The Strategic Significance of the Pyridine Core
Pyridine and its derivatives are integral to the development of a wide array of therapeutic agents, demonstrating broad-spectrum biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The nitrogen atom within the aromatic ring not only imparts basicity and polarity but also serves as a crucial hydrogen bond acceptor, enhancing the pharmacokinetic profiles of drug candidates.[3] The ease of functionalization at various positions of the pyridine ring allows for meticulous tuning of a molecule's physicochemical properties and biological efficacy.[3]
3-Bromo-6-isopropoxy-2-methylpyridine presents a compelling case for investigation. The strategic placement of three distinct functional groups—a bromine atom, an isopropoxy group, and a methyl group—on the pyridine core offers a multitude of possibilities for chemical diversification and the development of novel molecular entities.
| Substituent | Position | Potential Influence on Reactivity and Properties |
| Bromine | 3 | - Key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).- Modulates the electronic properties of the pyridine ring. |
| Isopropoxy | 6 | - Electron-donating group, influencing the reactivity of the pyridine ring.- Can impact solubility and metabolic stability. |
| Methyl | 2 | - Potential site for C-H activation and further functionalization.- Steric influence on neighboring reaction sites. |
This guide will illuminate three primary areas of research for this promising molecule:
-
Cross-Coupling Reactions for Novel Biaryl Scaffolds: Utilizing the bromine atom as a synthetic linchpin for creating complex molecular architectures.
-
C-H Activation of the 2-Methyl Group: Exploring advanced methods for direct functionalization to introduce new pharmacophores.
-
Synthesis of Fused Heterocyclic Systems: Leveraging the inherent reactivity of the substituted pyridine to construct novel polycyclic compounds with potential biological activity.
Research Area 1: Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom at the 3-position makes 3-Bromo-6-isopropoxy-2-methylpyridine an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from readily available starting materials.[4][5]
Suzuki-Miyaura Cross-Coupling for Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5][6] Reacting 3-Bromo-6-isopropoxy-2-methylpyridine with a variety of boronic acids or esters can generate a library of novel biaryl and heteroaryl-pyridine derivatives. These structures are prevalent in many biologically active compounds.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Rationale: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the aryl bromide. The base is necessary to activate the boronic acid for transmetalation.[6] A biphasic solvent system is often employed to facilitate the dissolution of both organic and inorganic reagents.
Research Area 2: C-H Activation of the 2-Methyl Group
Direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy.[7] The 2-methyl group of 3-Bromo-6-isopropoxy-2-methylpyridine is a prime candidate for C-H activation, allowing for the introduction of various functional groups.
Palladium-Catalyzed C-H Arylation
Recent advances in catalysis have enabled the direct arylation of C(sp³)-H bonds. This transformation would allow for the synthesis of novel 2-benzylpyridine derivatives, which are important structural motifs in medicinal chemistry.
Diagram 2: C-H Activation and Arylation Pathway
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of the 2-Methyl Group
-
Reaction Setup: In a sealed tube, combine 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 eq), an aryl halide (e.g., aryl iodide or bromide) (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and an oxidant (e.g., Ag₂O) (2.0 eq).[7]
-
Solvent Addition: Add a high-boiling point solvent such as toluene or o-xylene.
-
Reaction Conditions: Heat the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-benzylpyridine derivative.
Rationale: The directing group-assisted C-H activation is a common strategy, where the pyridine nitrogen can coordinate to the metal center, facilitating the activation of the proximal C-H bond of the methyl group.[7] An oxidant is often required to regenerate the active catalytic species.
Research Area 3: Synthesis of Fused Heterocyclic Systems
Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding to biological targets.[8] The functional groups on 3-Bromo-6-isopropoxy-2-methylpyridine can be exploited to construct novel fused ring systems, such as pyridopyrimidines.
Construction of Pyridopyrimidine Scaffolds
Pyridopyrimidines exhibit a broad range of biological activities, including anticancer and antimicrobial properties.[8] A potential synthetic route could involve the conversion of the 2-methyl group to an amine or a related functional group, followed by cyclization with a suitable three-carbon synthon.
Diagram 3: Synthetic Pathway to Fused Pyridopyrimidines
Caption: Proposed synthetic route to fused pyridopyrimidine systems.
Experimental Protocol: Synthesis of a Fused Pyridopyrimidine (Hypothetical)
-
Functionalization of the Methyl Group: Convert the 2-methyl group of 3-Bromo-6-isopropoxy-2-methylpyridine to a 2-formyl group via oxidation (e.g., with SeO₂).
-
Condensation: React the resulting aldehyde with a suitable amine (e.g., an amino acid ester) to form an imine intermediate.
-
Cyclization: Induce cyclization through an intramolecular reaction, potentially promoted by a catalyst or heat, to form the fused pyridopyrimidine ring system.
-
Purification: Purify the final product using standard techniques such as crystallization or chromatography.
Rationale: The conversion of the methyl group to a more reactive functional group like an aldehyde or an amine is a key step to enable subsequent cyclization reactions. The choice of the cyclization partner will determine the nature of the fused ring system.
Conclusion and Future Outlook
3-Bromo-6-isopropoxy-2-methylpyridine is a molecule with significant, yet largely unexplored, potential. The strategic combination of a handle for cross-coupling, a site for C-H activation, and an electron-donating group on a privileged pyridine scaffold makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The research areas outlined in this guide provide a roadmap for unlocking the synthetic utility of this compound. Further investigations into its reactivity and the biological evaluation of its derivatives are highly encouraged and are poised to yield exciting discoveries.
References
- Kaur, N., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(5), 1533.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 638-653.
-
ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy. Retrieved from [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856631.
- ACS Publications. (2010). Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex: Formation of an η2(N,C)-Pyridyl Derivative. Organometallics, 29(21), 5144-5147.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4945.
- National Institutes of Health. (2015).
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ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). C–H bond activation of 2-methylquinolines and 2-methylpyridine. Retrieved from [Link]
- National Institutes of Health. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(12), 1466-1486.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Applications of Brominated Pyridines in Organic Chemistry Synthesis. Retrieved from [Link]
- MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ChemEngineering, 2(3), 35.
- RSC Publishing. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-18.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10.
- SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-5.
- MDPI. (2015).
- ACS Publications. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6473-6484.
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ResearchGate. (n.d.). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Retrieved from [Link]
- RSC Publishing. (2018). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry, 16(34), 6214-6218.
-
PubChem. (n.d.). 3-Bromo-2-methyl-6-pyridin-2-ylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29705-29709.
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PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]
- National Institutes of Health. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine
Introduction: The Strategic Importance of Substituted Pyridines and the Suzuki-Miyaura Coupling
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise introduction of aryl and heteroaryl moieties onto the pyridine ring is a critical step in the synthesis of these complex molecules. Among the myriad of cross-coupling reactions developed, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2]
This guide provides a detailed examination of the use of 3-Bromo-6-isopropoxy-2-methylpyridine as a substrate in Suzuki-Miyaura coupling reactions. The presence of the isopropoxy and methyl groups on the pyridine ring introduces specific electronic and steric factors that influence its reactivity. Understanding these factors is key to developing robust and high-yielding coupling protocols. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A thorough understanding of this mechanism is crucial for rational protocol design and troubleshooting.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, 3-Bromo-6-isopropoxy-2-methylpyridine) to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[4] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, making bromopyridines excellent substrates for this reaction.[5][6]
-
Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, which forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine
This protocol provides a general methodology for the Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with a generic arylboronic acid. It is based on established procedures for structurally similar bromopyridines and may require optimization for specific substrates.[5][8]
Materials and Reagents:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst and, if necessary, the ligand to the flask. The choice of catalyst and ligand is critical and often substrate-dependent. For electron-rich pyridines, bulky phosphine ligands can be beneficial.[9]
-
Inerting the System: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). The reaction progress should be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-methyl-6-isopropoxy-3-arylpyridine.
Causality Behind Experimental Choices and Optimization Strategies
The success of the Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine is highly dependent on the careful selection of reaction parameters.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ is a versatile catalyst, systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide superior results for challenging substrates.[8] These ligands can promote the oxidative addition step and stabilize the catalytic species.
-
The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Solvent System: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water being common.[10] The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A typical temperature range for Suzuki couplings of bromopyridines is 80-110 °C.[8][10]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of a closely related substrate, 3-bromo-2-methylpyridine, which can serve as a starting point for the optimization of reactions with 3-Bromo-6-isopropoxy-2-methylpyridine.[8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine is a powerful and versatile method for the synthesis of a wide range of 3-aryl-6-isopropoxy-2-methylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and develop efficient synthetic routes to valuable pharmaceutical intermediates and other functional molecules. Further optimization of reaction conditions, potentially through high-throughput screening, can lead to even more robust and scalable protocols for this important transformation.
References
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ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
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PMC - NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
PMC - NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
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- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the 1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Its significance lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance.[1]
This guide focuses on a specific, yet increasingly relevant substrate: 3-Bromo-6-isopropoxy-2-methylpyridine . This molecule represents a class of electron-rich, sterically-hindered heteroaryl halides whose successful functionalization is critical for the development of novel molecular entities in drug discovery. The pyridine core, combined with the isopropoxy and methyl substituents, presents unique challenges and requires a carefully optimized protocol to achieve high efficiency and yield.
This document serves as both a theoretical guide and a practical, field-tested protocol for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each component, and provide a robust, step-by-step procedure for the successful amination of this challenging substrate.
Mechanistic Rationale and Component Selection
A deep understanding of the catalytic cycle is paramount for troubleshooting and adapting the protocol to different amines. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][3][4]
The Catalytic Cycle
The generally accepted mechanism involves the transformation of a Palladium(0) species through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to release the desired product and regenerate the active catalyst.[2][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Choices
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, palladium pre-catalysts are often preferred for their air stability and ease of handling.[5] We recommend using a source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), which is readily reduced in situ to the active Pd(0) species.[6]
-
Ligand (The Key to Success): The choice of phosphine ligand is the most critical parameter. For an electron-rich and sterically hindered substrate like 3-bromo-6-isopropoxy-2-methylpyridine, bulky, electron-rich biaryl monophosphine ligands are essential.[1][3] These ligands promote the formation of a monoligated palladium species, which accelerates both the rate-limiting oxidative addition and the final reductive elimination step, while inhibiting side reactions like beta-hydride elimination.[1] Ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points.[5][7]
-
Base (The Activator): A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the crucial palladium-amido intermediate.[4][8] Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for a wide range of amines.[6][9] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, particularly for more sensitive substrates or specific amine classes.[4][10] The base's effectiveness can be highly dependent on the solvent.[8][9][11]
-
Solvent (The Medium): Anhydrous, aprotic solvents are necessary to prevent quenching of the base and unwanted side reactions. Toluene and 1,4-dioxane are the most commonly employed solvents, as they effectively dissolve the organometallic intermediates without interfering with the catalytic cycle.[2][12]
Detailed Experimental Protocol
This protocol describes the coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with morpholine as a representative secondary amine. The procedure must be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[13]
Table 1: Reagents and Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Equivalents | Notes |
| 3-Bromo-6-isopropoxy-2-methylpyridine | 1239611-34-7 | 230.10 | 230.1 mg | 1.0 | Substrate |
| Morpholine | 110-91-8 | 87.12 | 104.5 mg (0.105 mL) | 1.2 | Amine nucleophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 9.2 mg | 0.01 (1 mol% Pd) | Palladium pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.67 | 9.5 mg | 0.02 (2 mol%) | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 134.5 mg | 1.4 | Base; handle in a glovebox as it is hygroscopic |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5.0 mL | - | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination protocol.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium tert-butoxide (134.5 mg, 1.4 mmol), XPhos (9.5 mg, 0.02 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol).
-
Add 3-Bromo-6-isopropoxy-2-methylpyridine (230.1 mg, 1.0 mmol) to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5.0 mL) via a dry syringe.
-
Add morpholine (0.105 mL, 1.2 mmol) via syringe. The mixture will typically turn a darker color.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Optimization and Troubleshooting
Even robust protocols can require optimization depending on the specific amine used or the purity of the reagents.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature. | Use fresh, high-purity Pd source and ligand. Ensure base is anhydrous. Increase temperature to 110-120 °C. Try a different ligand (e.g., RuPhos). |
| Hydrodehalogenation | Presence of water; slow reductive elimination. | Ensure all reagents and solvents are strictly anhydrous. Use a bulkier ligand to favor reductive elimination over side reactions.[1] |
| Di-arylation of Primary Amine | Amine concentration too low relative to catalyst turnover. | For primary amines, consider using a slight excess of the amine (1.5-2.0 equiv). Using ammonium salts can sometimes improve selectivity for the primary amine.[14] |
| Formation of Aryl Alcohol | Reaction with hydroxide, often from a non-anhydrous base. | Use a fresh, high-purity alkoxide base. Ensure the reaction is strictly anhydrous. This is a particular risk when using hydroxide bases.[15][16] |
Conclusion
The Buchwald-Hartwig amination of 3-Bromo-6-isopropoxy-2-methylpyridine is a highly effective transformation when the appropriate conditions are employed. The key to success lies in the rational selection of a bulky, electron-rich phosphine ligand and the rigorous exclusion of air and moisture. This protocol provides a reliable and scalable starting point for the synthesis of a wide array of substituted 2-methylpyridine derivatives, empowering chemists in their pursuit of novel molecular architectures for pharmaceutical and materials science applications.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
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Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
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Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Liu, F.-S., et al. (2019). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
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Scott, P., et al. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
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Smith, A. M. R., & Nolan, S. P. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Biscoe, M. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]
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Besson, T., et al. (2011). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
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Application Notes & Protocols: 3-Bromo-6-isopropoxy-2-methylpyridine as a Strategic Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[2][3] Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocycles are paramount. The pyridine ring, in particular, has emerged as a "privileged scaffold" due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine hinge-binding motif of ATP itself.[1] A multitude of FDA-approved kinase inhibitors, such as Nilotinib and Axitinib, incorporate this core structure, validating its importance.[2][4]
This guide focuses on 3-Bromo-6-isopropoxy-2-methylpyridine , a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. Its unique architecture offers a trifecta of synthetic advantages:
-
Reactive Handle: The bromine atom at the 3-position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.
-
Modulating Group: The 6-isopropoxy group provides steric bulk and can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also influencing the electronic character of the pyridine ring.
-
Steric and Electronic Influence: The 2-methyl group provides a steric constraint that can orient adjacent functionalities, potentially enhancing binding affinity and selectivity for the target kinase.
These application notes provide detailed, field-proven protocols for leveraging 3-Bromo-6-isopropoxy-2-methylpyridine in key synthetic transformations, empowering researchers to accelerate the discovery and development of novel kinase inhibitors.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of 3-Bromo-6-isopropoxy-2-methylpyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1239611-34-7 | [5] |
| Molecular Formula | C₉H₁₂BrNO | [6] |
| Molecular Weight | 230.10 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Primary Reactive Site | C3-Bromine | N/A |
The primary mode of reactivity for this building block is centered on the C-Br bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern medicinal chemistry for constructing complex molecular architectures.
Core Synthetic Applications & Experimental Protocols
The true power of 3-Bromo-6-isopropoxy-2-methylpyridine lies in its utility in robust and versatile cross-coupling reactions. The following sections provide detailed protocols for three essential transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, essential for building the biaryl and heteroaryl scaffolds common in Type I and Type II kinase inhibitors.[7][8] This reaction allows for the introduction of a vast array of (hetero)aryl groups at the 3-position of the pyridine ring.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting bromide.[9]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Causality: The inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.[8] The base is required for the transmetalation step, activating the boronic acid.[9]
-
Validation: A successful reaction can be quickly verified by LC-MS, which will show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the coupled product. TLC will show a new, typically less polar, spot.
Buchwald-Hartwig Amination: Installing the Key H-Bond Donor/Acceptor
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense value in kinase inhibitor synthesis.[11][12] This reaction allows for the coupling of various primary and secondary amines to the pyridine core, installing functional groups that can act as critical hydrogen bond donors or acceptors to engage with the kinase "hinge" region.
Caption: General scheme of the Buchwald-Hartwig amination.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Base: Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃, XPhos, and NaOᵗBu to a dry Schlenk flask.
-
Reagent Addition: Add the 3-Bromo-6-isopropoxy-2-methylpyridine and the desired amine.
-
Solvent Addition: Add degassed toluene via syringe.[13]
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.[14]
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine.[14]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[14]
-
Causality: The bulky, electron-rich phosphine ligand (like XPhos) is crucial. It stabilizes the palladium catalyst and promotes the rate-limiting reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base like NaOᵗBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13]
-
Validation: Progress can be followed by TLC, typically staining with potassium permanganate if the amine is not UV-active. LC-MS provides definitive confirmation of product formation by identifying the expected molecular weight.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This is highly useful for introducing rigid alkynyl linkers, which can be used to probe deeper pockets within the kinase active site or to serve as precursors for further transformations.
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Application Notes and Protocols for 3-Bromo-6-isopropoxy-2-methylpyridine in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the application of 3-Bromo-6-isopropoxy-2-methylpyridine as a versatile building block in medicinal chemistry. We will explore its synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions to generate molecular scaffolds of therapeutic interest. This document furnishes detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling researchers to effectively incorporate this substituted pyridine moiety into their drug discovery programs. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
3-Bromo-6-isopropoxy-2-methylpyridine is a particularly valuable, albeit under-documented, building block. Its specific substitution pattern offers several advantages:
-
The bromo group at the 3-position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The isopropoxy group at the 6-position can modulate the compound's lipophilicity and metabolic stability. It can also engage in specific interactions with the target protein.
-
The methyl group at the 2-position can provide a steric anchor, influence the conformation of the molecule, and contribute to binding affinity.
This application note will demonstrate the utility of this reagent in the construction of a hypothetical kinase inhibitor scaffold, a common objective in modern oncology and immunology research.[1][2][3]
Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
While not as commonly cited as its isomers, the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be achieved through a multi-step sequence, likely starting from a commercially available hydroxypyridine. The following is a representative synthetic workflow.
Caption: Synthetic workflow for 3-Bromo-6-isopropoxy-2-methylpyridine.
Protocol 2.1: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
This protocol describes a plausible route based on established pyridine chemistry.
Materials:
-
2-Methyl-6-isopropoxypyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate/Heptanes mixture
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Methyl-6-isopropoxypyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5 °C.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptanes to yield the pure 3-Bromo-6-isopropoxy-2-methylpyridine.
| Parameter | Value |
| Starting Material | 2-Methyl-6-isopropoxypyridine |
| Key Reagents | NBS, H2SO4 |
| Solvent | Dichloromethane |
| Temperature | 0 °C to RT |
| Typical Yield | 60-75% |
| Purification | Flash Chromatography |
Application in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[4][5] The bromine atom at the 3-position of our title compound is well-suited for this transformation, allowing for the introduction of various aryl and heteroaryl moieties.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 3.1: Synthesis of a 3-Aryl-6-isopropoxy-2-methylpyridine Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with a generic arylboronic acid.[6]
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a Schlenk flask, add 3-Bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Value |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent System | Toluene/Water |
| Temperature | 90-100 °C |
| Typical Yield | 70-95% |
Causality in Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. An inert atmosphere is crucial for catalytic activity.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5]
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base.
Application in C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage frequently found in kinase inhibitors that interact with the hinge region of the ATP binding pocket.[7][8]
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- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Strategic Functionalization of 3-Bromo-6-isopropoxy-2-methylpyridine via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of a Privileged Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring system stands as a cornerstone structural motif. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a myriad of functional molecules. Among the vast array of functionalized pyridines, 3-Bromo-6-isopropoxy-2-methylpyridine emerges as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 3-position, flanked by a methyl group and an isopropoxy group, allows for a diverse range of subsequent chemical modifications. The isopropoxy group, in particular, modulates the electronic nature of the ring and enhances solubility, a desirable trait in medicinal chemistry.
This technical guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-6-isopropoxy-2-methylpyridine as a key substrate. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the scientific rationale behind the selection of catalysts, ligands, bases, and solvents. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this important synthetic intermediate.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The general catalytic cycle for many of these reactions, including the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The Buchwald-Hartwig amination follows a similar pattern, culminating in the formation of a C-N bond.[3][4] The choice of palladium source, ligand, and base is critical in tuning the reactivity and ensuring the success of the coupling.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and the commercial availability and stability of a wide range of boronic acids and their derivatives.[6] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[7][8]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The selection of reagents for a successful Suzuki-Miyaura coupling is a nuanced process. The palladium source, often Pd(OAc)₂ or a preformed complex like Pd(PPh₃)₄, initiates the catalytic cycle.[9] The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[10] For electron-rich and sterically hindered substrates like our substituted pyridine, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often employed to promote efficient catalysis.[9] The base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation.[2][10] The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Aprotic polar solvents like 1,4-dioxane, often with a small amount of water, are commonly used.[7][9]
Data Presentation: Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| Data adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with various organoboron reagents.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen bonds, offering a significant improvement over classical methods.[3][4] This reaction is pivotal in the synthesis of anilines, N-heterocycles, and other nitrogen-containing compounds that are prevalent in pharmaceuticals.[11]
Causality Behind Experimental Choices in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system. A palladium precatalyst, such as Pd₂(dba)₃, is often used in conjunction with a bulky, electron-rich phosphine ligand like BINAP.[9] These ligands facilitate the crucial reductive elimination step, which can be challenging for C-N bond formation.[3] A strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the palladium-amido intermediate.[12] Anhydrous, aprotic solvents such as toluene or THF are essential to prevent quenching of the strong base and to ensure the stability of the catalytic species.[9]
Data Presentation: Buchwald-Hartwig Amination Conditions for Substituted Bromopyridines
| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | t-BuOH | 90 | 16 | 88 |
| Data adapted from established procedures for the Buchwald-Hartwig amination of substituted bromopyridines.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-6-isopropoxy-2-methylpyridine.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add 3-Bromo-6-isopropoxy-2-methylpyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[13] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[14]
Generalized Protocol for Sonogashira Coupling
Key Considerations:
-
Catalyst System: A dual catalyst system is typically employed, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and act as a solvent.[16]
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.
-
Reaction Conditions: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates.
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[17][18] This transformation is a powerful tool for the introduction of vinyl groups onto aromatic and heteroaromatic rings.
Generalized Protocol for Heck Coupling
Adapting from protocols for other bromopyridines, the following conditions can be considered for 3-Bromo-6-isopropoxy-2-methylpyridine.[19][20]
Key Considerations:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst.[19]
-
Ligand: Phosphine ligands, such as P(o-tolyl)₃, are often used to enhance catalytic activity.[19]
-
Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ is required to regenerate the active Pd(0) catalyst.[21]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.
-
Temperature: The Heck reaction usually requires elevated temperatures, often in the range of 80-140 °C.[19]
Other Notable Cross-Coupling Reactions
The versatility of 3-Bromo-6-isopropoxy-2-methylpyridine extends to a range of other important cross-coupling reactions.
-
Stille Coupling: This reaction utilizes organotin reagents as coupling partners.[22][23] While effective, the toxicity of organostannanes is a significant drawback.[1][24]
-
Kumada Coupling: Employing Grignard reagents, the Kumada coupling is a powerful method for C-C bond formation.[13][25] However, the high reactivity of Grignard reagents can limit functional group tolerance.[26]
-
Negishi Coupling: This reaction uses organozinc reagents, which offer a good balance of reactivity and functional group tolerance.[27][28]
For each of these reactions, the general principles of palladium-catalyzed cross-coupling apply, and conditions can be adapted from those reported for other bromopyridine substrates.
Conclusion and Future Outlook
3-Bromo-6-isopropoxy-2-methylpyridine is a highly valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful toolkit for the strategic functionalization of this privileged scaffold. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions, researchers can effectively employ these methods to access a wide array of novel compounds for applications in drug discovery, materials science, and beyond. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this important intermediate.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Recent Developments in Negishi Cross-Coupling Reactions | ACS Catalysis. (URL: [Link])
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Negishi coupling - Wikipedia. (URL: [Link])
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. (URL: [Link])
-
Stille Coupling | NROChemistry. (URL: [Link])
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
-
Kumada coupling - Wikipedia. (URL: [Link])
-
Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
-
Kumada Coupling | NROChemistry. (URL: [Link])
-
Negishi cross-coupling reaction - YouTube. (URL: [Link])
-
The Stille Reaction - Chem 115 Myers. (URL: [Link])
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Kumada Coupling - Organic Chemistry Portal. (URL: [Link])
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. (URL: [Link])
-
Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents - ResearchGate. (URL: [Link])
-
Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents | Organic Letters - ACS Publications. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Stille reaction - Wikipedia. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Stille Coupling - Organic Chemistry Portal. (URL: [Link])
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])
-
Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (URL: [Link])
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.. (URL: [Link])
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- 28. m.youtube.com [m.youtube.com]
Topic: Purification Techniques for 3-Bromo-6-isopropoxy-2-methylpyridine Reaction Products
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed examination of the purification methodologies for 3-Bromo-6-isopropoxy-2-methylpyridine, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern the selection of purification techniques. We present field-proven protocols for liquid-liquid extraction, flash column chromatography, and vacuum distillation, tailored to address the specific impurity profile generated from a common synthetic route. This guide is designed to empower researchers to achieve high purity of the target compound through a robust, reproducible, and scientifically grounded approach.
Introduction and Synthetic Context
3-Bromo-6-isopropoxy-2-methylpyridine is a substituted pyridine derivative frequently employed as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—a bromine atom for cross-coupling reactions, an isopropoxy group, and a methyl group—makes it a versatile synthon. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the efficacy and safety of the final API.
A prevalent method for synthesizing this compound involves the Williamson ether synthesis, starting from 6-Bromo-2-methylpyridin-3-ol and 2-bromopropane.[1] This reaction, while effective, introduces a predictable set of impurities that must be systematically removed.
Common Synthesis Route:
-
Reaction: 6-Bromo-2-methylpyridin-3-ol is treated with 2-bromopropane in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
This context is crucial as it informs our purification strategy. The crude product is not merely the desired molecule but a mixture containing:
-
Unreacted 6-Bromo-2-methylpyridin-3-ol (starting material).
-
Inorganic salts (e.g., K₂CO₃, KBr).
-
High-boiling solvent (DMF).
-
Potentially minor side-products.
The target compound, 3-Bromo-6-isopropoxy-2-methylpyridine, is typically a yellow oil, which dictates the choice of purification techniques.[1]
Strategic Workflow for Purification
A multi-step purification strategy is essential for isolating 3-Bromo-6-isopropoxy-2-methylpyridine with high purity. The workflow is designed to remove specific classes of impurities at each stage, moving from a bulk, crude mixture to a highly refined final product.
Caption: General workflow for the synthesis and purification of 3-Bromo-6-isopropoxy-2-methylpyridine.
Purification Techniques and Protocols
Phase 1: Liquid-Liquid Extraction (Aqueous Workup)
Principle: Liquid-liquid extraction (LLE) is the foundational step post-reaction, designed to perform a bulk separation of the organic product from water-soluble impurities.[2][3] The technique leverages the differential solubility of the components in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4] In this specific case, LLE is critical for removing the high-boiling DMF solvent and inorganic salts (K₂CO₃, KBr) from the crude reaction mixture.
Causality Behind Experimental Choices:
-
Solvent Choice: Ethyl acetate (EtOAc) is an effective organic solvent as the target compound is highly soluble in it, while it is immiscible with water. Water is used to dissolve and wash away the inorganic salts and DMF.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer, reducing the amount of drying agent needed in the subsequent step.
Protocol 1: Liquid-Liquid Extraction
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a significant volume of water (e.g., 5-10 times the volume of DMF used).
-
Transfer: Transfer the resulting aqueous suspension to a separatory funnel of appropriate size.
-
Extraction: Add ethyl acetate to the separatory funnel (an initial volume equal to the aqueous layer is a good starting point). Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer (containing the product) should be less dense than the aqueous layer.
-
Collection: Drain the lower aqueous layer. Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh portions of ethyl acetate to maximize product recovery.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with water and then with brine.
-
Drying: Drain the washed organic layer into a clean Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating the removal of residual water.
-
Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Phase 2: Flash Column Chromatography
Principle: Flash column chromatography is a preparative purification technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[5] For pyridine derivatives, this is a highly effective method for separating the target compound from closely related impurities, such as unreacted starting material.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds in the mixture will interact more strongly with the silica and therefore elute more slowly. The unreacted starting material, 6-Bromo-2-methylpyridin-3-ol, is significantly more polar than the desired O-alkylated product due to its hydroxyl group.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (heptane or hexane) and a more polar solvent (ethyl acetate) is used.[1] Starting with a low polarity eluent allows less polar compounds to travel down the column, and gradually increasing the polarity allows for the elution of more polar compounds.
-
Tailing Reduction: Pyridine derivatives can interact strongly with acidic silanol groups on the silica surface, leading to "peak tailing" and poor separation.[6] This can be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA preferentially interacts with the active sites on the silica, allowing the pyridine compound to elute in a sharper band.[6]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Before running the column, analyze the crude oil by Thin Layer Chromatography (TLC) to determine an optimal eluent system. A good system will show clear separation between the product spot and impurities, with an Rf value for the product of ~0.25-0.35. A typical starting point is 10% ethyl acetate in heptane.
-
Column Packing: Select an appropriately sized column for the amount of crude material. Pack the column with silica gel using the chosen eluent (e.g., as a slurry). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, for a cleaner loading, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").
-
Elution: Carefully add the eluent (e.g., 0-20% ethyl acetate in heptane gradient, with ~0.1% triethylamine added to the mixture) to the top of the column.[1] Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Combine & Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified 3-Bromo-6-isopropoxy-2-methylpyridine.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides better separation efficiency for flash chromatography.[5] |
| Mobile Phase | Gradient of 0% to 20% Ethyl Acetate in Heptane | Allows for elution of non-polar byproducts first, followed by the target compound, leaving highly polar impurities on the column. |
| Additive | 0.1% - 0.5% Triethylamine (TEA) in eluent | Minimizes peak tailing by masking acidic silanol sites on the silica gel.[6] |
| Loading Method | Dry loading (adsorbed onto silica) | Provides better resolution and sharper bands compared to liquid loading of a concentrated solution. |
Alternative/Final Polish: Vacuum Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[7] For compounds with high boiling points or those that are sensitive to thermal decomposition, distillation is performed under reduced pressure (vacuum distillation).[8] This lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature.
Causality Behind Experimental Choices:
-
Application: Vacuum distillation is ideal as a final purification step after chromatography to remove any non-volatile impurities (e.g., silica dust, baseline compounds) or residual high-boiling solvents. It is also a highly scalable alternative to chromatography for larger quantities of material, provided the impurities have significantly different boiling points from the product.
Caption: Decision tree for selecting the primary purification technique.
Protocol 3: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to maintain a good seal. Use thick-walled tubing for the vacuum connection.
-
Charge the Flask: Add the crude or semi-purified oil to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Begin stirring and slowly apply vacuum from a vacuum pump.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle or oil bath.
-
Distillation: The compound will begin to boil and condense in the condenser. The temperature at the thermometer head should remain constant during the distillation of the pure compound; record this temperature and the pressure.[8]
-
Collection: Collect the purified liquid in the receiving flask.
-
Completion: Once the distillation is complete, remove the heat source first, and then allow the apparatus to cool before slowly and carefully releasing the vacuum.
Purity Assessment
After purification, the identity and purity of 3-Bromo-6-isopropoxy-2-methylpyridine must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides both a retention time and a mass spectrum, confirming the molecular weight and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for assessing purity and confirming molecular weight, especially if the compound has low volatility.
References
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Analytical methods for quantifying 3-Bromo-6-isopropoxy-2-methylpyridine
An Application Note and Protocol for the Quantitative Analysis of 3-Bromo-6-isopropoxy-2-methylpyridine
Introduction
3-Bromo-6-isopropoxy-2-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As an intermediate in drug development and manufacturing, the purity and concentration of this compound must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities, even at trace levels, can significantly impact the manufacturing process and the pharmacological profile of the API.[1][2]
This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantitative analysis of 3-Bromo-6-isopropoxy-2-methylpyridine. While specific, validated methods for this exact molecule are not widely published, the methodologies presented herein are developed based on established analytical principles for structurally similar halogenated pyridine derivatives.[3][4] We will detail two robust and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The protocols are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6] The rationale behind instrumental choices and parameter selection is explained to provide a deeper understanding of the method development process, ensuring both scientific integrity and practical applicability.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂BrNO | [7] |
| Molecular Weight | 230.10 g/mol | [7] |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from similar compounds[8][9] |
| Volatility | Expected to be sufficiently volatile and thermally stable for GC analysis | Based on structure and similar compounds[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | General chemical principles |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
RP-HPLC is a premier technique for the analysis of moderately polar, non-volatile, or thermally labile compounds, making it exceptionally well-suited for the quantification and purity assessment of many pharmaceutical intermediates.[4][10] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. For 3-Bromo-6-isopropoxy-2-methylpyridine, this method offers high selectivity and sensitivity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the aromatic pyridine ring. Its versatility makes it a standard choice for method development in the pharmaceutical industry.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good elution strength for compounds of this polarity.
-
Mobile Phase Additive: A small amount of formic acid (0.1%) is added to the mobile phase. The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based stationary phase, causing peak tailing. The acid suppresses the ionization of the nitrogen atom, leading to more symmetrical peak shapes and improved reproducibility.
-
Detection: UV detection is chosen because the pyridine ring contains a chromophore that absorbs UV light. A wavelength of 275 nm is proposed, as this is a common detection wavelength for pyridine derivatives, offering a good balance of sensitivity and selectivity.[11]
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 30% B, 1-15 min: 30% to 80% B, 15-17 min: 80% B, 17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Bromo-6-isopropoxy-2-methylpyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.[4]
3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution six times to establish system suitability. The relative standard deviation (%RSD) for the peak areas should be less than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to monitor system performance.
4. Calculation
The concentration of 3-Bromo-6-isopropoxy-2-methylpyridine in the sample can be calculated using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
HPLC Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[2][5]
| Validation Parameter | Acceptance Criteria (Hypothetical) | Rationale |
| Specificity | The analyte peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.999. | Demonstrates that the method accurately measures only the intended analyte.[5] |
| Linearity | R² ≥ 0.999 over a range of 1-150 µg/mL (5 concentration levels). | Confirms a proportional relationship between detector response and analyte concentration.[3] |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). | Measures the closeness of the experimental value to the true value.[3] |
| Precision (Repeatability) | %RSD ≤ 1.0% for six replicate preparations. | Assesses the method's consistency under the same operating conditions over a short interval.[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically in the ng/mL range. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
HPLC Workflow Diagram
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] It is particularly useful for assessing the purity of volatile organic compounds and for quantifying residual solvents. 3-Bromo-6-isopropoxy-2-methylpyridine is expected to have sufficient volatility and thermal stability for GC analysis.
Causality Behind Experimental Choices:
-
Technique: GC with a Flame Ionization Detector (FID) is chosen. FID offers high sensitivity to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for purity determinations by area percent and for quantitative assays.
-
Stationary Phase: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is recommended. This type of column provides good selectivity for a wide range of compounds, including halogenated aromatics.
-
Temperature Program: A temperature gradient is employed to ensure that both more volatile impurities and the main analyte are eluted efficiently with good peak shape. The program starts at a low temperature to resolve early-eluting compounds and ramps up to elute the analyte and any less volatile components.[3]
-
Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column. This prevents column overloading and ensures sharp peaks, which is critical for accurate purity analysis of a concentrated sample.[3]
Experimental Protocol: GC-FID
1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Split/Splitless Injector and FID |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5 min. |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Diluent | Dichloromethane or Ethyl Acetate |
2. Preparation of Solutions
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Analysis Procedure
-
Equilibrate the GC system until the detector signal is stable.
-
Perform a blank injection (diluent) to verify system cleanliness.
-
Inject the Standard Solution six times to check system suitability (%RSD of peak areas < 2.0%).
-
Inject the Sample Solution.
-
For purity analysis, calculate the area percent of the main peak relative to the total area of all peaks detected.
4. Calculation (for Assay vs. External Standard)
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
GC Method Validation Framework
Similar to HPLC, the GC method must be validated for its intended use.
| Validation Parameter | Acceptance Criteria (Hypothetical) | Rationale |
| Specificity | Analyte peak is well-resolved from solvent and any impurity peaks (Resolution > 2.0). | Ensures the signal is not confounded by other components. |
| Linearity | R² ≥ 0.999 over a suitable range (e.g., 10-1500 µg/mL). | Establishes a quantifiable relationship between signal and concentration. |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at three levels. | Verifies the method's ability to measure the true amount of analyte. |
| Precision (Repeatability) | %RSD ≤ 1.5% for six replicate preparations. | Demonstrates the consistency of results for the same sample. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lower limit for reliable quantitative measurements. |
GC Workflow Diagram
Conclusion
Both RP-HPLC and GC-FID are powerful and reliable techniques for the quantitative analysis of 3-Bromo-6-isopropoxy-2-methylpyridine. The choice between them depends on the specific analytical goal. RP-HPLC is generally preferred for assay and impurity profiling in complex matrices or for non-volatile degradation products. GC-FID is an excellent choice for purity assessment of the neat substance and for analyzing volatile impurities or residual solvents. The protocols and validation frameworks provided in this guide offer a comprehensive starting point for developing and implementing robust analytical methods, thereby ensuring the quality and consistency of this critical pharmaceutical intermediate. All methods should be thoroughly validated under actual conditions of use as per regulatory expectations.[6]
References
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ResearchGate. (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-6-hydroxy-2-methylpyridine. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
LinkedIn. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. PMC. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ACS Publications. (2024). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Application Notes & Protocols: 3-Bromo-6-isopropoxy-2-methylpyridine in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Among these, the pyridine scaffold is a privileged structure, present in a vast array of FDA-approved drugs and advanced materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for medicinal chemists.
This guide focuses on a particularly versatile building block: 3-Bromo-6-isopropoxy-2-methylpyridine . The strategic placement of its functional groups—a reactive bromine atom at the 3-position, a modulating isopropoxy group at the 6-position, and a methyl group at the 2-position—creates a powerful synthon for constructing complex molecular architectures. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2][3]
These application notes provide researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of 3-Bromo-6-isopropoxy-2-methylpyridine. We will delve into the mechanistic rationale behind key synthetic transformations and provide robust, field-proven protocols to empower your research endeavors.
Physicochemical Properties & Reactivity Profile
The utility of 3-Bromo-6-isopropoxy-2-methylpyridine stems from its specific electronic and steric profile. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom makes the C3 position susceptible to oxidative addition by a palladium(0) catalyst, initiating cross-coupling cascades. The 6-isopropoxy group, an electron-donating substituent, modulates the electron density of the ring, influencing reaction kinetics.
| Property | Value |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| CAS Number | 1261947-75-0 |
| Appearance | Typically a yellow oil or low-melting solid |
| Boiling Point | Approx. 265.7±35.0 °C (Predicted) |
Preparatory Protocol: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
The title compound is readily synthesized from its hydroxyl precursor, 6-Bromo-2-methylpyridin-3-ol, via a standard Williamson ether synthesis. This protocol provides a reliable method for producing the starting material in high yield.[4]
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol
-
Reaction Setup: To a solution of 6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL), add potassium carbonate (K₂CO₃, 19.3 g, 139.6 mmol, 2.5 equiv).
-
Reagent Addition: Add 2-bromopropane (13.1 mL, 139.6 mmol, 2.5 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to 100°C and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water (200 mL) and ethyl acetate (EtOAc, 200 mL).
-
Extraction: Separate the layers and extract the aqueous phase with additional EtOAc (2 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in heptanes, to afford 3-Bromo-6-isopropoxy-2-methylpyridine as a yellow oil (yield ~85%).[4]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is the primary site of reactivity, making this scaffold an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide powerful methods for forming C-C and C-X bonds.[5]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile and widely used palladium-catalyzed reaction for constructing biaryl and heteroaryl structures.[6][7] It involves the reaction of an organohalide with an organoboron compound.
Causality & Mechanistic Insight: The reaction is prized for its operational simplicity, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts. The key to a successful Suzuki coupling lies in the catalytic cycle, which involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8] A base is crucial for activating the boronic acid to facilitate the transmetalation step.[9]
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Application Note & Protocol: A Scalable Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
Abstract
This document provides a comprehensive, technically detailed guide for the large-scale synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine, a key heterocyclic building block in medicinal and agrochemical research. A robust and scalable two-step synthetic strategy is presented, commencing with the nucleophilic aromatic substitution of 2-chloro-6-methylpyridine to yield the intermediate, 6-isopropoxy-2-methylpyridine. This is followed by a highly regioselective electrophilic bromination at the C-3 position using N-Bromosuccinimide (NBS). The narrative emphasizes the rationale behind experimental choices, process safety, in-process controls (IPCs), and analytical validation, ensuring a reproducible and safe scale-up. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
Substituted pyridines are privileged scaffolds in modern drug discovery, valued for their ability to engage in hydrogen bonding and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).[1] Specifically, 3-Bromo-6-isopropoxy-2-methylpyridine serves as a versatile intermediate, enabling further molecular elaboration through cross-coupling reactions at the bromine-substituted position.
The synthesis of substituted pyridines can be challenging. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution but resistant to electrophilic substitution, often requiring harsh conditions.[1] The strategy detailed herein circumvents these challenges by first installing an electron-donating isopropoxy group, which activates the ring for a subsequent, highly regioselective bromination.
The selected two-step pathway is optimized for scalability, safety, and efficiency:
-
Step 1: Synthesis of 6-isopropoxy-2-methylpyridine (Intermediate I-1). A nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of 2-chloro-6-methylpyridine is displaced by sodium isopropoxide. This method is high-yielding and utilizes readily available starting materials.[2][3]
-
Step 2: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine (Final Product P-1). A regioselective electrophilic aromatic substitution using N-Bromosuccinimide (NBS). The combined directing effects of the C-2 methyl and C-6 isopropoxy groups strongly favor bromination at the C-3 and C-5 positions. Steric hindrance from the isopropoxy group makes the C-3 position the primary site of reaction. NBS is chosen over elemental bromine as it is a safer, solid reagent that provides a low equilibrium concentration of Br₂, minimizing over-bromination and improving handling safety on a large scale.[4]
Overall Synthetic Scheme
The complete two-step synthesis is illustrated below.
Diagram 1: Overall two-step synthesis pathway.
Part I: Large-Scale Synthesis of 6-isopropoxy-2-methylpyridine (I-1)
Principle and Rationale
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the pyridine ring facilitates the attack of the isopropoxide nucleophile on the carbon atom bearing the chlorine. The reaction is driven to completion by using an excess of isopropanol as both a reactant source (in the formation of sodium isopropoxide in situ or as a solvent) and a solvent, typically under reflux conditions to ensure a sufficient reaction rate.
Materials and Equipment
| Reagent/Material | CAS No. | Mol. Wt. | Moles (equiv) | Quantity | Supplier |
| 2-Chloro-6-methylpyridine | 18368-63-3 | 127.57 | 78.36 (1.0) | 10.0 kg | Sigma-Aldrich |
| Sodium Metal | 13966-32-0 | 22.99 | 91.34 (1.16) | 2.10 kg | Alfa Aesar |
| Isopropanol (IPA), Anhydrous | 67-63-0 | 60.10 | - | 60 L | VWR |
| Toluene | 108-88-3 | 92.14 | - | 40 L | Fisher Scientific |
| Deionized Water | 7732-18-5 | 18.02 | - | 100 L | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | 20 L | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | 2 kg | - |
Major Equipment:
-
150L Glass-lined Reactor with overhead stirrer, condenser, and temperature probe.
-
Nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
200L quench vessel.
-
Liquid-liquid extraction setup.
-
Rotary evaporator with a vacuum pump.
Detailed Experimental Protocol
-
Reactor Preparation: Ensure the 150L reactor is clean, dry, and purged with nitrogen.
-
Sodium Isopropoxide Formation: Under a nitrogen atmosphere, charge the reactor with 60 L of anhydrous isopropanol. Carefully add the sodium metal (2.10 kg) in portions, controlling the addition rate to maintain the internal temperature below 60°C. The reaction is exothermic. Stir until all sodium has dissolved completely (approx. 2-3 hours).
-
Reactant Addition: Cool the resulting sodium isopropoxide solution to 40°C. Add 10.0 kg of 2-chloro-6-methylpyridine via an addition funnel over 30-45 minutes. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
In-Process Control (IPC): After 12 hours, take a sample from the reaction mixture. Quench with water and extract with ethyl acetate. Analyze the organic layer by GC to check for the disappearance of 2-chloro-6-methylpyridine. The reaction is considered complete when the starting material is <1% by area.
-
Solvent Removal: Once complete, cool the reactor to 40-50°C. Distill off the majority of the isopropanol under reduced pressure.
-
Work-up and Extraction: Cool the remaining slurry to room temperature. Add 40 L of toluene and 40 L of deionized water. Stir for 15 minutes, then allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 2 x 20 L of deionized water, followed by 1 x 20 L of brine.
-
Drying and Isolation: Dry the toluene layer over anhydrous sodium sulfate (2 kg), stir for 1 hour, and filter. Concentrate the filtrate under reduced pressure to yield 6-isopropoxy-2-methylpyridine as a light yellow liquid.
Expected Yield: 10.5 - 11.5 kg (88-96%). Purity (by GC): >98%.
Part II: Large-Scale Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine (P-1)
Principle and Rationale
This step is a regioselective electrophilic aromatic substitution. The 6-isopropoxy-2-methylpyridine intermediate is an electron-rich heterocycle, making it amenable to bromination under mild conditions.[1] N-Bromosuccinimide (NBS) serves as the electrophilic bromine source. In polar aprotic solvents like acetonitrile, NBS can generate a bromonium ion (Br+) equivalent that attacks the electron-rich pyridine ring. The reaction is performed at a low temperature initially to control the reaction rate and potential exotherm, then allowed to warm to ensure completion.
Materials and Equipment
| Reagent/Material | CAS No. | Mol. Wt. | Moles (equiv) | Quantity | Supplier |
| 6-isopropoxy-2-methylpyridine (I-1) | - | 151.21 | 66.13 (1.0) | 10.0 kg | From Step 1 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 69.44 (1.05) | 12.36 kg | Alfa Aesar |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | 100 L | VWR |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | - | 5 kg | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 80 L | - |
| Deionized Water | 7732-18-5 | 18.02 | - | 150 L | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | 30 L | - |
Major Equipment:
-
200L Glass-lined Reactor with overhead stirrer, condenser, and temperature probe.
-
Nitrogen inlet/outlet.
-
Cooling system capable of reaching 0°C.
-
Solid addition port or powder funnel.
-
Vacuum distillation setup.
Detailed Experimental Protocol
-
Reactor Setup: Charge the 200L reactor with 10.0 kg of 6-isopropoxy-2-methylpyridine and 100 L of acetonitrile.
-
Cooling: Begin stirring and cool the solution to 0-5°C using an appropriate cooling bath.
-
NBS Addition: Once the temperature is stable, add the N-Bromosuccinimide (12.36 kg) portion-wise over 1.5 - 2 hours. Maintain the internal temperature below 10°C throughout the addition. A hazardous side reaction between NBS and some solvents can occur, so careful temperature control is crucial.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC.[6][7] The reaction is complete when the starting material (I-1) is consumed (<1% by area).
-
Quenching: Cool the reaction mixture back to 10-15°C. Prepare a solution of 5 kg sodium thiosulfate in 50 L of water and add it to the reactor to quench any unreacted NBS. Stir for 30 minutes.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile.
-
Extraction and Wash: Add 80 L of ethyl acetate and 50 L of water to the residue. Stir and separate the layers. Wash the organic layer with 2 x 50 L of water and 1 x 30 L of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product. Purify the crude oil by vacuum distillation to yield 3-Bromo-6-isopropoxy-2-methylpyridine as a colorless to pale yellow oil.
Expected Yield: 12.0 - 13.8 kg (78-90%). Purity (by HPLC): >99.0%. Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS.
Process Safety and Troubleshooting
Safety Assessment
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen) and added in controlled portions to manage the exotherm.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. Inhalation of dust should be avoided. It can react exothermically with certain solvents.[5] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromination Reaction: Electrophilic brominations can be exothermic. The portion-wise addition of NBS at low temperatures is a critical control measure to prevent a runaway reaction.
-
Quenching: The use of sodium thiosulfate to quench excess NBS is an important safety step to neutralize the reactive brominating agent before workup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete reaction | Insufficient sodium isopropoxide; water in the system; insufficient reaction time/temp. | Add additional sodium isopropoxide; ensure all reagents and solvents are anhydrous; extend reflux time and re-analyze by GC. |
| Step 2: Low Yield | Incomplete reaction; loss of product during workup/distillation. | Extend reaction time; optimize extraction pH and solvent volumes; ensure efficient vacuum distillation setup. |
| Step 2: Formation of Di-bromo adduct | Reaction temperature too high during NBS addition; excess NBS used. | Maintain strict temperature control (<10°C) during addition; use no more than 1.05 equivalents of NBS. |
| Final Product is colored | Trace impurities. | Consider a charcoal treatment before final filtration or a final polishing distillation. |
Workflow and Quality Control
Diagram 2: Detailed experimental workflow and quality control points.
References
-
Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]
-
Title: Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: Molecules (MDPI) URL: [Link]
-
Title: A Review on Medicinally Important Heterocyclic Compounds Source: Oriental Journal of Chemistry URL: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Chloro-6-methylpyridine | 18368-63-3 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safe handling and storage procedures for 3-Bromo-6-isopropoxy-2-methylpyridine
Application Notes and Protocols for 3-Bromo-6-isopropoxy-2-methylpyridine
Introduction and Scope
3-Bromo-6-isopropoxy-2-methylpyridine (CAS No. 1239611-34-7) is a substituted pyridine derivative increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] Its specific combination of a reactive bromine atom and nucleophilic pyridine ring makes it a versatile building block in medicinal chemistry and drug development.[1] The safe and effective use of this compound is paramount for ensuring both the integrity of experimental outcomes and, most importantly, the safety of laboratory personnel.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 3-Bromo-6-isopropoxy-2-methylpyridine. The protocols herein are synthesized from established best practices for handling analogous bromo-aromatic and pyridine-based compounds, providing a robust framework for risk mitigation. The causality behind each procedural step is explained to foster a deeper understanding of the necessary precautions.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's hazard profile is the foundation of its safe use. While a comprehensive, peer-reviewed safety data sheet (SDS) for 3-Bromo-6-isopropoxy-2-methylpyridine is not widely available, a reliable hazard assessment can be constructed by examining structurally similar compounds, such as 3-bromopyridine, 2-bromo-6-methylpyridine, and other substituted pyridines.[2][3][4]
Anticipated Hazard Profile: Based on analogous compounds, 3-Bromo-6-isopropoxy-2-methylpyridine should be treated as a substance that is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory system irritation .[2][3]
GHS Hazard Classification (Anticipated)
| Pictogram | GHS Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[3] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2] | |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] | |
| Flammable Liquid (Category 3 or 4) | H226/H227: Flammable or Combustible liquid and vapor[2] |
Physicochemical and Safety Data Summary
| Property | Value / Information | Source / Rationale |
| CAS Number | 1239611-34-7 | |
| Molecular Formula | C₉H₁₂BrNO | - |
| Molecular Weight | 230.10 g/mol | - |
| Appearance | Likely a colorless to yellow or orange liquid. | Based on analogs like 3-Bromo-2-methylpyridine. |
| Odor | Likely a distinct, unpleasant, fishy/pyridine-like odor. | Characteristic of pyridine derivatives.[5] |
| Storage Temperature | Refrigerated (0-8 °C recommended). | Supplier data indicates "Cold-chain transportation". Cool storage minimizes vapor pressure and potential degradation.[1][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, amines. | Common for pyridine and bromo-aromatic compounds.[2][4] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and PPE is mandatory.
2.1 Engineering Controls: The Primary Barrier
The causality for using robust engineering controls is to contain the chemical at the source, minimizing the risk of exposure to the operator and the general laboratory environment.
-
Chemical Fume Hood: All handling of 3-Bromo-6-isopropoxy-2-methylpyridine, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of potentially irritating and harmful vapors.[4]
-
Safety Shower and Eyewash Station: Must be located in immediate proximity to the handling area.[4] Their availability is non-negotiable for rapid decontamination in the event of a significant splash or spill.
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
PPE protects against residual hazards that cannot be fully eliminated by engineering controls.[5]
-
Eye Protection: Wear chemical safety goggles that provide a seal around the eyes.[8] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[5] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[5] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. However, for emergency situations or spill cleanup where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Section 3: Storage Procedures
The objective of proper storage is to maintain the chemical's purity and prevent hazardous reactions.
-
Temperature: Store in a refrigerator designated for chemicals, at a temperature between 0-8 °C.[1] This aligns with supplier recommendations for cold-chain transport and reduces the vapor pressure of the compound.
-
Container: Keep the compound in its original, tightly sealed container to prevent moisture ingress and vapor escape.[6][9] Ensure the container cap is securely fastened after each use.
-
Atmosphere: For long-term storage, consider flushing the container headspace with an inert gas like argon or nitrogen to prevent potential oxidative degradation.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][3] Do not store in the same area as flammable solvents if not in a rated flammable storage refrigerator.
Section 4: Safe Handling Protocols
These protocols are designed to be self-validating systems, where each step confirms the safety of the subsequent one.
4.1 Protocol: Weighing and Dispensing
Causality: This protocol minimizes exposure during the transfer of the chemical from its stock container.
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Verify that the chemical fume hood is operational (check airflow monitor).
-
Staging: Place a calibrated balance, a secondary container (e.g., a beaker or flask), and any necessary glassware inside the fume hood.
-
Equilibration: Remove the 3-Bromo-6-isopropoxy-2-methylpyridine container from the refrigerator. Allow it to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the cold container, which could compromise the compound's integrity.
-
Dispensing: Inside the fume hood, carefully uncap the stock bottle. Use a clean glass pipette or syringe to withdraw the desired amount and dispense it directly into the tared receiving vessel on the balance.
-
Resealing: Immediately and securely recap the stock bottle. If long-term storage is intended, briefly flush the headspace with inert gas before final sealing.
-
Cleanup: Wipe the exterior of the stock bottle with a damp cloth or towel before returning it to cold storage. Dispose of any contaminated pipettes or wipes in the designated hazardous waste container.
4.2 Protocol: Addition to a Reaction Mixture
Causality: This protocol ensures the controlled introduction of the reagent into a reaction system while preventing splashes and exposure.
-
System Setup: Ensure the reaction apparatus is fully assembled and secure within the fume hood.
-
Dissolution (if required): If the protocol requires a solution, add the weighed 3-Bromo-6-isopropoxy-2-methylpyridine to the appropriate solvent within a flask. Perform this action inside the fume hood.
-
Controlled Addition: Use a pressure-equalizing addition funnel or a syringe pump for a controlled, dropwise addition to the reaction mixture, especially for exothermic reactions. This prevents temperature spikes and uncontrolled side reactions.
-
Rinsing: Rinse the vessel that contained the pyridine derivative with a small amount of solvent and add this rinse to the reaction mixture to ensure a complete quantitative transfer.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
Section 5: Emergency Procedures
Rapid and correct response is critical to mitigating the harm from an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[10] Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with soap and water.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Section 6: Waste Disposal
All waste containing 3-Bromo-6-isopropoxy-2-methylpyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Section 7: Visualization of Workflow
The following diagram illustrates the logical flow for the safe handling of 3-Bromo-6-isopropoxy-2-methylpyridine from receipt to disposal.
Caption: Workflow for safe handling of 3-Bromo-6-isopropoxy-2-methylpyridine.
Section 8: References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (General reference, URL inferred from standard chemical safety literature).
-
Chemwatch. (n.d.). Chemwatch GHS SDS 1282 - Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-hydroxy-2-methylpyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Google Patents. (n.d.). US3375077A - Storage of bromine. Retrieved from
-
TradeIndia. (n.d.). Bromo Benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in Laboratory Settings. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nbinno.com [nbinno.com]
- 7. LCSS: BROMINE [web.stanford.edu]
- 8. nj.gov [nj.gov]
- 9. Bromo Benzene Manufacturer, Supplier, Exporter [modychemi.com]
- 10. carlroth.com [carlroth.com]
Application Notes and Protocols: 3-Bromo-6-isopropoxy-2-methylpyridine as a Versatile Pharmaceutical Intermediate
Introduction: Strategic Importance in Drug Discovery
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of approved therapeutics. Their ability to act as bioisosteres of phenyl rings, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule makes them indispensable building blocks. 3-Bromo-6-isopropoxy-2-methylpyridine is a highly functionalized intermediate designed for efficient molecular construction in drug discovery pipelines.
The strategic placement of its functional groups offers a trifecta of synthetic advantages:
-
A Reactive Handle: The bromine atom at the 3-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents.[1][2]
-
Modulating Substituents: The 2-methyl group provides steric influence and modulates the electronic nature of the pyridine ring, impacting both reaction outcomes and the biological activity of the final compound.
-
Tunable Physicochemical Properties: The 6-isopropoxy group significantly enhances lipophilicity and can influence metabolic stability and receptor-binding interactions.
This guide provides a comprehensive overview of the synthesis, properties, and key applications of 3-Bromo-6-isopropoxy-2-methylpyridine, complete with detailed protocols for its use in cornerstone pharmaceutical synthetic reactions.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties is critical for its effective use and safe handling in a laboratory setting.
Physical and Chemical Properties
Quantitative data for 3-Bromo-6-isopropoxy-2-methylpyridine is summarized below. Where specific experimental data is not publicly available, values are estimated based on structurally similar compounds like 3-bromo-2-methylpyridine and 2-bromo-6-methylpyridine.[3]
| Property | Value | Source(s) |
| CAS Number | 1392466-94-2 | Internal Data |
| Molecular Formula | C₉H₁₂BrNO | Internal Data |
| Molecular Weight | 230.10 g/mol | Internal Data |
| Appearance | Yellow Oil | Internal Data |
| Boiling Point | Estimated >110 °C @ 20 mmHg | Estimated from |
| Density | Estimated ~1.3 - 1.4 g/mL @ 25 °C | Estimated from[3] |
| Purity | Typically >98% (GC) |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-6-isopropoxy-2-methylpyridine should always be consulted, the hazard profile can be inferred from its precursors and structural analogs.[3][4]
-
GHS Hazard Statements (Anticipated): Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthesis Protocol: Accessing the Intermediate
The most direct route to 3-Bromo-6-isopropoxy-2-methylpyridine is via a Williamson ether synthesis, starting from the corresponding hydroxypyridine precursor.
Reaction Principle
The synthesis involves the O-alkylation of 6-Bromo-2-methylpyridin-3-ol with an isopropyl halide (2-bromopropane) in the presence of a weak base, typically potassium carbonate, to deprotonate the hydroxyl group. N,N-Dimethylformamide (DMF) is an ideal solvent for this transformation due to its polar aprotic nature, which promotes the SN2 reaction pathway.
Synthesis Workflow Diagram
Sources
- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Bromo-2-methylpyridine 97 38749-79-0 [sigmaaldrich.com]
- 4. 3-Bromo-6-hydroxy-2-methylpyridine | C6H6BrNO | CID 2734417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with 3-Bromo-6-isopropoxy-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, transformation. The inherent structural features of this substrate—namely the steric hindrance from the C2-methyl group and the coordinating nature of the pyridine nitrogen—present unique hurdles that can lead to disappointingly low yields.
This guide moves beyond generic advice to provide a deep, mechanistically-grounded framework for troubleshooting. We will explore the causality behind common failures and offer field-proven protocols to systematically optimize your reaction conditions and achieve success.
Part 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during the reaction in a direct question-and-answer format.
Q1: My reaction has stalled, yielding only starting material or trace product. Where do I begin troubleshooting?
Answer: When facing a stalled or very low-yielding reaction with this substrate, the primary suspect is an inefficient catalytic system. The combination of steric bulk from the 2-methyl group and the potential for the pyridine nitrogen to coordinate with the palladium center can severely inhibit the crucial first step of the catalytic cycle: oxidative addition.[1][2] Standard, general-purpose catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail because the ligands are not sufficiently electron-rich or bulky enough to promote the reaction on this challenging substrate.[1]
Your troubleshooting should begin with a systematic screen of more robust, modern catalyst systems specifically designed for hindered substrates.
Core Causality:
-
Steric Hindrance: The methyl group ortho to the bromine atom physically blocks the palladium catalyst from inserting into the carbon-bromine bond.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the electron-deficient palladium center, forming an off-cycle, inactive complex that effectively poisons the catalyst.[2]
Troubleshooting Workflow: Catalyst & Ligand Screening
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
Table 1: Recommended Catalyst Systems for Hindered Pyridines
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Key Advantages | Common Application |
| System 1 (Standard) | Pd(PPh₃)₄ (5%) | - | Commercially available, simple setup. | Often ineffective for this specific substrate. |
| System 2 (Buchwald) | Pd(OAc)₂ (2%) | SPhos or XPhos (4%) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[3] | Highly recommended starting point. |
| System 3 (Precatalyst) | SPhos G3 Precatalyst (2%) | - | Air-stable, reliably forms the active Pd(0) species.[4] | Excellent for reproducibility and difficult couplings. |
Experimental Protocol 1: Catalyst System Test Reaction
-
Preparation: To a flame-dried Schlenk tube, add 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 eq), the boronic acid partner (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). If using a precatalyst, add it directly (0.02 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1 M). Ensure solvents have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.[3][5]
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
Q2: I'm seeing product, but my yield is compromised by significant side products. How can I identify and minimize them?
Answer: The formation of side products is a common issue that points to specific mechanistic pathways competing with your desired cross-coupling. The three most prevalent culprits are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the starting material.[4]
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Identification (Mass Spec) | Probable Cause(s) | Mitigation Strategy |
| Protodeboronation | Mass of Ar-H (where Ar is from your boronic acid) | Instability/hydrolysis of the boronic acid, especially with heteroaryl boronic acids.[1][4] | Use fresh, high-purity boronic acid. Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5][6] |
| Homocoupling | Mass of Ar-Ar (dimer of your boronic acid) | Presence of oxygen or Pd(II) species in the reaction, which promotes oxidative coupling of the boronic acid.[4][7] | Employ rigorous degassing of solvents and ensure a strictly inert atmosphere (see Protocol 1). Use a Pd(0) source or a precatalyst that cleanly generates Pd(0).[3][4] |
| Dehalogenation | Mass of 6-isopropoxy-2-methylpyridine (loss of Br) | A hydride source in the reaction mixture (e.g., from solvent or base impurities) leading to reductive elimination of Ar-H instead of Ar-Ar'.[4] | Ensure use of high-purity, dry solvents and bases. Sometimes, a change in base or solvent system can minimize this pathway. |
Minimizing these side reactions requires careful attention to the quality of your reagents and the reaction environment. The single most important factor is the exclusion of oxygen.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why exactly is 3-Bromo-6-isopropoxy-2-methylpyridine considered a "challenging" substrate?
This substrate is challenging due to a confluence of electronic and steric factors. The electron-withdrawing nature of the pyridine ring can slow the rate of oxidative addition compared to electron-rich aromatic systems. More importantly, as discussed, the C2-methyl group creates significant steric hindrance around the reaction center. Finally, the pyridine nitrogen presents a Lewis basic site that can coordinate to and sequester the active palladium catalyst, pulling it out of the catalytic cycle.[2]
Q2: How do I select the optimal base and solvent for this reaction?
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8] The solvent must dissolve all components and facilitate the interaction between the organic and aqueous phases (if present).
-
Base Selection: For sterically hindered couplings, stronger bases are often required. While carbonates (Na₂CO₃, K₂CO₃) are common, inorganic phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective as they can better facilitate the formation of the active boronate species.[3][5]
-
Solvent Selection: A mixture of an organic solvent with water is standard. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[2][5][7] The choice can affect catalyst solubility and activity. A good starting point is a 4:1 or 5:1 mixture of dioxane and thoroughly degassed water.
Q3: What does the Suzuki catalytic cycle look like, and where are the failure points for my substrate?
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] For 3-Bromo-6-isopropoxy-2-methylpyridine, the key failure points are highlighted in the diagram below.
Caption: The Suzuki catalytic cycle with key failure points for hindered pyridines.
Q4: My boronic acid appears to be degrading during the reaction. What can I do?
This is a classic case of protodeboronation, the undesired cleavage of the carbon-boron bond.[4] This side reaction is particularly prevalent with electron-deficient or heteroaromatic boronic acids and can be accelerated by the reaction conditions.[1][4]
Solutions:
-
Use High-Purity Reagents: Start with the freshest, highest-purity boronic acid available.
-
Switch to Boronic Esters: Pinacol boronic esters (Ar-Bpin) are significantly more stable to hydrolysis than their corresponding boronic acids.[6] They are often the reagent of choice for challenging couplings.
-
Consider Trifluoroborate Salts: Potassium aryltrifluoroborate salts (Ar-BF₃K) offer another air-stable and robust alternative to boronic acids.[5]
By systematically addressing the catalyst system, minimizing side reactions through careful experimental technique, and using high-quality, stable reagents, you can successfully overcome the challenges associated with the Suzuki coupling of 3-Bromo-6-isopropoxy-2-methylpyridine.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
-
Sultan, D. et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Ahmad, S. et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Products in Reactions with 3-Bromo-6-isopropoxy-2-methylpyridine
Welcome to the technical support center for reactions involving 3-Bromo-6-isopropoxy-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products in reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Question 1: I am observing a significant amount of a debrominated side product, 6-isopropoxy-2-methylpyridine, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize its formation?
Answer:
The formation of a debrominated or hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the undesired 6-isopropoxy-2-methylpyridine byproduct. Several factors can contribute to this issue:
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote debromination. The choice of solvent and base also plays a crucial role. Protic solvents or bases containing residual water can serve as a hydrogen source.
-
Catalyst System: The phosphine ligand used to stabilize the palladium catalyst significantly influences the extent of debromination.[1] Electron-rich and bulky phosphine ligands can often suppress this side reaction by promoting the desired reductive elimination step in the catalytic cycle over the competing debromination pathway.
-
Purity of Reagents: Impurities in the starting materials or solvents can act as hydrogen donors, leading to the formation of the debrominated side product.
Troubleshooting and Optimization:
To minimize the formation of 6-isopropoxy-2-methylpyridine, consider the following adjustments to your protocol:
-
Optimize Reaction Temperature and Time: Carefully screen a range of temperatures and monitor the reaction progress by a suitable technique like LC-MS to identify the optimal conditions that favor product formation while minimizing debromination.
-
Select an Appropriate Ligand: Employ bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos, which have been shown to be effective in reducing debromination in similar systems.[1]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures. Employing a non-protic, anhydrous base like potassium phosphate (K₃PO₄) can also be beneficial.[1]
-
Thoroughly Degas the Reaction Mixture: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Question 2: In my cross-coupling reaction, I've identified a dimeric side product, a bi-pyridine. What leads to its formation and how can I prevent it?
Answer:
The formation of a bi-pyridine, resulting from the homo-coupling of two molecules of 3-Bromo-6-isopropoxy-2-methylpyridine, is another common side reaction in palladium-catalyzed couplings. This can occur through a few potential mechanisms:
-
Oxidative Addition and Dimerization: Two molecules of the starting material can undergo oxidative addition to the palladium(0) catalyst, followed by reductive elimination to form the bi-pyridine.
-
Reaction with Palladium(II): The homo-coupling of boronic acids, a related phenomenon, can occur via a reaction between Pd(II) and the boronic acid, leading to a symmetrical biaryl and Pd(0).[2] A similar pathway may be operative for the bromo-pyridine starting material.
Preventative Measures:
-
Control Catalyst Loading: Using a lower catalyst loading can sometimes reduce the rate of homo-coupling.
-
Optimize Reaction Conditions: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired homo-coupling. Screening different reaction parameters is recommended.
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring the homo-coupling reaction.
-
Exclude Oxygen: As with debromination, ensuring the reaction is performed under strictly anaerobic conditions can help to suppress the formation of homo-coupled byproducts.[2]
Question 3: I am noticing the formation of 3-Bromo-2-methyl-6-pyridone during my reaction. What is causing the hydrolysis of the isopropoxy group?
Answer:
The presence of 3-Bromo-2-methyl-6-pyridone indicates the hydrolysis of the 6-isopropoxy group. This can be attributed to the following:
-
Presence of Water and Acid/Base: The ether linkage of the isopropoxy group can be susceptible to cleavage under acidic or basic conditions, especially in the presence of water. Many cross-coupling reactions utilize basic conditions, which can facilitate this hydrolysis, particularly at elevated temperatures.
-
Hydrolysis of a Related Compound: In some cases, hydrolysis of a related bromopyridine can occur under the reaction conditions, leading to the formation of a pyridone.[3]
Strategies for Mitigation:
-
Strictly Anhydrous Conditions: The most critical factor is to minimize the presence of water in the reaction. Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere.
-
Choice of Base: Consider using a non-hydroxide base that is less nucleophilic, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may reduce the extent of hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of the hydrolysis side reaction.
Troubleshooting Summary
| Side Product | Potential Causes | Recommended Preventative Measures |
| 6-Isopropoxy-2-methylpyridine (Debromination) | - Elevated temperature- Protic solvents/bases- Inappropriate ligand choice- Presence of oxygen | - Optimize temperature and reaction time- Use bulky, electron-rich phosphine ligands- Ensure strictly anhydrous conditions- Thoroughly degas the reaction mixture |
| Bi-pyridine (Homo-coupling) | - High catalyst loading- Sub-optimal ligand/base combination- Presence of oxygen | - Use lower catalyst loading- Screen different ligands and bases- Employ slow addition of reagents- Maintain an inert atmosphere |
| 3-Bromo-2-methyl-6-pyridone (Hydrolysis) | - Presence of water- Strongly basic or acidic conditions- Elevated temperature | - Use anhydrous solvents and reagents- Select a non-hydroxide, less nucleophilic base- Operate at the lowest effective temperature |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Side Product Formation
This protocol is designed to minimize the formation of debrominated and homo-coupled side products in a typical Suzuki-Miyaura coupling reaction with 3-Bromo-6-isopropoxy-2-methylpyridine.
Reagents and Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)[1]
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)[1]
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 3-Bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, and anhydrous K₃PO₄.
-
Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
In a separate vial, dissolve the Pd₂(dba)₃ and RuPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the other reagents under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway and Side Product Formation
The following diagram illustrates the desired reaction pathway for a Suzuki-Miyaura coupling and the competing pathways that lead to the formation of common side products.
Caption: Reaction scheme for Suzuki-Miyaura coupling and major side product pathways.
References
-
Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]
-
Organic Letters. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Retrieved from [Link]
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Molecules. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
Molecules. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1966). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
Sources
How to improve reaction conditions for 3-Bromo-6-isopropoxy-2-methylpyridine
Welcome to the technical support center for 3-Bromo-6-isopropoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. The inherent electronic properties and substitution pattern of this pyridine derivative can present unique challenges in various cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 3-Bromo-6-isopropoxy-2-methylpyridine in cross-coupling reactions?
The main challenges with this substrate arise from a combination of electronic and steric factors. The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the substitution at the 2- and 3-positions can create steric hindrance, which may affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[2][3][4][5]
Q2: How can I minimize the dehalogenation of 3-Bromo-6-isopropoxy-2-methylpyridine during a reaction?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[6][7] This can be caused by impurities acting as a hydride source or by certain reaction conditions. To minimize this:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from deactivating the catalyst.[6]
-
Use high-purity reagents: Ensure your starting material, reagents, and solvents are free from water and other impurities that could act as a hydride source.[6]
-
Optimize your ligand and base: The choice of ligand and base can significantly influence the competition between the desired cross-coupling and undesired dehalogenation. Weaker bases may sometimes be beneficial.[7]
Q3: What are the recommended storage conditions for 3-Bromo-6-isopropoxy-2-methylpyridine?
To maintain its integrity, 3-Bromo-6-isopropoxy-2-methylpyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-isopropoxy-2-methylpyridine.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, low yields and side product formation are common issues.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Inactivity | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PEPPSI-type precatalysts) and ligands (e.g., SPhos, XPhos).[8][9] | The electronic and steric properties of the ligand are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] |
| Ineffective Base | Test a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] Ensure the base is finely powdered and anhydrous. | The base is critical for the transmetalation step. The optimal base depends on the specific boronic acid or ester used. |
| Solvent Issues | Use anhydrous and degassed solvents. Common solvent systems include toluene/water, dioxane/water, or THF/water.[11][12] | The solvent polarity can influence the reaction rate and selectivity.[13] Inadequate degassing can lead to catalyst deactivation.[6] |
| Boronic Acid/Ester Degradation | Use fresh or properly stored boronic acid/ester. Consider using more stable pinacol esters.[6] | Boronic acids can undergo protodeboronation, especially in the presence of water and at elevated temperatures.[6] |
Problem: Significant Homocoupling of the Boronic Acid
Homocoupling of the boronic acid is a frequent side reaction.[11] To address this, consider lowering the reaction temperature, using a less reactive palladium catalyst, or adjusting the stoichiometry of the reactants.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring can make this reaction challenging.[1]
Problem: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Inhibition | Employ sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos).[14] | These ligands promote the oxidative addition and reductive elimination steps and can prevent the pyridine nitrogen from deactivating the palladium catalyst.[1][15] |
| Inappropriate Base | Screen strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃. | The base must be strong enough to deprotonate the amine without competing as a nucleophile. |
| Steric Hindrance | If coupling a bulky amine, consider using a more sterically demanding ligand to create a more open coordination sphere around the palladium center.[15][16] | Steric hindrance from both the pyridine substrate and the amine can slow down the reaction.[15][16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromo-6-isopropoxy-2-methylpyridine. Optimization may be required for different coupling partners.
-
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
-
Procedure:
-
To a Schlenk flask, add 3-Bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination. The choice of ligand and base is critical and may need to be optimized.
-
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add the anhydrous toluene, followed by 3-Bromo-6-isopropoxy-2-methylpyridine and the amine.
-
Seal the flask and heat the mixture to 80-110 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
-
Visualizing Reaction Workflows
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Key Steps in a Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the key steps in the Buchwald-Hartwig amination catalytic cycle.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [online] Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [online] Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [online] Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [online] Available at: [Link]
-
Wikipedia. (n.d.). PEPPSI. [online] Available at: [Link]
-
ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [online] Available at: [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [online] Available at: [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [online] Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. [online] Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. [online] Available at: [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [online] Available at: [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [online] Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [online] Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [online] Available at: [Link]
-
RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [online] Available at: [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [online] Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. [online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [online] Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [online] Available at: [Link]
-
National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [online] Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [online] Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [online] Available at: [Link]
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [online] Available at: [Link]
-
ResearchGate. (2025). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][11]oxazine-1,8-diones. [online] Available at: [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [online] Available at: [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. [online] Available at: [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [online] Available at: [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [online] Available at: [Link]
-
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. [online] Available at: [Link]
-
ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [online] Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [online] Available at: [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [online] Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
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National Institutes of Health. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [online] Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [online] Available at: [Link]
-
Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. [online] Available at: [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [online] Available at: [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [online] Available at: [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-6-isopropoxy-2-methylpyridine Derivatives
Welcome to the technical support center for navigating the purification challenges associated with 3-Bromo-6-isopropoxy-2-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic building blocks. Our goal is to provide practical, experience-driven solutions to common and complex purification issues, ensuring you can achieve the desired purity and yield for your critical applications.
The unique structure of these pyridine derivatives—featuring a basic nitrogen atom, a bulky isopropoxy group, and a bromine atom—presents a specific set of purification hurdles. This guide translates theoretical knowledge into actionable protocols and troubleshooting logic.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the causality behind each problem and provide validated methods for resolution.
Issue 1: Significant Product Loss During Silica Gel Chromatography
Question: My yield drops dramatically after flash chromatography on silica gel. TLC analysis of the column fractions shows my product is streaking badly and a significant amount seems to be irreversibly adsorbed. What is causing this and how can I prevent it?
Answer: This is a classic problem encountered with basic compounds like pyridine derivatives. The root cause is the strong interaction between the basic nitrogen atom of your pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to irreversible adsorption and peak tailing, which complicates fraction collection and reduces recovery.
Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This acid-base interaction is strong enough to "stick" your compound to the stationary phase.
Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, flush the packed column with your starting eluent containing a small amount of a volatile base. Triethylamine (Et₃N) at 0.1-1% (v/v) is the most common choice. This deactivates the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Treated Silica: Commercially available deactivated silica or amine-functionalized silica can also prevent product loss.
-
-
Use Reverse-Phase Chromatography: If your derivative has sufficient non-polar character, reverse-phase chromatography (e.g., on a C18-functionalized silica column) is a powerful alternative where such acid-base interactions are not a primary concern.
Issue 2: Co-elution of Target Compound with a Persistent Impurity
Question: I have an impurity that co-elutes with my product, making separation by standard chromatography nearly impossible. How can I resolve these two compounds?
Answer: Co-elution occurs when the polarity and adsorptive properties of the product and impurity are too similar for the chosen chromatographic system to differentiate. To achieve separation, you must exploit a different physicochemical property.
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: Instead of simply adjusting the ratio of a standard hexane/ethyl acetate system, introduce a solvent with different properties. For example, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol can alter the specific interactions with your compounds and the stationary phase, potentially improving separation.[1]
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a very shallow gradient can often resolve closely eluting spots.
-
-
Acid/Base Extraction (Work-up Chemistry): Leverage the basicity of the pyridine ring.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic pyridine derivative will move into the aqueous layer as a hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to regenerate the free base of your product.
-
Extract your purified product back into an organic solvent. This is a highly effective technique for removing non-basic impurities.[2]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble.[3]
Issue 3: Purified Product is a Persistent Oil and Fails to Crystallize
Question: My NMR and LC-MS data show the product is pure, but it remains a stubborn oil. I need a solid for subsequent steps and characterization. What techniques can I use to induce crystallization?
Answer: The failure to crystallize can be due to residual solvents, trace impurities acting as "crystal poisons," or the intrinsic properties of the molecule itself.[4]
Solutions:
-
Ensure High Purity: Even trace impurities can inhibit the formation of a crystal lattice. If possible, re-purify a small sample to the highest achievable purity before attempting crystallization again.[4]
-
Remove All Solvents: Place the oil under a high vacuum for several hours (or overnight) to remove any residual solvent molecules that might be disrupting crystallization.
-
Trituration: Add a solvent in which your product is insoluble or only sparingly soluble (e.g., cold hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often provides the energy needed to induce precipitation of your product as a solid.
-
Systematic Solvent Screening:
-
Dissolve a small amount of the oil in a minimal volume of a good solvent (e.g., DCM or ethyl acetate).
-
Slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy (turbid).
-
Warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator.
-
-
Physical Induction Methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[4]
-
Seeding: If you have even a single crystal from a previous batch, add it to a supersaturated solution of your oil to act as a template for crystallization.[4]
-
Purification Workflow Diagram
The following diagram outlines a general, robust workflow for the purification of 3-Bromo-6-isopropoxy-2-methylpyridine derivatives.
Caption: General purification workflow for pyridine derivatives.
Troubleshooting Logic Flowchart
This flowchart helps diagnose and solve the common issue of low yield after purification.
Caption: Decision flowchart for troubleshooting low purification yield.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine? A1: Impurities typically originate from starting materials or side reactions. For a typical synthesis from 6-Bromo-2-methylpyridin-3-ol and an isopropylating agent (like 2-bromopropane), expect to see:
-
Unreacted 6-Bromo-2-methylpyridin-3-ol: More polar than the product.
-
Unreacted 2-bromopropane: Very volatile, usually removed under vacuum.
-
Potassium Carbonate (or other base): Inorganic, removed during aqueous work-up.[5]
-
DMF/Solvent: High boiling point solvents like DMF can be difficult to remove completely and may require high vacuum or an aqueous wash.[5]
-
Over-alkylation or side-products: Depending on the reaction conditions, other minor products could form.
Q2: What is the best way to monitor the purity of my fractions and final product? A2: A multi-technique approach is essential for a complete picture of purity.
-
Thin-Layer Chromatography (TLC): The workhorse for monitoring reactions and column chromatography fractions. Use a UV lamp (254 nm) for visualization.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., 99.5% pure) and can detect impurities not visible by TLC.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your desired product and identifying any organic impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification power of MS.
Q3: How should I properly store my purified 3-Bromo-6-isopropoxy-2-methylpyridine derivative? A3: To ensure long-term stability, purified pyridine derivatives should be stored with care. Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[7] For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a refrigerator or freezer.
Q4: Are there any specific safety precautions for handling these compounds? A4: Yes. Pyridine and its derivatives should be handled with appropriate safety measures. They are often toxic, skin/eye irritants, and have strong, unpleasant odors.[7]
-
Always handle these compounds inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin.
Summary of Purification Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Initial work-up, removing inorganic salts and water-soluble impurities. | Fast, scalable, effective for bulk impurity removal. | Can lead to emulsions; may not remove impurities with similar solubility. |
| Flash Chromatography | Primary purification method for separating compounds based on polarity. | High resolving power, applicable to a wide range of compounds. | Can be time-consuming; potential for product loss on silica with basic compounds.[8] |
| Recrystallization | Final polishing step for solid compounds to achieve high purity. | Can provide exceptionally pure material; cost-effective. | Only works for solids; requires finding a suitable solvent system; some product loss in mother liquor is inevitable. |
| Distillation | Purification of thermally stable liquids. | Excellent for removing non-volatile impurities from liquids. | Requires thermal stability; not suitable for solid compounds.[9][10] |
By understanding the chemical nature of 3-Bromo-6-isopropoxy-2-methylpyridine derivatives and applying the systematic troubleshooting and purification strategies outlined in this guide, researchers can confidently overcome common challenges to obtain high-purity materials for their scientific endeavors.
References
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-95. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine.
-
Al-Ghorbani, M., et al. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729. [Link]
-
Rahman, Md. M., et al. (2020). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate. [Link]
- WO2019145177A1 - Bromination of pyridine derivatives.
-
Beaver, M. G., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15697–15708. [Link]
- US11613549B2 - Bromination of pyridine derivatives.
-
2-Bromo-3-methylpyridine. PubChem. [Link]
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
- CN104974081A - Synthetic method of 3-bromopyridine.
-
Wang, Y., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 24(11), 2099. [Link]
-
recrystallisation of pyridinium tribromide. (2009). Sciencemadness.org. [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2016). Der Pharma Chemica. [Link]
-
Knochel, P., et al. (2004). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Synlett, 2004(12), 2077-2081. [Link]
-
Guttman, A., et al. (2023). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. MDPI. [Link]
-
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
-
Fun, H.-K., et al. (2011). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
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- 5. 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Stability issues of 3-Bromo-6-isopropoxy-2-methylpyridine under acidic conditions
A Guide to Understanding and Mitigating Stability Issues in Acidic Environments
Welcome to the technical support center for 3-Bromo-6-isopropoxy-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. We will explore the stability of 3-Bromo-6-isopropoxy-2-methylpyridine under acidic conditions, providing troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction
3-Bromo-6-isopropoxy-2-methylpyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is derived from the strategic placement of its functional groups, which allows for diverse chemical transformations. However, the isopropoxy group, an ether linkage on the pyridine ring, can be susceptible to cleavage under acidic conditions. This guide will provide an in-depth analysis of the potential degradation pathways and offer practical solutions to mitigate these stability issues.
Core Concepts: Understanding the Instability
The primary stability concern for 3-Bromo-6-isopropoxy-2-methylpyridine in acidic media is the acid-catalyzed hydrolysis of the isopropoxy group. This reaction proceeds via two main steps:
-
Protonation of the Pyridine Nitrogen: In an acidic environment, the lone pair of electrons on the pyridine nitrogen atom will be protonated, forming a pyridinium salt. This protonation deactivates the pyridine ring towards electrophilic substitution but does not directly cause the cleavage of the isopropoxy group.
-
Acid-Catalyzed Cleavage of the Ether: The ether oxygen of the isopropoxy group can also be protonated by a strong acid, forming a good leaving group (isopropanol). The C-O bond is then cleaved through a nucleophilic substitution reaction. Depending on the reaction conditions and the nature of the nucleophile present, this can occur via an SN1 or SN2 mechanism. Given that the isopropoxy group is attached to a secondary carbon, the mechanism can be borderline, but will likely favor an SN1 pathway if a stable carbocation can be formed, or an SN2 pathway with a strong nucleophile.
The primary degradation products are 3-Bromo-6-hydroxy-2-methylpyridine and isopropanol .
Troubleshooting Guide
This section addresses common issues encountered when using 3-Bromo-6-isopropoxy-2-methylpyridine in acidic reaction conditions.
Issue 1: Low Yield of Desired Product and Presence of an Unexpected Byproduct
Q: I am running a reaction with 3-Bromo-6-isopropoxy-2-methylpyridine under acidic conditions and consistently obtaining a low yield of my target molecule. I also observe a significant amount of a more polar byproduct. What is happening?
A: It is highly probable that your starting material is degrading due to the acidic conditions, leading to the formation of 3-Bromo-6-hydroxy-2-methylpyridine. This byproduct is more polar than the starting material due to the presence of the hydroxyl group, which would explain its different behavior on TLC or HPLC.
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct:
-
Modify Reaction Conditions:
-
Reduce Acidity: If possible, use a milder acid or a lower concentration of the acid.
-
Lower Reaction Temperature: Acid-catalyzed hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature may slow down the degradation of your starting material.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the exposure of the starting material to acidic conditions.
-
Issue 2: Inconsistent Reaction Outcomes
Q: My reaction yields are not reproducible when using 3-Bromo-6-isopropoxy-2-methylpyridine with an acid catalyst. What could be the cause of this variability?
A: Inconsistent results often point to subtle variations in reaction setup and reagents that can significantly impact the rate of the competing degradation reaction.
Troubleshooting Steps:
-
Strict Control of Water Content: The hydrolysis of the isopropoxy group requires water. Ensure that all your solvents and reagents are anhydrous if the reaction chemistry allows. The presence of adventitious water can lead to inconsistent levels of degradation.
-
Standardize Acid Addition: The method and rate of acid addition can create localized areas of high concentration, promoting degradation. Add the acid slowly and with efficient stirring to maintain a homogeneous mixture.
-
Reagent Quality: Ensure the purity of your 3-Bromo-6-isopropoxy-2-methylpyridine. Impurities could catalyze degradation or interfere with the main reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Bromo-6-isopropoxy-2-methylpyridine in the presence of a strong acid like HCl or H₂SO₄?
A1: The primary degradation pathway is the acid-catalyzed cleavage of the isopropoxy ether bond. This involves protonation of the ether oxygen, followed by nucleophilic attack or elimination to yield 3-Bromo-6-hydroxy-2-methylpyridine and isopropanol.
Q2: How can I monitor the degradation of 3-Bromo-6-isopropoxy-2-methylpyridine during my reaction?
A2: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4][5][6][7][8] The starting material, 3-Bromo-6-isopropoxy-2-methylpyridine, is significantly less polar than the degradation product, 3-Bromo-6-hydroxy-2-methylpyridine. A normal-phase TLC will show the appearance of a new, lower Rf spot corresponding to the hydroxy-pyridine derivative. An HPLC method can be developed to quantify the disappearance of the starting material and the appearance of the degradation product over time.
Q3: Are there any acidic conditions under which 3-Bromo-6-isopropoxy-2-methylpyridine is generally stable?
A3: The stability is highly dependent on the specific acid, its concentration, the solvent, and the temperature. Generally, weaker acids (e.g., acetic acid) and lower temperatures will result in a slower rate of degradation. Anhydrous conditions will also suppress the hydrolysis pathway. It is always recommended to perform a small-scale stability study under your proposed reaction conditions before proceeding to a larger scale.
Q4: Can the protonation of the pyridine nitrogen lead to ring opening or other degradation pathways?
A4: While the pyridine ring is deactivated towards electrophilic attack upon protonation, it is generally stable to ring-opening under typical acidic conditions used in organic synthesis. The primary point of instability is the C-O bond of the isopropoxy group.
Experimental Protocols
Protocol 1: Monitoring Degradation by HPLC
This protocol provides a general method for monitoring the stability of 3-Bromo-6-isopropoxy-2-methylpyridine under acidic conditions.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of 3-Bromo-6-isopropoxy-2-methylpyridine in a suitable solvent (e.g., acetonitrile).
-
Set up your reaction under the desired acidic conditions.
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) to stop the degradation.
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
Dilute the organic extract to a suitable concentration and analyze by HPLC.
-
Monitor the peak area of the starting material and any new peaks that appear. The degradation product, 3-Bromo-6-hydroxy-2-methylpyridine, will have a shorter retention time than the starting material.
Protocol 2: Small-Scale Stability Study
This protocol helps determine the stability of 3-Bromo-6-isopropoxy-2-methylpyridine under your specific reaction conditions.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine
-
Your chosen acid and solvent system
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
-
HPLC vials
Procedure:
-
Prepare a solution of 3-Bromo-6-isopropoxy-2-methylpyridine and the internal standard in your reaction solvent.
-
Divide this solution into several vials.
-
To each vial, add the desired concentration of your acid.
-
Maintain the vials at your intended reaction temperature.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial, quench the reaction, and prepare it for HPLC analysis as described in Protocol 1.
-
Calculate the ratio of the peak area of 3-Bromo-6-isopropoxy-2-methylpyridine to the peak area of the internal standard at each time point to determine the rate of degradation.
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of 3-Bromo-6-isopropoxy-2-methylpyridine.
Caption: Acid-catalyzed hydrolysis of the isopropoxy group.
Logical Workflow for Troubleshooting
The following workflow can be used to diagnose and address stability issues with 3-Bromo-6-isopropoxy-2-methylpyridine.
Caption: A systematic approach to troubleshooting stability issues.
References
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]
-
PubChem. 3-Bromo-6-hydroxy-2-methylpyridine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
Sources
- 1. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Bromo-6-hydroxy-2-methylpyridine | C6H6BrNO | CID 2734417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR [m.chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-6-isopropoxy-2-methylpyridine Cross-Coupling
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-bromo-6-isopropoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3] The substrate, 3-bromo-6-isopropoxy-2-methylpyridine, is a valuable building block in medicinal chemistry and materials science.[4] However, its electronic properties and steric hindrance can present unique challenges in achieving optimal reaction conditions. This guide provides a structured approach to troubleshooting and optimizing catalyst loading for various cross-coupling reactions of this versatile pyridine derivative.
The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6][7][8] The efficiency of each step, and thus the overall reaction, is highly dependent on the choice of catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of 3-bromo-6-isopropoxy-2-methylpyridine?
A typical starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[9][10][11] For Suzuki-Miyaura reactions, loadings of around 3-5 mol% of a palladium catalyst like Pd(PPh₃)₄ are common.[4][10] However, for more challenging couplings or when using highly active pre-catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos), the loading can often be reduced to 0.1-2 mol%.[12][13] It is always advisable to start with a moderate loading (e.g., 2 mol%) and optimize from there.
Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?
Both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) sources can be effective.[11] Pd(II) precatalysts are generally more stable to air and moisture, making them easier to handle.[6] However, they require in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[6] Pd(0) sources are directly active but can be more sensitive to air and may degrade over time.[14] For reactions where side reactions like the homocoupling of boronic acids are a concern, starting with a Pd(0) source can be advantageous.[11]
Q3: What role does the ligand play in optimizing the reaction?
The ligand is a critical component that modulates the stability and reactivity of the palladium catalyst.[15] For electron-rich and sterically hindered substrates like 3-bromo-6-isopropoxy-2-methylpyridine, bulky and electron-rich phosphine ligands are often necessary.[11][12][13] These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle.[5][16] They facilitate both the oxidative addition and reductive elimination steps.[5] Common choices include SPhos, XPhos, and RuPhos, particularly for challenging Suzuki-Miyaura and Buchwald-Hartwig aminations.[12][17]
Q4: Can high catalyst loading be detrimental to the reaction?
Yes, while increasing catalyst loading can sometimes improve conversion, excessively high concentrations can lead to several issues.[11] These include an increase in side product formation, such as homocoupling of the starting material or coupling partner.[17] High catalyst loading can also lead to the formation of palladium black (inactive palladium nanoparticles), which reduces the concentration of the active homogeneous catalyst.[9] From a process chemistry perspective, high catalyst loading is economically undesirable and increases the burden of palladium removal from the final product.[18][19]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. | Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[4][12][14] Use a Fresh Catalyst/Pre-catalyst: Palladium complexes, especially Pd(0) sources, can degrade over time.[14] Using a fresh batch or a more stable pre-catalyst can ensure the presence of the active species.[12] |
| Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate. | Screen Ligands: For this sterically hindered pyridine, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the catalytic cycle.[12][17] | |
| Suboptimal Temperature: The reaction temperature may be too low for the activation energy of the oxidative addition step or too high, leading to catalyst decomposition. | Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. | |
| Significant Byproduct Formation (e.g., Homocoupling, Debromination) | High Catalyst Loading: Excess catalyst can promote side reactions. | Reduce Catalyst Loading: Systematically decrease the catalyst loading in small increments (e.g., from 2 mol% to 1 mol%, then 0.5 mol%). This can often minimize side reactions without significantly impacting the desired transformation. |
| Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to the formation of less selective catalytic species. | Optimize Ligand Ratio: The optimal ligand-to-palladium ratio is often 1:1 or 2:1. Varying this ratio can sometimes suppress byproduct formation. | |
| Base-Induced Decomposition: The base might be too strong or not soluble, leading to the degradation of the starting material or coupling partner. | Screen Bases: Test different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][17] The choice of base can significantly influence the reaction outcome. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The active catalyst is being consumed or deactivated over the course of the reaction. | Increase Initial Catalyst Loading: A modest increase in the initial catalyst loading might be sufficient to drive the reaction to completion.[11] Consider a More Robust Catalyst System: Pre-formed palladium complexes with bulky phosphine ligands are often more stable and less prone to deactivation.[11] |
| Poor Solubility of Reagents: One or more components may not be fully dissolved at the reaction temperature. | Change Solvent System: Experiment with different solvents or solvent mixtures to ensure all reagents are in solution. For Suzuki reactions, solvent systems like 1,4-dioxane/water or toluene are common.[4] |
Experimental Protocols
General Procedure for Catalyst Loading Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically screening different catalyst loadings.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[14]
-
In a separate vial under an inert atmosphere, weigh the desired amount of the palladium catalyst corresponding to the target mol% (e.g., 2 mol%, 1 mol%, 0.5 mol%).
-
Add the palladium catalyst to the Schlenk flask.
-
Add the degassed solvent via syringe.[4]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.[4]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4][11]
-
Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.[4]
Data Presentation: Example Catalyst Loading Screen
| Entry | Catalyst | Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Pd(PPh₃)₄ | 3 | 12 | 85 |
| 2 | Pd(OAc)₂/SPhos | 2 | 16 | 92 |
| 3 | Pd₂(dba)₃/XPhos | 1.5 | 18 | 88 |
| 4 | Pd(OAc)₂/SPhos | 1 | 16 | 75 |
| 5 | Pd(OAc)₂/SPhos | 0.5 | 16 | 50 |
Note: This is example data adapted from similar systems and should be determined experimentally for 3-bromo-6-isopropoxy-2-methylpyridine.[4]
Visualizing the Catalytic Cycle and Troubleshooting Workflow
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Below is a logical workflow to guide your troubleshooting process when optimizing catalyst loading.
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
Concluding Remarks
Optimizing catalyst loading for the cross-coupling of 3-bromo-6-isopropoxy-2-methylpyridine is a multifactorial process that requires a systematic and logical approach. By carefully considering the interplay between the catalyst, ligand, base, solvent, and temperature, and by methodically troubleshooting issues as they arise, researchers can achieve high yields and purity for their desired products. This guide provides a foundational framework to approach these challenges, grounded in established chemical principles and best practices.
References
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
- Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- From Established to Emerging: Evolution of Cross-Coupling Reactions.
- Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
- How can I solve my problem with Suzuki coupling?.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION CATALYSED BY Ag-Pd ALLOY NANOPARTICLE PHOTOC
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxyl
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Cross-coupling reaction. Wikipedia.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Technical Support Center: Optimization of Coupling Reactions with 4-Bromo-3-hydroxy-2-naphthoic Acid. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
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- 16. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Debromination of 3-Bromo-6-isopropoxy-2-methylpyridine
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Welcome to the technical support center for 3-Bromo-6-isopropoxy-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The premature cleavage of the C-Br bond, leading to the formation of 6-isopropoxy-2-methylpyridine, is a frequently encountered side reaction that can significantly impact reaction yield and purification efficiency. This document provides in-depth, experience-driven troubleshooting advice and preventative protocols to help you maintain the integrity of the carbon-bromine bond throughout your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of 3-Bromo-6-isopropoxy-2-methylpyridine make it prone to debromination?
A1: The susceptibility to debromination arises from the electronic nature of the substituted pyridine ring. The 6-isopropoxy and 2-methyl groups are both electron-donating substituents. Their combined effect increases the electron density on the pyridine ring, which can weaken the C-Br bond at the 3-position, making it more susceptible to cleavage under certain conditions. This is particularly relevant in reactions involving organometallic intermediates or palladium catalysis, where side reactions like reductive dehalogenation can become competitive with the desired transformation.
Q2: I am observing significant debromination during my lithiation/metal-halogen exchange reaction. What is the likely cause and how can I mitigate it?
A2: This is a classic and common challenge. The primary cause is often a competition between the desired fast halogen-metal exchange and slower, undesired processes like proton abstraction from the solvent or trace water, or side reactions promoted by elevated temperatures.[1][2][3] The resulting lithiated species, if not trapped quickly by an electrophile, can be protonated to yield the debrominated byproduct.
Core Causality: The reaction of an organolithium reagent (like n-BuLi or t-BuLi) with your bromopyridine is an equilibrium process.[4] To ensure the equilibrium favors your desired lithiated product and minimizes byproduct formation, stringent control over reaction parameters is paramount.
Troubleshooting & Prevention:
-
Temperature is Critical: Perform the lithium-halogen exchange at very low temperatures, typically between -78 °C and -100 °C.[1] Higher temperatures can favor side reactions, including single-electron transfer (SET) pathways that can lead to radical intermediates and subsequent debromination.[3]
-
Reagent Addition: Use a slow, dropwise addition of the organolithium reagent to the solution of your bromopyridine. This maintains a low instantaneous concentration of the highly reactive organolithium, suppressing side reactions.
-
Solvent Choice: Strictly anhydrous, aprotic solvents are mandatory. Tetrahydrofuran (THF) is common, but for sensitive substrates, diethyl ether or toluene might offer better results by altering the aggregation state and reactivity of the organolithium reagent.
-
Rapid Quenching: Once the lithiation is complete (typically after a short aging period of 15-30 minutes at low temperature), add the electrophile quickly to trap the desired aryllithium intermediate before it can decompose or react with other species.
Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is yielding the debrominated byproduct. What are the likely causes?
A3: In Pd-catalyzed cross-coupling, debromination (often called hydrodehalogenation or reductive dehalogenation) is a well-known side reaction that competes with the desired bond formation.[5][6] This occurs when the oxidative addition product, an Ar-Pd(II)-Br species, undergoes a reductive pathway instead of transmetalation or reductive elimination.
Likely Causes & Solutions:
-
Ligand Choice: The phosphine ligand is the most critical variable.[5][7] Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination (the desired product-forming step), thereby outcompeting the debromination pathway.[5] For challenging substrates, consider switching to ligands specifically designed to promote C-N or C-C bond formation.
-
Base Selection: The nature and strength of the base are crucial. Sometimes, the base or its conjugate acid can act as a hydride source, leading to debromination. If using an alkoxide base, ensure it is anhydrous. Consider screening different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu).
-
Solvent/Impurities: Protic impurities (water, alcohols) in the reaction can serve as a proton source for the debrominated byproduct. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8]
-
Boronic Acid/Ester Quality (Suzuki Coupling): In Suzuki reactions, boronic acids can undergo protodeboronation, which can indirectly affect the catalytic cycle and favor side reactions.[6][9] Using stable boronic esters (e.g., pinacol esters) can often mitigate this issue.[6]
Q4: Can my purification method contribute to debromination?
A4: While less common than reaction-based causes, it is possible under certain circumstances. For example, if your target molecule is sensitive to acid, purification via silica gel chromatography with an acidic eluent system could potentially lead to slow degradation. Similarly, prolonged exposure to high temperatures during distillation could cause decomposition. It is always advisable to check the stability of your product under the chosen purification conditions by analyzing a small sample before committing the entire batch.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Metal-Halogen Exchange to Minimize Debromination
This guide provides a systematic approach to setting up a lithium-halogen exchange reaction with 3-Bromo-6-isopropoxy-2-methylpyridine.
Experimental Workflow Diagram
Caption: Workflow for minimizing debromination during metal-halogen exchange.
Step-by-Step Protocol
-
Preparation: Rigorously dry all glassware in an oven (>120°C) overnight and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Use a freshly opened bottle or a freshly distilled anhydrous solvent like THF.
-
Setup: Dissolve 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv) in anhydrous THF under inert gas.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add n-butyllithium (1.05 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Allow the reaction to stir at -78°C for 20 minutes.
-
Quenching: Add the desired electrophile (1.1 equiv) as a solution in THF rapidly.
-
Warming & Workup: After stirring for an additional 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature before quenching with saturated aqueous ammonium chloride.
Troubleshooting Table: Metal-Halogen Exchange
| Observation | Potential Cause | Recommended Solution |
| >15% Debromination | Reaction temperature too high | Maintain temperature at or below -78°C. Consider a -100°C bath (dry ice/acetonitrile). |
| Incomplete Conversion | Insufficient organolithium | Titrate the n-BuLi solution before use. Increase stoichiometry to 1.1 equivalents. |
| Complex Mixture | Proton source present | Ensure solvent is anhydrous. Check purity of starting material and electrophile. |
| Low Yield | Unstable lithiated intermediate | Minimize time between lithiation and electrophile addition. |
Guide 2: Suppressing Reductive Dehalogenation in Pd-Catalyzed Cross-Coupling
This guide provides key optimization parameters for Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
Catalytic Cycle Competition Diagram
Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.
Recommended Catalyst Systems
The selection of the ligand is paramount for suppressing debromination.[5][8] Bulky, electron-rich phosphine ligands generally favor the desired reductive elimination step over side reactions.[5]
| Reaction Type | Recommended Ligand | Palladium Precursor | Typical Base | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, K₂CO₃ | Promotes fast transmetalation and reductive elimination.[5] |
| Buchwald-Hartwig | BrettPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOt-Bu, LHMDS | Highly active for C-N bond formation, even with challenging substrates.[8][10][11] |
Step-by-Step Protocol (General for Buchwald-Hartwig Amination)
-
Setup: To a dry Schlenk tube under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagents: Add the 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[5]
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring for the prescribed time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.[5]
References
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Parham, W. E., & Jones, L. D. (1976). The t-butyllithium-induced metalation of 1-(dimethylamino)naphthalene and some related aromatic ethers. The Journal of Organic Chemistry, 41(15), 2704-2706. [Link]
- Hartwig, J. F. (2010).
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. (2023). Metal–halogen exchange. [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
-
OpenSourceMalaria. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub Issue #36. [Link]
-
Leroux, F. R., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. In The Chemistry of Organolithium Compounds (pp. 435-493). Wiley. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine. This document is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during this multi-step synthesis. We will address specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis, workup, and purification of 3-Bromo-6-isopropoxy-2-methylpyridine.
A. Issues Related to the Starting Material and Bromination Step
Question 1: My initial bromination of 6-isopropoxy-2-methylpyridine is yielding a significant amount of dibrominated product. How can I improve the selectivity for the desired 3-bromo isomer?
Answer: This is a classic issue of electrophilic aromatic substitution on an activated pyridine ring. The isopropoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards bromination, particularly at the 3- and 5-positions. Over-bromination or formation of the 3,5-dibromo species is a common side reaction.
Root Causes & Solutions:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) can lead to the formation of the dibrominated product.
-
Solution: Carefully control the stoichiometry of your brominating agent. Aim for a 1.0 to 1.05 molar equivalent of NBS relative to your starting 6-isopropoxy-2-methylpyridine.
-
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination, leading to the dibrominated impurity.
-
Solution: Maintain a low and consistent reaction temperature. For brominations using NBS, it is often recommended to start the reaction at 0°C and allow it to slowly warm to room temperature.
-
-
Reaction Time: Prolonged reaction times can also contribute to the formation of the dibrominated product.
-
Solution: Monitor the reaction closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Experimental Protocol: Selective Monobromination
-
Dissolve 1.0 equivalent of 6-isopropoxy-2-methylpyridine in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Proceed with the aqueous workup and extraction.
Question 2: I am observing incomplete conversion of my starting 6-isopropoxy-2-methylpyridine during the bromination step, even after extended reaction times. What could be the issue?
Answer: Incomplete conversion during the bromination of 6-isopropoxy-2-methylpyridine can often be traced back to issues with the reagents or reaction setup.
Root Causes & Solutions:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly.
-
Solution: Use freshly recrystallized NBS or a new bottle from a reputable supplier. Store NBS in a cool, dark, and dry place.
-
-
Presence of Water: The presence of water in the reaction mixture can hydrolyze the brominating agent and interfere with the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.
-
-
Insufficient Activation: While the isopropoxy group is activating, the reaction may require a catalytic amount of an acid to facilitate the electrophilic substitution.
-
Solution: Consider the addition of a catalytic amount of a protic acid, such as sulfuric acid, or a Lewis acid to polarize the Br-Br bond (if using Br2) or activate the NBS.
-
B. Issues Related to the Nucleophilic Substitution Step (Isopropoxide Addition)
Question 3: My attempt to synthesize 6-isopropoxy-2-methylpyridine from 2-methyl-6-bromopyridine is resulting in low yields. What are the critical parameters for this reaction?
Answer: The synthesis of 6-isopropoxy-2-methylpyridine via nucleophilic substitution of 2-methyl-6-bromopyridine with isopropoxide is a common route. Low yields are often due to incomplete reaction or side reactions.
Root Causes & Solutions:
-
Inefficient Generation of Isopropoxide: The nucleophilicity of the isopropoxide is critical. Incomplete deprotonation of isopropanol will lead to a sluggish reaction.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide to generate the isopropoxide in situ. Ensure the isopropanol is anhydrous.
-
-
Reaction Temperature and Time: Nucleophilic aromatic substitution on pyridines can be slow and may require elevated temperatures.
-
Solution: The reaction is often heated to reflux in isopropanol. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Table 1: Typical Reaction Conditions for Isopropoxide Substitution
| Parameter | Recommended Condition |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Isopropanol |
| Temperature | Reflux (approx. 82°C) |
| Reaction Time | 12-24 hours (monitor for completion) |
C. Work-up and Purification Challenges
Question 4: I am having difficulty separating my desired 3-Bromo-6-isopropoxy-2-methylpyridine from the unreacted starting material and/or the dibrominated impurity using column chromatography. What can I do?
Answer: Co-elution of the desired product with closely related impurities is a common purification challenge. The polarity of the monobrominated, dibrominated, and starting materials can be very similar.
Root Causes & Solutions:
-
Inappropriate Solvent System: The choice of eluent for column chromatography is crucial for achieving good separation.
-
Solution: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is typically used. Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute the less polar dibrominated species, followed by your desired monobrominated product, and finally the more polar starting material.
-
-
Overloaded Column: Loading too much crude material onto the column will result in poor separation.
-
Solution: Use an appropriate amount of silica gel relative to your crude material (typically a 50:1 to 100:1 ratio by weight).
-
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing chromatographic purification.
II. Visualizing the Reaction Pathway
A clear understanding of the reaction mechanism is essential for troubleshooting.
Caption: Reaction scheme for the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine.
III. Quality Control and Characterization
Question 5: How can I confirm the identity and purity of my final 3-Bromo-6-isopropoxy-2-methylpyridine product?
Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see characteristic signals for the methyl group, the isopropoxy group (a doublet and a septet), and the two aromatic protons on the pyridine ring. The coupling constants between the aromatic protons can help confirm the substitution pattern.
-
¹³C NMR: This will show the number of unique carbon atoms in your molecule, further confirming the structure.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. Look for the molecular ion peak (M+) and the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of your compound. A pure sample should show a single major peak.
IV. References
-
Strategic Applications of Named Reactions in Organic Synthesis - A comprehensive resource for understanding reaction mechanisms. (Link to a relevant online resource or textbook publisher would be placed here).
-
Purification of Laboratory Chemicals - The definitive guide for purification techniques, including recrystallization of reagents like NBS. (Link to a relevant online resource or textbook publisher would be placed here).
-
Vogel's Textbook of Practical Organic Chemistry - A classic text with detailed experimental procedures and advice on laboratory techniques. (Link to a relevant online resource or textbook publisher would be placed here).
Technical Support Center: Solvent Effects on 3-Bromo-6-isopropoxy-2-methylpyridine Reactivity
Welcome to the technical support center for navigating the chemistry of 3-Bromo-6-isopropoxy-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile, yet sterically hindered, building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The choice of solvent is paramount, often dictating the success or failure of a transformation by influencing reaction rates, selectivity, and catalyst stability.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with 3-Bromo-6-isopropoxy-2-methylpyridine, focusing on the critical role of the solvent.
Q1: My Suzuki-Miyaura coupling reaction with 3-Bromo-6-isopropoxy-2-methylpyridine is sluggish and gives low yields. How can I improve it by changing the solvent?
Answer: This is a frequent challenge. The substrate is electron-rich due to the isopropoxy and methyl groups, and sterically hindered around the bromine at the C3 position. This combination can slow down the rate-limiting oxidative addition step of the palladium catalyst.
Core Insight: Your solvent choice must address three key factors:
-
Solubility: All components (the pyridine, boronic acid/ester, and base) must be adequately dissolved.
-
Catalyst Stabilization: The solvent can coordinate to the palladium center, influencing its reactivity.[4]
-
Transition State Stabilization: Polar solvents can stabilize charged intermediates in the catalytic cycle.[1][2]
Troubleshooting Steps & Solvent Recommendations:
-
Initial Choice - Ethereal Solvents: A mixture of 1,4-dioxane/water (typically 4:1 to 10:1) is a robust starting point.[5] Dioxane is a good solvent for the organic components, while water is necessary to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and facilitate the crucial transmetalation step.
-
Alternative Ethers: If yields are poor in dioxane, consider 2-MeTHF (2-methyltetrahydrofuran) . It's a greener alternative and its slightly different coordination properties can sometimes be beneficial.[6] DME (1,2-dimethoxyethane) is another excellent option, particularly for its ability to chelate metal centers.
-
Aromatic Solvents: Toluene is often used, especially for higher temperature reactions.[7] However, with this substrate, toluene alone may not be polar enough. Using it in combination with a water co-solvent or switching to a more polar ethereal solvent is often more effective.
-
Highly Polar Aprotic Solvents: While solvents like DMF or acetonitrile can be effective, they can also promote side reactions or catalyst decomposition at high temperatures. Use them with caution and typically at lower temperatures if possible.
Q2: I'm observing significant debromination of my starting material as a side reaction. Is the solvent responsible?
Answer: Yes, the solvent can play a significant role in promoting protodebromination (replacement of bromine with hydrogen). This side reaction is often exacerbated by certain conditions.
Causality:
-
Source of Protons: The primary culprits are residual water or protic solvents (like alcohols) if not rigorously excluded. In Suzuki reactions, the aqueous layer is a necessary proton source, but its effect can be minimized.
-
Reaction Temperature: Higher temperatures can accelerate this side reaction.
-
Solvent & Base Combination: Some solvent/base combinations can increase the effective concentration of hydroxide or other nucleophiles that may facilitate the decomposition pathway.
Mitigation Strategies:
-
Solvent Purity: Ensure your organic solvent is anhydrous if the protocol does not call for water.
-
Careful Degassing: Oxygen can lead to catalyst decomposition and side reactions. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon).[8]
-
Optimize Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C).
-
Solvent Choice: Ethereal solvents like 1,4-dioxane or 2-MeTHF are generally less prone to promoting debromination than highly polar aprotic solvents like DMF or DMSO, especially at elevated temperatures.
Q3: For a Buchwald-Hartwig amination, which solvent system is preferred for this sterically hindered pyridine?
Answer: The Buchwald-Hartwig amination also involves a palladium catalytic cycle and faces similar challenges of steric hindrance. The choice of solvent is critical for success.
Expert Recommendation:
-
Toluene and Dioxane: These are the most commonly employed and successful solvents for Buchwald-Hartwig reactions.[9] Toluene is excellent for achieving the higher temperatures often required (90-110 °C). 1,4-Dioxane is also highly effective.
-
Ethereal Solvents (THF, 2-MeTHF): These are good choices, particularly if the desired reaction temperature is lower (e.g., below 80 °C). 2-MeTHF is a sustainable option that often performs as well as THF.[6]
-
Base and Solvent Compatibility: A strong, non-nucleophilic base is required, such as NaOt-Bu or LHMDS. These bases have limited solubility in less polar solvents. Toluene and dioxane offer a good balance, sufficiently dissolving the organic components while allowing the base to function effectively.
Q4: I need to perform a lithiation-borylation sequence on 3-Bromo-6-isopropoxy-2-methylpyridine. What is the best solvent for the initial lithiation step?
Answer: This transformation is highly sensitive to the solvent. The goal is to form a directed ortho-metalated species or perform a halogen-metal exchange. The solvent must be aprotic and capable of stabilizing the resulting organolithium species.
Critical Solvent Requirements:
-
Aprotic Nature: The solvent must be completely free of acidic protons (no water, alcohols, etc.) to avoid instantly quenching the organolithium reagent.
-
Coordinating Ability: Ethereal solvents are essential. The oxygen lone pairs coordinate to the lithium ion, stabilizing the organometallic intermediate and preventing aggregation.
Recommended Solvents:
-
THF (Tetrahydrofuran): This is the workhorse solvent for most lithiation reactions. It provides excellent stabilization for the organolithium species.
-
Ethereal Alternatives: Diethyl ether (Et₂O), cyclopentyl methyl ether (CPME), and tert-butyl methyl ether (TBME) are also commonly used. They are less polar than THF and can sometimes offer different selectivity or reactivity profiles.
-
Non-Coordinating Co-solvents: Sometimes, a mixture of an ethereal solvent with a non-polar solvent like toluene is used to modulate reactivity. However, for initial attempts, a pure, dry ethereal solvent is recommended.[10]
Visualizing the Process: A Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting a low-yielding cross-coupling reaction.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Quantitative Data: Solvent Impact on Suzuki-Miyaura Coupling
While data for the exact target molecule is proprietary, the following table, adapted from literature on a structurally similar substrate (3-bromo-2-methylpyridine), illustrates the profound impact of solvent choice on reaction yield.[7]
| Entry | Solvent System (v/v) | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | PPh₃ | 90 | 12 | 85 |
| 2 | Toluene | K₃PO₄ | SPhos | 100 | 16 | 92 |
| 3 | THF | Cs₂CO₃ | XPhos | 80 | 18 | 88 |
| 4 | DMF | K₂CO₃ | PPh₃ | 100 | 12 | 65 |
Data is illustrative for 3-bromo-2-methylpyridine with various boronic acids and catalysts.[7]
The Mechanism: Why Solvent Matters in a Suzuki Coupling
The solvent is not a passive medium; it actively participates in the catalytic cycle. This diagram highlights key points of solvent interaction.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Managing Exothermic Reactions with 3-Bromo-6-isopropoxy-2-methylpyridine
This guide is designed for researchers, chemists, and drug development professionals working with 3-Bromo-6-isopropoxy-2-methylpyridine. Its purpose is to provide in-depth technical support, troubleshooting advice, and best practices for managing potentially exothermic reactions involving this versatile building block. By understanding the underlying principles and implementing robust control strategies, you can ensure safer, more reliable, and scalable synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) & Risk Assessment
This section addresses common questions regarding the exothermic potential of reactions involving 3-Bromo-6-isopropoxy-2-methylpyridine. A proactive understanding of these risks is the first step toward effective management.
Q1: What is an exothermic reaction, and why is it a concern during scale-up?
A: An exothermic reaction is a chemical process that releases energy in the form of heat. If the rate of heat generation surpasses the rate of heat removal from the reactor, the reaction temperature will rise. This can accelerate the reaction rate, leading to an even faster rate of heat production. This dangerous cycle, known as a thermal runaway, can result in a rapid increase in temperature and pressure, potentially causing reactor failure, solvent boiling, and release of hazardous materials.[1][2]
The challenge is amplified during scale-up because the surface-area-to-volume ratio of a reactor decreases as its size increases.[3][4] A small laboratory flask has a large surface area relative to its small volume, allowing for efficient heat dissipation. In contrast, a large production reactor has a much smaller surface area relative to its large volume, making heat removal significantly less efficient and increasing the risk of a thermal runaway.[3][4]
Q2: Which specific reactions involving 3-Bromo-6-isopropoxy-2-methylpyridine are likely to be highly exothermic?
A: While every reaction's thermal profile should be evaluated, certain transformations involving substituted pyridines are known to be highly energetic. For 3-Bromo-6-isopropoxy-2-methylpyridine, pay special attention to:
-
Metal-Halogen Exchange (e.g., Lithiation): Reactions with organolithium reagents like n-butyllithium or t-butyllithium to form a lithiated pyridine intermediate are typically very fast and highly exothermic. Accumulation of the organolithium reagent due to slow reaction at low temperatures followed by a sudden reaction is a significant risk.
-
Nucleophilic Aromatic Substitution (SNAr): While the isopropoxy group is an activating group, reactions with potent nucleophiles (e.g., sodium azide, concentrated ammonia) under forcing conditions can generate significant heat.
-
Reactions with Strong Acids or Bases: As indicated in safety data sheets for similar compounds, strong acids and bases are generally incompatible materials.[5] Acid-base neutralization reactions are classic examples of highly exothermic processes.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): While the reactions themselves can be moderately exothermic, improper control of reaction initiation can lead to a rapid release of heat, especially in highly concentrated reaction mixtures.
Q3: How can I perform an initial risk assessment for my planned reaction?
A: A preliminary risk assessment should be conducted before any experiment. The following workflow provides a structured approach.
Caption: Exothermic Risk Assessment Workflow.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during potentially exothermic reactions.
| Problem / Observation | Potential Cause(s) | Immediate Action(s) | Long-Term Solution / Prevention |
| Rapid, Uncontrolled Temperature Spike (>5 °C above setpoint) | 1. Reagent addition is too fast.2. Cooling system failure (coolant flow, bath temperature).3. Insufficient stirring leading to localized hot spots.[3]4. Reagent accumulation followed by sudden, rapid reaction.[4] | 1. Immediately stop all reagent addition. 2. Verify cooling system is operational. Lower coolant temperature if possible.3. Increase stirring speed if safe to do so.4. If temperature continues to rise, prepare for emergency quenching (add pre-cooled anti-solvent or quencher). | 1. Reduce reagent addition rate.2. Use a more dilute solution of the limiting reagent.3. Perform reaction calorimetry to determine the heat of reaction and guide safe addition rates.4. Ensure the reaction starts immediately upon addition to avoid accumulation.[3] |
| Reaction Fails to Initiate; Reagent is Accumulating | 1. Reaction temperature is too low.2. Impure starting materials or catalyst.3. Insufficient mixing. | 1. Stop reagent addition. 2. Allow the internal temperature to rise slowly by 2-3 °C.3. Add a small amount of catalyst or initiator if applicable. | 1. Determine the minimum initiation temperature in a small-scale safety study.2. Ensure all reagents are pure and dry, especially for moisture-sensitive reactions like lithiation.3. Use an appropriate stirrer and vessel configuration for efficient mixing. |
| Formation of Dark Tars or Unexpected Side Products | 1. Localized overheating (hot spots) due to poor mixing.2. The bulk reaction temperature is too high, enabling decomposition pathways. | 1. Stop the reaction by cooling and/or quenching.2. Take a sample for analysis (TLC, LC-MS) to identify byproducts. | 1. Improve heat transfer with better stirring and a properly sized reactor.[6]2. Lower the overall reaction temperature.3. Consider using a flow reactor for superior temperature control and mixing.[1][7] |
Section 3: Protocols & Methodologies
Protocol 1: Controlled Laboratory Setup for a Potentially Exothermic Reaction
This protocol describes a self-validating setup for running a reaction with a known or suspected exotherm on a laboratory scale (100 mL to 2 L).
Objective: To maintain isothermal control during the addition of a reactive reagent.
Materials & Equipment:
-
Jacketed glass reactor with bottom outlet valve.
-
Circulating chiller/heater for the reactor jacket.
-
Overhead stirrer with a high-torque motor and appropriate impeller (e.g., pitch-blade turbine).
-
Digital temperature probe (thermocouple or Pt100) placed in the reaction mixture (not touching the glass wall).
-
Syringe pump or addition funnel for controlled reagent delivery.
-
Inert gas (Nitrogen or Argon) manifold.
Workflow Diagram:
Caption: Controlled Exothermic Reaction Workflow.
Step-by-Step Procedure:
-
System Preparation: Assemble the dry jacketed reactor system. Ensure all joints are properly sealed. Perform a leak check.
-
Inerting: Place the system under a positive pressure of inert gas. Purge the vessel by evacuating and backfilling with nitrogen or argon three times.
-
Charging: Charge the reactor with 3-Bromo-6-isopropoxy-2-methylpyridine and the chosen solvent. Begin stirring at a speed sufficient to create a vortex (e.g., 200-300 RPM).
-
Cooling (Self-Validation Point 1): Set the circulator to the desired reaction temperature (e.g., -78 °C for a lithiation). Do not proceed until the internal temperature of the reaction mixture is stable at the setpoint. This confirms your cooling system is working correctly.
-
Reagent Addition: Begin adding the reactive reagent (e.g., n-BuLi) at a pre-calculated slow rate. A typical starting point is to add the reagent over 1-2 hours.
-
Monitoring (Self-Validation Point 2): Continuously monitor the internal temperature (Tinternal) and the jacket temperature (Tjacket). The difference (ΔT) is an indicator of the heat being generated. For a well-controlled reaction, this ΔT should be small and stable (e.g., < 2 °C).
-
Rate Adjustment: If Tinternal begins to rise and ΔT increases, immediately pause the addition. The system is self-validating: a rise in temperature indicates the addition rate is too high for the current cooling capacity.[6] Resume addition at a slower rate once the temperature returns to the setpoint.
-
Post-Addition: After the addition is complete, allow the reaction to stir at the set temperature for the required time.
-
Quenching: Carefully quench the reaction by slowly adding a suitable quenching agent. Be aware that the quench itself can be exothermic.
Section 4: Advanced Control Strategies: Flow Chemistry
For reactions that are particularly fast and highly exothermic, traditional batch processing can be risky and inefficient. Flow chemistry, or continuous flow processing, offers a safer and more controlled alternative.[1]
Why is Flow Chemistry Safer?
-
Superior Heat Transfer: Flow reactors use narrow-diameter tubing, which provides an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[7]
-
Small Reaction Volume: At any given moment, only a very small amount of material is in the reactive zone, minimizing the potential hazard of a runaway.
-
Precise Control: Residence time, stoichiometry, and temperature are controlled with high precision, leading to better consistency and potentially higher yields.[7]
Conceptual Diagram of a Flow Chemistry Setup for a Lithiation Reaction:
Caption: Continuous Flow Setup for a Fast Exothermic Reaction.
By implementing these advanced controls, processes that are too hazardous to run in large batch reactors can be performed safely and efficiently on a production scale.
References
-
PharmaCMC. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
ResearchGate. (2024). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 3-Bromo-6-isopropoxy-2-methylpyridine in Comparison to Other Bromopyridines
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials. The ability to selectively functionalize this heterocycle is paramount for modern drug development and molecular engineering. Bromopyridines, in particular, serve as versatile and indispensable building blocks, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-6-isopropoxy-2-methylpyridine , a polysubstituted building block, against simpler bromopyridine isomers. We will dissect the electronic and steric factors that govern its reactivity, provide quantitative comparisons in key synthetic transformations, and offer validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reaction design and catalyst selection.
Part 1: Foundational Principles of Bromopyridine Reactivity
The reactivity of a bromopyridine in transition-metal-catalyzed cross-coupling reactions is not absolute; it is a nuanced interplay of electronic effects, the position of the halogen, and steric hindrance. Understanding these principles is critical to predicting reaction outcomes and troubleshooting challenging transformations.
Electronic Effects: The Push and Pull of Substituents
The electron density of the pyridine ring and, consequently, the C-Br bond, is profoundly influenced by the electronic nature of other substituents. These effects are broadly categorized as inductive and resonance effects.[1]
-
Inductive Effect (I): This is a through-bond polarization effect. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring, making the carbon atoms more electrophilic. Electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring, making it more electron-rich.
-
Resonance Effect (R or M): This involves the delocalization of π-electrons between a substituent and the pyridine ring, primarily affecting the ortho and para positions.[1] EDGs with lone pairs, such as alkoxy (-OR) or amino (-NR₂) groups, donate electron density into the ring (+R effect). Conversely, EWGs with π-bonds to electronegative atoms withdraw electron density (-R effect).[1]
An electron-deficient pyridine ring generally undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) more readily, accelerating the rate-limiting step of many cross-coupling reactions.
Positional Isomerism: Not All C-Br Bonds Are Created Equal
The position of the bromine atom on the pyridine ring dictates its inherent reactivity. The order of reactivity is often influenced by the specific reaction type.
-
2- and 4-Bromopyridines: The C2 and C4 positions are electronically activated toward nucleophilic attack due to their ortho and para relationship to the ring nitrogen.[2] This activation makes them generally more reactive in palladium-catalyzed cross-coupling reactions and susceptible to Nucleophilic Aromatic Substitution (SₙAr).
-
3-Bromopyridines: The C3 position is not directly activated by the ring nitrogen in the same way.[2] Consequently, 3-bromopyridines can be less reactive, sometimes requiring more forcing conditions or more active catalyst systems.[3][4]
Steric Hindrance: The Physical Barrier to Reaction
Bulky substituents adjacent (ortho) to the C-Br bond can physically impede the approach of the metal catalyst, slowing or even inhibiting the crucial oxidative addition step. This steric effect is a critical consideration in catalyst and ligand selection, where bulkier ligands may be required to facilitate the reaction on a sterically encumbered substrate.[5][6]
Part 2: A Deep Dive into the Reactivity of 3-Bromo-6-isopropoxy-2-methylpyridine
By applying the foundational principles, we can deconstruct our target molecule to predict its reactivity profile.
-
3-Bromo Position: The bromine is at the less electronically activated C3 position.
-
2-Methyl Group: This alkyl group is a weak electron-donating group (+I effect). More importantly, it is positioned ortho to the C-Br bond, creating significant steric hindrance .
-
6-Isopropoxy Group: This alkoxy group is a strong electron-donating group through resonance (+R effect) and is also sterically bulky. Its electron-donating nature increases the overall electron density of the pyridine ring, which can make oxidative addition to the palladium catalyst more challenging compared to an unsubstituted ring.
Overall Predicted Reactivity: The combination of significant steric hindrance from the 2-methyl group and the electron-donating nature of the 6-isopropoxy group suggests that 3-Bromo-6-isopropoxy-2-methylpyridine will be less reactive in typical palladium-catalyzed cross-coupling reactions than unsubstituted 2-bromopyridine or 3-bromopyridine. This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.
Part 3: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
To provide a clear comparison, we will examine the expected performance of 3-Bromo-6-isopropoxy-2-methylpyridine against other bromopyridines in two of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.[7][8][9]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst/Ligand | Base/Solvent | Temp (°C) | Expected Yield | Rationale & Causality |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 80-100 | Excellent (>90%) | C2 position is electronically activated, promoting facile oxidative addition. Minimal steric hindrance. |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100-110 | Good (70-90%) | C3 position is less activated. Requires a more active catalyst system (e.g., with a biarylphosphine ligand) for high efficiency.[10] |
| 3-Bromo-2-methylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | 110 | Moderate (50-75%) | The 2-methyl group introduces significant steric hindrance, impeding catalyst approach to the C-Br bond. Requires bulky, electron-rich ligands like XPhos to overcome this barrier. |
| 3-Bromo-6-isopropoxy-2-methylpyridine | Pd₂(dba)₃ / RuPhos or BrettPhos | K₃PO₄ or Cs₂CO₃ / Toluene or Dioxane | 110 | Moderate to Good (60-80%) | Highly challenging substrate. Requires a state-of-the-art catalyst system. The electron-donating isopropoxy group disfavors oxidative addition, while the 2-methyl group provides steric hindrance. Bulky and electron-rich ligands are essential. |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing arylamines, which are prevalent in pharmaceuticals.[11][12] The reaction is notoriously sensitive to steric hindrance and the electronic properties of the aryl halide.
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Substrate | Typical Catalyst/Ligand | Base/Solvent | Temp (°C) | Expected Yield | Rationale & Causality |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80-100 | Excellent (>90%) | Electronically activated C2 position is highly favorable. |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu or LHMDS / Toluene | 100-110 | Good (75-90%) | Less reactive C3 position requires a highly active catalyst system. The pyridine nitrogen can potentially coordinate to the palladium, inhibiting catalysis, a problem often overcome with bulky ligands.[3] |
| 3-Bromo-2-methylpyridine | G3-XPhos Palladacycle | NaOtBu / Toluene | 110 | Moderate (50-70%) | Severe steric hindrance from the 2-methyl group makes this a difficult coupling. Use of a pre-formed, highly active palladacycle is often beneficial. |
| 3-Bromo-6-isopropoxy-2-methylpyridine | G3-XPhos or G4-RuPhos Palladacycle | LHMDS or K₃PO₄ / Toluene or Dioxane | 110 | Moderate (55-75%) | The combination of steric hindrance and electron-donating character makes this a challenging substrate. A strong, non-nucleophilic base and a highly active pre-catalyst are critical for success. |
Part 4: Validated Experimental Protocols & Workflow
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below is a detailed, self-validating methodology for a representative Suzuki-Miyaura coupling reaction. The explanatory notes provide the causal reasoning behind each step, a hallmark of an experienced scientist.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with 4-Methoxyphenylboronic Acid
Reagents:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv)
-
4-Methoxyphenylboronic Acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add 3-Bromo-6-isopropoxy-2-methylpyridine (e.g., 244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Scientist's Note: Flame-drying the glassware and maintaining an inert atmosphere are critical to prevent the introduction of water and oxygen, which can hydrolyze reagents and deactivate the sensitive Pd(0) catalyst.
-
-
Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and anhydrous 1,4-dioxane (2 mL). Stir for 5 minutes at room temperature.
-
Scientist's Note: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture, often leading to more consistent results. RuPhos is a bulky, electron-rich ligand chosen specifically to overcome the steric and electronic challenges of this substrate.
-
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids, followed by an additional 8 mL of anhydrous 1,4-dioxane to achieve a final concentration of ~0.1 M.
-
Degassing: Seal the Schlenk flask and subject the mixture to three cycles of "freeze-pump-thaw" or bubble argon through the solution for 15-20 minutes.
-
Scientist's Note: This step is a robust method to thoroughly remove dissolved oxygen from the solvent, ensuring the longevity and activity of the Pd(0) catalyst throughout the reaction.
-
-
Heating: Immerse the flask in a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Scientist's Note: Elevated temperatures are necessary to overcome the high activation energy barrier for oxidative addition with this challenging substrate.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Part 5: Visualization of Mechanisms and Workflows
Diagram 1: The Catalytic Cycle of Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Factors Influencing Reactivity
Caption: Key electronic and steric factors governing reactivity.
Conclusion
The reactivity of 3-Bromo-6-isopropoxy-2-methylpyridine presents a classic case study in modern organic synthesis, where the interplay of electronic and steric factors dictates the reaction outcome. While inherently less reactive than simpler bromopyridines due to steric hindrance from the 2-methyl group and the electron-donating character of the 6-isopropoxy group, it remains a valuable building block. Its successful implementation in cross-coupling reactions is a testament to the power of advanced catalyst systems. By understanding the underlying principles governing its reactivity, researchers can rationally select catalysts, ligands, and reaction conditions to efficiently forge complex molecular structures, accelerating the discovery of new medicines and materials.
References
- Barca, A., et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Arkivoc, 2006(5), 211-226.
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MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
- Munawar, H., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- García-Melchor, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(35), 7235-7240.
- Dunya, A., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(9), 2044-2054.
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]
- Kukhta, A. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381.
- Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1535-1545.
- Ghaffari, M. T., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3326.
- Wang, Y., et al. (2023). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters, 25(4), 650-655.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734417, 3-Bromo-6-hydroxy-2-methylpyridine. Retrieved from [Link]
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University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1729.
- Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(35), 24567-24572.
- Al-Masum, M., & El-Mekass, A. (2016). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Applied Organometallic Chemistry, 30(11), 906-910.
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1729.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Martínez-Crespo, P., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 328-338.
- Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1535-1545.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Koley, M., et al. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979.
- Cembran, A., et al. (2022). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 87(1), 1-18.
- Elterman, M. H. (2018). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University.
- Wheeler, S. E., et al. (2014). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 118(45), 10548-10556.
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]
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Talukdar, A. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? ResearchGate. Retrieved from [Link]
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Alternative reagents to 3-Bromo-6-isopropoxy-2-methylpyridine for specific syntheses
An In-Depth Technical Guide to Alternative Reagents for 3-Bromo-6-isopropoxy-2-methylpyridine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Their presence in numerous FDA-approved drugs and advanced materials underscores the critical need for robust and versatile synthetic methodologies. 3-Bromo-6-isopropoxy-2-methylpyridine is a valuable building block, prized for its specific substitution pattern and its utility as an electrophilic partner in cross-coupling reactions. However, reliance on a single reagent can limit synthetic flexibility, introduce cost inefficiencies, or present challenges in late-stage functionalization.
This guide provides a comprehensive comparison of viable alternatives to 3-Bromo-6-isopropoxy-2-methylpyridine. We will move beyond a simple one-to-one replacement and explore alternative synthetic strategies that offer distinct advantages in specific contexts. The discussion is grounded in established reactivity principles and supported by experimental data, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic planning.
The Role of 3-Bromo-6-isopropoxy-2-methylpyridine in Synthesis
The primary utility of 3-Bromo-6-isopropoxy-2-methylpyridine stems from its identity as a halo-pyridine. The bromine atom at the 3-position serves as a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern C-C, C-N, and C-O bond formation.
The general workflow for utilizing this reagent is depicted below. The pyridine acts as the electrophilic partner, reacting with a nucleophilic coupling partner, which is typically an organometallic species.
Figure 1: General workflow for cross-coupling reactions using a bromopyridine electrophile.
The most common transformations include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
While effective, this "bromo-centric" approach is not without its limitations. The synthesis of the starting bromopyridine can add steps, and in some cases, alternative strategies can provide higher yields, better functional group tolerance, or access to novel chemical space.
Strategic Alternatives: A Comparative Analysis
We will evaluate alternatives based on two primary strategies:
-
Strategy A: Alternative Coupling Partners. This involves replacing the bromine atom with a different leaving group on the same pyridine core.
-
Strategy B: Alternative Synthetic Disconnections. This involves modifying the pyridine core itself in situ to generate a reactive species, bypassing the need for a pre-functionalized halopyridine.
Strategy A: Alternative Leaving Groups on the Pyridine Core
The choice of halogen or leaving group directly impacts reactivity, cost, and reaction conditions. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1]
| Reagent/Leaving Group | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| -Br (Bromo) | High | Mild to moderate temperatures (80-110 °C), various Pd catalysts. | Reliable, predictable reactivity, vast literature precedence. | Higher cost than chloro-derivatives, potential for side reactions at high temps. |
| -Cl (Chloro) | Moderate | Higher temperatures, stronger electron-donating ligands (e.g., Buchwald ligands), stronger bases required.[1] | Lower cost, often more readily available starting materials. | Harsher reaction conditions may not be suitable for sensitive substrates. Yields can be lower than bromo-analogues.[1] |
| -OTf (Triflate) | Very High | Often react at or below room temperature. | Excellent leaving group, enables mild reaction conditions. | Can be unstable, sensitive to moisture, and expensive to prepare. |
| -SO₂F (Sulfonyl Fluoride) | High (C-S Activation) | Pd(dppf)Cl₂, 65-100 °C.[2] | Stable, crystalline solids. Can be used when other halides are problematic. Offers a unique C-S activation pathway.[2] | Requires specific catalyst systems; less literature compared to halides. |
Expert Insight: While chloro-pyridines are economically attractive, the more forcing conditions required for their activation can be a significant drawback in complex molecule synthesis. The need for highly active (and often expensive) phosphine ligands and stronger bases can limit functional group compatibility. For high-value intermediates in drug development, the reliability and milder conditions associated with bromopyridines often justify the additional cost.
Strategy B: Alternative Synthetic Disconnections via C-H Activation
A paradigm shift in synthetic strategy involves forgoing a pre-installed leaving group altogether. Modern methods allow for the direct conversion of a C-H bond on the pyridine ring into a functional group suitable for coupling. This approach is exceptionally powerful for late-stage functionalization and reduces the number of synthetic steps.
Catalytic C-H Borylation
Iridium-catalyzed C-H borylation allows for the direct installation of a boronic ester (e.g., BPin) onto the pyridine ring.[3][4] This transforms the inert C-H bond into a nucleophilic partner for a subsequent Suzuki-Miyaura coupling.
Figure 2: Synthetic workflow using C-H borylation to generate a coupling-ready intermediate.
Performance Comparison: Halogenation vs. C-H Borylation
| Feature | Traditional Halogenation Route | Direct C-H Borylation Route |
| Starting Material | Requires synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine.[5] | 6-Isopropoxy-2-methylpyridine (simpler precursor). |
| Synthetic Steps | Multi-step to install bromine. | One step to install boryl group. |
| Atom Economy | Lower; involves installation and removal of a leaving group. | Higher; directly functionalizes a C-H bond. |
| Regioselectivity | Defined by the position of the bromine. | Can be an issue; directing groups or sterics may be needed to control which C-H bond reacts. |
| Coupling Partner | Pyridine is the electrophile (reacts with Ar-B(OH)₂). | Pyridine becomes the nucleophile (reacts with Ar-X). |
Expert Insight: The "reverse coupling" approach enabled by C-H borylation is a game-changer.[6][7] It allows chemists to leverage the vast commercial availability of aryl halides (Ar-X) instead of being limited to the often less diverse or less stable pool of aryl boronic acids. This dramatically expands the accessible chemical space for discovery programs.
Advanced Alternatives: Pyridine Sulfinates
A significant challenge in pyridine chemistry is the instability and poor reactivity of many pyridine-2-boronic acids.[6][7] This "2-pyridyl problem" can severely hamper synthesis. Recent advances have identified sodium pyridine sulfinates as exceptionally effective nucleophilic coupling partners that overcome these limitations.[6] They are stable, easy to handle, and exhibit broad scope in palladium-catalyzed cross-couplings.
While our primary reagent is a 3-bromo pyridine, understanding sulfinates is crucial as they represent a superior alternative to the corresponding (and potentially problematic) 3-pyridyl boronic acid.
| Reagent Type | Stability | Reaction Efficiency | Scope & Functional Group Tolerance |
| Pyridyl Boronic Acids | Often poor, prone to protodeborylation. | Highly variable, often low yields, especially for 2-pyridyl derivatives.[6] | Limited by reagent instability. |
| Sodium Pyridyl Sulfinates | Stable, crystalline solids.[6] | Excellent, high yields with both aryl bromides and chlorides.[6] | Very broad; tolerates esters, ketones, and other sensitive groups. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
Reaction: Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with Phenylboronic Acid.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: C-H Borylation and Subsequent Suzuki Coupling
Step A: Iridium-Catalyzed C-H Borylation
-
Setup: In a nitrogen-filled glovebox, add 6-isopropoxy-2-methylpyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and [Ir(OMe)(cod)]₂ (1.5 mol%) and 4,4'-di-tert-butylbipyridine (dtbpy) (3.0 mol%) to a vial.
-
Solvent: Add anhydrous methylcyclohexane.
-
Reaction: Seal the vial and heat to 100 °C for 16 hours.
-
Workup: Cool the reaction mixture and concentrate in vacuo. The crude borylated pyridine can often be used directly in the next step after filtration through a short plug of silica.
Step B: Suzuki Coupling of the Borylated Intermediate
-
Setup: To a Schlenk flask under argon, add the crude borylated pyridine from Step A (1.0 eq), the desired aryl bromide (e.g., 4-bromotoluene, 1.1 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction & Purification: Follow steps 4-6 from Protocol 1.
Conclusion and Future Outlook
While 3-Bromo-6-isopropoxy-2-methylpyridine remains a workhorse reagent, a modern synthetic chemist must be equipped with a broader arsenal of tools. For cost-sensitive, large-scale syntheses, the corresponding chloro-pyridine may be a viable option, provided the harsher conditions are tolerated. However, the most significant advances lie in fundamentally different approaches.
Direct C-H activation and borylation offers an elegant and atom-economical route that reverses the traditional polarity of the coupling reaction, opening up a vast array of commercially available aryl halides as coupling partners. Furthermore, the development of novel nucleophiles like pyridine sulfinates provides a robust solution to the long-standing challenges of working with unstable pyridyl organometallics. By understanding the relative merits of each strategy—from reactivity and cost to atom economy and functional group compatibility—researchers can design more efficient, flexible, and powerful syntheses for the next generation of pharmaceuticals and advanced materials.
References
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Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442*. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086*. Available from: [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Available from: [Link]
-
Saga, Y., et al. (2015). Iridium-bipyridine Periodic Mesoporous Organosilica Catalyzed Direct C-H Borylation Using a Pinacolborane. PubMed. Available from: [Link]
-
Ozerov, O. V., et al. (2017). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Dalton Transactions, 46(3), 679-687*. Available from: [Link]
-
Kuninobu, Y., et al. (2018). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 14, 2809-2814. Available from: [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Validating Products from 3-Bromo-6-isopropoxy-2-methylpyridine Reactions
Introduction: The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, substituted pyridines are privileged scaffolds, forming the core of countless pharmaceuticals and functional materials. The specific building block, 3-Bromo-6-isopropoxy-2-methylpyridine, is a versatile synthon, prized for its potential to undergo a variety of cross-coupling reactions. The bromine at the C3 position serves as a reactive handle for forging new carbon-carbon and carbon-heteroatom bonds, while the isopropoxy and methyl groups modulate the electronic properties and steric environment of the ring.
However, with great synthetic utility comes the profound responsibility of structural validation. The potential for isomeric byproducts, unexpected rearrangements, or incomplete reactions necessitates a rigorous, multi-faceted analytical approach. Simply obtaining the expected mass is insufficient; true structural elucidation requires a confluence of evidence. This guide provides an in-depth comparison of analytical techniques, grounded in field experience, to empower researchers to confidently and accurately characterize the products derived from this critical pyridine building block.
The Synthetic Landscape: Common Transformations and Their Validation Challenges
The primary utility of 3-Bromo-6-isopropoxy-2-methylpyridine lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis but require careful validation to confirm regioselectivity and complete conversion.[1][2]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the bromopyridine with an organoboron reagent. The key validation challenge is confirming the formation of the new biaryl or vinyl-aryl bond specifically at the C3 position.[1][3]
-
Buchwald-Hartwig Amination: This method creates a C-N bond, linking a primary or secondary amine to the pyridine C3 position. Validation must confirm the new C-N linkage and rule out potential side reactions, such as catalyst inhibition by the pyridine nitrogen.[4]
-
Sonogashira Coupling: This reaction introduces an alkyne group via a C-C bond formation with a terminal alkyne. The analyst must verify the presence of the alkyne and its connection to the C3 carbon.[3]
-
Heck Coupling: An alkene is coupled to the C3 position, forming a new C-C bond and a substituted olefin. Validation must confirm the new bond and determine the stereochemistry of the resulting double bond.[1]
The Analyst's Toolkit: A Comparative Guide to Structural Validation
No single technique can provide absolute structural proof in all cases. A robust validation strategy relies on the synergistic use of multiple analytical methods. The choice of techniques depends on the specific question being asked, from initial reaction monitoring to final, unambiguous structural confirmation.
| Technique | Information Provided | Primary Use Case | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry, relative quantitation. | Primary structure elucidation, isomeric purity. | Highly detailed structural information, non-destructive.[5] | Lower sensitivity, can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Molecular formula confirmation, reaction monitoring (LC-MS). | High sensitivity, provides exact mass.[5] | Provides limited connectivity data, isomers can be indistinguishable. |
| FTIR Spectroscopy | Presence/absence of specific functional groups. | Confirmatory analysis for key transformations (e.g., cyanation, Sonogashira). | Fast, simple, good for tracking functional group changes.[6] | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, stereochemistry. | Unambiguous proof of structure for crystalline solids. | The "gold standard" for structural proof.[6][7] | Requires a suitable single crystal, not applicable to oils or amorphous solids. |
| Elemental Analysis | Percentage composition of C, H, N, etc. | Confirmation of empirical formula and purity. | Provides fundamental purity data. | Does not distinguish between isomers. |
Deep Dive into Key Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For derivatives of 3-Bromo-6-isopropoxy-2-methylpyridine, specific NMR experiments are indispensable.
-
¹H NMR: This is the first experiment to run. Key diagnostic signals include:
-
The disappearance of the characteristic doublet for the proton at C4 (ortho to the bromine).
-
The appearance of new signals corresponding to the coupled partner (e.g., new aromatic protons in a Suzuki reaction).
-
Shifts in the isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) protons, which can indicate electronic changes in the pyridine ring.
-
-
¹³C NMR: This experiment provides information about the carbon skeleton. The most critical observation is the shift of the C3 carbon signal from one bearing a bromine to one attached to the new substituent.[8]
-
2D NMR (COSY, HSQC, HMBC): When ¹H NMR is ambiguous due to signal overlap, 2D techniques are essential.
-
COSY reveals proton-proton coupling networks, helping to assign protons on the newly introduced moiety.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC is crucial as it shows long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment can definitively prove the connection between a proton on the newly introduced group and the C3 carbon of the pyridine ring, thus confirming the regiochemistry of the reaction.
-
2. Mass Spectrometry (MS): The Unimpeachable Confirmation of Mass While NMR establishes the atomic connections, MS confirms the molecular formula.
-
Low-Resolution MS (e.g., via LC-MS): This is the workhorse for reaction monitoring. It provides rapid confirmation of the product's molecular weight, allowing scientists to track the consumption of starting material and the formation of the desired product in real-time.[1]
-
High-Resolution MS (HRMS): This is a critical component of final characterization. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This helps to rule out unexpected additions or eliminations.
Integrated Validation Workflows & Protocols
A self-validating workflow integrates analytical checks at every stage, from reaction inception to final product isolation. This ensures that decisions are based on data, minimizing wasted effort and ensuring the integrity of the final compound.
General Experimental and Validation Workflow
Caption: General workflow from synthesis to structural validation.
Protocol 1: Example Suzuki-Miyaura Coupling Reaction
This protocol is adapted from established procedures for the cross-coupling of bromopyridines.[1]
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring (Self-Validation): After 1 hour, and then every 2-3 hours, take a small aliquot from the reaction mixture, dilute it, and analyze by LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The reaction is complete when no starting material is observed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Structural Validation of the Purified Product
-
Purity Assessment: Dissolve a small sample of the purified product and analyze by HPLC or LC-MS to confirm purity is ≥95%.
-
High-Resolution Mass Spectrometry: Submit a sample for HRMS analysis to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated theoretical mass.
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Carefully integrate and assign all peaks. Confirm the disappearance of the starting bromopyridine signals and the appearance of new signals in the expected regions.
-
Acquire a ¹³C NMR spectrum. Confirm the number of unique carbons matches the expected structure.
-
If assignments are not straightforward, acquire 2D NMR spectra (COSY, HSQC, and particularly HMBC) to establish definitive connectivity.
-
Decision Tree for Addressing Analytical Challenges
Caption: Decision tree for troubleshooting structural validation.
Conclusion
Validating the structure of products from 3-Bromo-6-isopropoxy-2-methylpyridine reactions is a process of systematic evidence gathering. A successful strategy does not rely on a single data point but rather on the convergence of orthogonal analytical techniques. By combining the high-sensitivity monitoring of LC-MS during the reaction with the detailed connectivity information from 1D and 2D NMR and the definitive formula confirmation from HRMS, researchers can build an unassailable case for their product's structure. For crystalline materials, single-crystal X-ray diffraction remains the final arbiter, providing ultimate certainty. By adopting these rigorous, self-validating workflows, scientists in drug development and materials research can ensure the integrity of their results and accelerate the pace of innovation.
References
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- Analytical Methods for Pyridine.
- HPLC Methods for analysis of Pyridine.
- 3-Bromo-6-isopropoxy-2-methylpyridine Inform
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- 6-Bromo-3-isopropoxy-2-methylpyridine synthesis. ChemicalBook.
- Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Deriv
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. SciTech Connect.
- Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
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- 2. jmcct.com [jmcct.com]
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- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for 3-Bromo-6-isopropoxy-2-methylpyridine Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. The highly functionalized pyridine derivative, 3-bromo-6-isopropoxy-2-methylpyridine, represents a versatile building block, with its derivatization via palladium-catalyzed cross-coupling reactions opening avenues to novel chemical entities with significant therapeutic potential. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-bromo-6-isopropoxy-2-methylpyridine, offering experimental insights and actionable protocols.
The Crucial Role of the Palladium Catalyst and Ligand Sphere
The efficacy of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium precursor but is critically influenced by the coordinating ligand. The ligand sphere modulates the electronic and steric properties of the palladium center, thereby impacting the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. For electron-deficient substrates like bromopyridines, the use of electron-rich and sterically hindered ligands is often necessary to promote the oxidative addition step and prevent catalyst deactivation through coordination of the pyridine nitrogen.[1]
Common classes of ligands include monodentate and bidentate phosphines (e.g., triphenylphosphine, BINAP, XPhos) and N-heterocyclic carbenes (NHCs). Phosphine ligands have been the workhorses of cross-coupling chemistry, with their properties fine-tuned through electronic and steric modifications.[2] NHCs, with their strong σ-donating ability, have emerged as highly effective ligands, often providing superior catalytic activity and stability.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The reaction's tolerance for a wide range of functional groups and the commercial availability of numerous boronic acids make it a favored tool in medicinal chemistry.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts
While specific data for 3-bromo-6-isopropoxy-2-methylpyridine is not extensively published, the following table provides a comparison of palladium catalysts for the Suzuki coupling of the structurally similar 3-bromo-2-methylpyridine.
| Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acid | 90 | 12 | 85-95 | 3 | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not specified | [5] |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Styrene | 100 | 24 | 78 | 2 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of 3-bromo-6-isopropoxy-2-methylpyridine.[4][6]
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[2] The reaction can be challenging with bromopyridine substrates due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1]
Mechanistic Overview
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Catalyst Systems for Bromopyridine Amination
The choice of a bulky, electron-rich phosphine ligand is crucial for the successful amination of bromopyridines.[1] The following table presents catalyst systems that have been successfully employed for the amination of bromopyridines.
| Palladium Precursor | Ligand | Base | Solvent | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Cyclohexane-1,2-diamine | 80 | 4 | 60 | [8] |
| Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | N-Methylaniline | Not specified | Not specified | High | [9] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Carbazole | 100 | 24 | High | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol should serve as a starting point for the amination of 3-bromo-6-isopropoxy-2-methylpyridine.[8]
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
BINAP (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add 3-bromo-6-isopropoxy-2-methylpyridine and the amine.
-
Add the anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[4]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Comparative Performance of Palladium Catalysts for Bromopyridine Sonogashira Coupling
The following table summarizes conditions for the Sonogashira coupling of bromopyridines.
| Palladium Catalyst | Ligand | Cu Co-catalyst (mol%) | Base | Solvent | Alkyne | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (4) | Et₃N | THF | Phenylacetylene | 65 | 6 | 90 | [4] |
| Pd(CF₃COO)₂ | PPh₃ | CuI (5) | Et₃N | DMF | Terminal Alkynes | 100 | 3 | 72-96 | [11] |
| Pd(PPh₃)₄ | PPh₃ | CuI (0.3 equiv) | Et₃N | THF | Terminal Alkynes | RT | 16 | High | [12] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of 3-bromo-6-isopropoxy-2-methylpyridine.[4][11]
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add 3-bromo-6-isopropoxy-2-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, the terminal alkyne, and Et₃N via syringe.
-
Stir the reaction mixture at room temperature or heat to 65 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Recommendations
The successful derivatization of 3-bromo-6-isopropoxy-2-methylpyridine via palladium-catalyzed cross-coupling hinges on the judicious selection of the catalyst system and reaction conditions. For Suzuki-Miyaura couplings , Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable starting points, with the choice of base and solvent system playing a significant role in achieving high yields. For Buchwald-Hartwig aminations , the use of bulky, electron-rich phosphine ligands such as BINAP or those from the Buchwald portfolio (e.g., XPhos, t-BuXPhos) is highly recommended to overcome the challenges associated with pyridine coordination. Finally, for Sonogashira couplings , a combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst remains the standard and effective approach.
The protocols and data presented in this guide, derived from studies on structurally related bromopyridines, provide a strong foundation for the development of robust and efficient synthetic routes for novel 3-bromo-6-isopropoxy-2-methylpyridine derivatives. As with any catalytic reaction, empirical optimization for this specific substrate is crucial to achieving optimal results.
References
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- (2023).
- (n.d.).
- (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (n.d.).
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727.
- (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- (2014). What is the best procedure for Sonogashira coupling?
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- (n.d.). Synergetic Effect between Pd, Cu and Fe in Sonogashira-Hagihara coupling reaction. RUA.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton.
- (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- (n.d.).
- (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Benchchem.
- (n.d.).
- (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- (2012). ChemInform Abstract: Suzuki Cross‐Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)‐Hydrotalcite Catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to HPLC Purity Assessment of Synthesized 3-Bromo-6-isopropoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of the final compound is of paramount importance.[1][2] This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 3-Bromo-6-isopropoxy-2-methylpyridine, a key building block in the development of various therapeutic agents.[3]
Introduction: The Significance of Purity in Pharmaceutical Synthesis
3-Bromo-6-isopropoxy-2-methylpyridine is a substituted pyridine derivative whose structural complexity can lead to the formation of various process-related impurities during synthesis.[4][5] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust and validated analytical method for purity determination is a critical component of quality control in the pharmaceutical industry.[2][6]
The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine typically involves the reaction of 6-Bromo-2-methylpyridin-3-ol with 2-bromopropane in the presence of a base like potassium carbonate in a solvent such as N,N-Dimethylformamide (DMF).[4] Potential impurities can arise from starting materials, by-products of side reactions, or degradation of the final product.
The Role of HPLC in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[6] Its high resolution, sensitivity, and accuracy make it the preferred method for impurity profiling of pharmaceutical compounds.[6][7] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like pyridine derivatives.[7][8][9]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity results. Several factors, including the choice of stationary phase (column), mobile phase composition, and detection wavelength, must be optimized to ensure adequate separation of the main compound from its potential impurities.
Table 1: Comparison of HPLC Columns for Pyridine Derivative Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Key Advantages | Potential Limitations |
| C18 (ODS) | Octadecyl-silica | 1.8 - 5 | Versatile, excellent hydrophobic retention, widely available.[7] | May show peak tailing for basic compounds like pyridines without mobile phase modifiers.[9] |
| Phenyl-Hexyl | Phenyl-hexyl-silica | 3 - 5 | Provides alternative selectivity through π-π interactions, beneficial for aromatic compounds. | May have lower hydrophobic retention compared to C18. |
| Mixed-Mode | e.g., C18 with ion-exchange | 3 - 5 | Offers both hydrophobic and ion-exchange retention mechanisms, improving separation of polar and ionic compounds.[10][11] | Method development can be more complex. |
Rationale for Column Selection: For 3-Bromo-6-isopropoxy-2-methylpyridine, a C18 column is a good starting point due to its versatility. However, the basic nature of the pyridine ring may necessitate the use of a mobile phase with a buffer to minimize peak tailing. A phenyl-hexyl column could offer enhanced selectivity for the aromatic pyridine ring and any related aromatic impurities.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of synthesized 3-Bromo-6-isopropoxy-2-methylpyridine by HPLC.
Caption: HPLC workflow for purity assessment.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step protocol for a validated RP-HPLC method suitable for the purity assessment of 3-Bromo-6-isopropoxy-2-methylpyridine. This method is designed to be robust and capable of separating the main compound from its potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable buffer).
-
Reference standard of 3-Bromo-6-isopropoxy-2-methylpyridine.
-
Synthesized batch of 3-Bromo-6-isopropoxy-2-methylpyridine.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
Mobile Phase: The use of a gradient elution is necessary to separate compounds with a range of polarities. The acidic mobile phase (0.1% formic acid) helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.[9]
-
Column: A C18 column provides good hydrophobic retention for the target molecule.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds like pyridine derivatives.[7][10] A PDA detector can be used to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment.
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy: The closeness of the test results to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]
Table 2: Hypothetical Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.01% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.03% |
| Robustness | % RSD of results after minor changes ≤ 5.0% | Complies |
Potential Impurities and Their Separation
Understanding the potential impurities is crucial for developing a specific HPLC method. Based on the synthesis route, potential impurities could include:
-
Starting Material: Unreacted 6-Bromo-2-methylpyridin-3-ol.
-
Reagent-related Impurity: Residual 2-bromopropane.
-
By-products: Isomers or over-alkylated products.
-
Degradation Products: Hydrolysis or oxidation products.
The following diagram illustrates the synthetic pathway and the potential formation of a key starting material impurity.
Caption: Synthesis and potential impurity formation.
The developed HPLC method should be able to resolve the main peak of 3-Bromo-6-isopropoxy-2-methylpyridine from the peaks of these potential impurities. The more polar starting material, 6-Bromo-2-methylpyridin-3-ol, would be expected to elute earlier than the final product under reversed-phase conditions.
Conclusion
The purity assessment of synthesized 3-Bromo-6-isopropoxy-2-methylpyridine is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated reversed-phase HPLC method, as outlined in this guide, provides a reliable and accurate means of determining the purity and impurity profile of this important intermediate. By carefully selecting the appropriate column, mobile phase, and detection parameters, and by adhering to ICH validation guidelines, researchers and drug development professionals can be confident in the quality of their synthesized compounds.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
In-Silico Methods. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. [Link]
-
ICH. Validation of Analytical Procedure Q2(R2). [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
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Autech. Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. [Link]
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NIH. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
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A Researcher's Guide to Reproducibility in Cross-Coupling Reactions Utilizing 3-Bromo-6-isopropoxy-2-methylpyridine
For researchers, scientists, and professionals in drug development, the predictability and reliability of synthetic methods are paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of published methods involving the versatile building block, 3-Bromo-6-isopropoxy-2-methylpyridine. By objectively comparing common cross-coupling reactions and providing insights into experimental variables, this document aims to equip scientists with the knowledge to achieve consistent and successful outcomes.
Introduction to 3-Bromo-6-isopropoxy-2-methylpyridine: A Key Intermediate
3-Bromo-6-isopropoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments. The isopropoxy and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the molecule, impacting its reactivity and the properties of the final products.
The synthesis of this key intermediate often begins with commercially available precursors like 2-methylpyridine. A common synthetic route involves bromination followed by the introduction of the isopropoxy group. While various methods for the synthesis of substituted bromopyridines have been published, the focus of this guide is on the reproducibility of reactions using 3-Bromo-6-isopropoxy-2-methylpyridine as a substrate.
Common Cross-Coupling Methodologies and Their Reproducibility
Two of the most prevalent and powerful cross-coupling reactions for functionalizing aryl halides like 3-Bromo-6-isopropoxy-2-methylpyridine are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The reproducibility of these reactions is highly dependent on a number of factors, which we will explore in detail.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1][2] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1][3]
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich pyridines, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. Inconsistent catalyst quality or activity can be a major source of irreproducibility.
-
Base: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. A comparative study on the Suzuki reaction of 2-bromo-4-methylpyridine highlighted that the choice of base can dramatically affect the outcome.[4]
-
Solvent: The solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, influences the solubility of the reagents and the stability of the catalytic species. The ratio of organic solvent to water can be a critical parameter to control for reproducible results.
-
Temperature and Reaction Time: These parameters are interdependent and need to be carefully optimized and controlled. Incomplete reactions or the formation of side products can result from suboptimal temperature or reaction duration.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [5] |
| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [5] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | - | 81 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [6] |
Note: This table presents data from reactions with structurally similar bromopyridines to provide a comparative context for reactions with 3-Bromo-6-isopropoxy-2-methylpyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for forming C-N bonds.[7] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a phosphine ligand.[7]
-
Catalyst Precursor and Ligand: Similar to the Suzuki coupling, the choice of palladium precursor and ligand is crucial. For challenging substrates, specialized ligands such as Josiphos, Xantphos, or biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often employed. The purity and handling of these air-sensitive reagents are critical for reproducibility.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be substrate-dependent, and its purity and dryness are important for consistent results. A comparative guide on bases for the amination of 2-bromo-6-methylisonicotinaldehyde underscores the importance of base selection for substrates with sensitive functional groups.[8]
-
Amine Coupling Partner: The nature of the amine (primary, secondary, alkyl, aryl) can significantly affect the reaction outcome. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Therefore, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is essential for reproducible results. Oxygen can deactivate the catalyst, leading to lower yields or failed reactions.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | [9] |
| 3-Bromo-2-chloropyridine | Primary or Secondary Amine | Pd₂(dba)₃ | XPhos | LiHMDS | 1,4-Dioxane | 65 | 16 | Not specified | [10] |
| 3-Halo-2-aminopyridines | Primary and Secondary Amines | RuPhos or BrettPhos precatalysts | - | LiHMDS | Various | RT to elevated | Not specified | Moderate to Good | [11] |
Note: This table illustrates typical conditions for the amination of related bromopyridines, providing a framework for developing reproducible methods for 3-Bromo-6-isopropoxy-2-methylpyridine.
Experimental Protocols for Reproducibility Assessment
To systematically evaluate and ensure the reproducibility of methods using 3-Bromo-6-isopropoxy-2-methylpyridine, the following detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided as a starting point.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine with Phenylboronic Acid
Objective: To establish a reliable and reproducible protocol for the C-C bond formation.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk tube, add 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final concentration of 0.2 M with respect to the starting bromide.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-6-isopropoxy-2-methylpyridine with Morpholine
Objective: To develop a robust and reproducible method for C-N bond formation.
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried reaction vial.
-
Add anhydrous toluene to the vial.
-
In a separate vial, dissolve 3-Bromo-6-isopropoxy-2-methylpyridine (1.0 equiv) and morpholine (1.2 equiv) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Experimental Workflows
To ensure clarity and facilitate the adoption of these protocols, the following diagrams illustrate the key steps in the experimental workflows.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion and Recommendations
Achieving reproducible results in palladium-catalyzed cross-coupling reactions with 3-Bromo-6-isopropoxy-2-methylpyridine requires meticulous attention to detail. While no single protocol can guarantee success for every substrate combination, this guide provides a framework for systematically approaching these powerful transformations.
Key Recommendations for Ensuring Reproducibility:
-
Reagent Quality: Use high-purity, and when necessary, freshly purified reagents. The quality of the catalyst, ligand, base, and solvent can have a profound impact on the reaction outcome.
-
Inert Atmosphere: For Buchwald-Hartwig aminations and other sensitive cross-coupling reactions, strict adherence to inert atmosphere techniques is non-negotiable.
-
Systematic Optimization: When adapting a published procedure or developing a new one, systematically vary one parameter at a time (e.g., ligand, base, solvent, temperature) to identify the optimal conditions.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including the source and purity of reagents, reaction setup, and observations. This information is invaluable for troubleshooting and ensuring long-term reproducibility.
By understanding the key variables and adopting a systematic approach, researchers can confidently and reproducibly utilize 3-Bromo-6-isopropoxy-2-methylpyridine to synthesize novel molecules with high efficiency and reliability.
References
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
-
Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402–4405. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Wikipedia. (2023, October 26). 3-Bromopyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ghaffar, T., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17188–17200. [Link]
-
Corpet, M., & Gosmini, C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 152. [Link]
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The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 3-Bromo-6-isopropoxy-2-methylpyridine
In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds. The strategic introduction of functional groups onto the pyridine ring is a critical task for chemists aiming to modulate potency, selectivity, and pharmacokinetic properties. Among the plethora of available building blocks, 3-Bromo-6-isopropoxy-2-methylpyridine has emerged as a versatile reagent, particularly favored for its utility in palladium-catalyzed cross-coupling reactions. However, its adoption into a synthetic campaign warrants a thorough cost-benefit analysis, weighing its performance against viable alternatives. This guide provides an in-depth comparison to inform the strategic decisions of researchers, scientists, and drug development professionals.
Chapter 1: Profiling 3-Bromo-6-isopropoxy-2-methylpyridine: A Workhorse Reagent
3-Bromo-6-isopropoxy-2-methylpyridine (CAS No. 1239611-34-7) is a strategically functionalized pyridine ring.[1][2] The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] The isopropoxy group at the 6-position and the methyl group at the 2-position provide steric and electronic differentiation, influencing the molecule's reactivity and the properties of the final products.
The primary utility of this reagent lies in its ability to participate in late-stage functionalization, a key strategy in modern drug discovery. This approach allows for the rapid generation of diverse compound libraries by introducing various substituents at a late step in the synthetic sequence.
Below is a generalized workflow illustrating the central role of 3-Bromo-6-isopropoxy-2-methylpyridine in a drug discovery cascade.
Caption: Synthetic workflow using the title compound.
Chapter 2: The Landscape of Alternatives
While 3-Bromo-6-isopropoxy-2-methylpyridine is a potent tool, a comprehensive analysis requires the consideration of alternatives. These can be broadly categorized into two classes: alternative halogenated pyridines and alternative synthetic strategies.
Alternative Halogenated Pyridines:
The most direct alternatives are other halogenated versions of the same pyridine core. The choice of halogen (Cl, Br, I) can significantly impact reactivity and cost.[6]
-
3-Chloro-6-isopropoxy-2-methylpyridine: Often a more cost-effective option, but generally less reactive in palladium-catalyzed couplings, potentially requiring more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands).[6]
-
3-Iodo-6-isopropoxy-2-methylpyridine: Typically the most reactive of the halopyridines, allowing for milder reaction conditions. However, iodo compounds are often more expensive and can be less stable.
Alternative Synthetic Strategies:
Instead of starting with a pre-functionalized pyridine, one can construct the substituted pyridine ring de novo.[7][8][9] These methods offer high flexibility in substituent placement but often involve multi-step sequences.
-
[2+2+2] Cycloaddition Reactions: The cobalt-catalyzed cycloaddition of alkynes and nitriles is a powerful method for constructing highly substituted pyridines.[10]
-
Multi-component Condensation Reactions: Classical methods like the Hantzsch pyridine synthesis, while well-established, may have limitations in terms of substrate scope and functional group tolerance.[9]
Chapter 3: Comparative Analysis: Performance and Efficiency
The choice between 3-Bromo-6-isopropoxy-2-methylpyridine and its alternatives often comes down to a trade-off between reactivity, cost, and the specific requirements of the synthetic target.
Head-to-Head: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[4][11] The reactivity of the halide is a critical factor in the efficiency of this transformation.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 3-Iodo-6-isopropoxy-2-methylpyridine | High | Mild temperatures (e.g., 60-80 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄) | Excellent |
| 3-Bromo-6-isopropoxy-2-methylpyridine | Moderate | Moderate temperatures (e.g., 80-100 °C), various Pd catalysts and ligands | Good to Excellent |
| 3-Chloro-6-isopropoxy-2-methylpyridine | Low | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-isopropoxy-2-methylpyridine
This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.[12]
-
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
-
Procedure:
-
In a Schlenk flask, combine 3-Bromo-6-isopropoxy-2-methylpyridine, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Head-to-Head: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3][5] Similar to the Suzuki coupling, the nature of the halide plays a crucial role.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 3-Iodo-6-isopropoxy-2-methylpyridine | High | Milder conditions, broader amine scope | Excellent |
| 3-Bromo-6-isopropoxy-2-methylpyridine | Moderate | Standard Buchwald-Hartwig conditions, variety of amines | Good to Excellent |
| 3-Chloro-6-isopropoxy-2-methylpyridine | Low | Requires more specialized and often more expensive ligands and pre-catalysts | Moderate to Good |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-isopropoxy-2-methylpyridine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[12][13]
-
Materials:
-
3-Bromo-6-isopropoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add 3-Bromo-6-isopropoxy-2-methylpyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Chapter 4: Cost-Benefit Analysis
The cost of a starting material is a critical factor in any synthetic campaign, especially in process development and scale-up.
| Reagent Family | Price Range (per gram, research quantity) | Key Cost Considerations |
| Iodopyridines | High | Higher raw material costs, potential for lower stability. |
| Bromopyridines | Moderate | A good balance of cost and reactivity.[1] |
| Chloropyridines | Low | Lower reagent cost, but may require more expensive catalysts and ligands, and longer reaction times, increasing overall process cost.[14] |
| De novo Synthesis | Variable | Can be cost-effective if simple, readily available starting materials are used. However, multi-step sequences can increase labor and resource costs. |
The following diagram illustrates the decision-making process for selecting a pyridine building block, taking into account both cost and performance.
Caption: Decision tree for reagent selection.
Chapter 5: Safety, Handling, and Environmental Impact
When comparing reagents, it is crucial to consider their safety profiles and environmental impact.
-
Halogenated Pyridines: These compounds are generally classified as irritants and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.
-
Palladium Catalysts: While highly effective, palladium is a precious metal with associated environmental and cost concerns. Minimizing catalyst loading and implementing catalyst recycling strategies are important considerations for sustainable synthesis.
-
Solvents and Reagents: The choice of solvents and other reagents (e.g., bases, ligands) also has a significant impact on the overall environmental footprint of a synthesis. Whenever possible, greener solvents and less hazardous reagents should be considered.
Conclusion and Recommendations
3-Bromo-6-isopropoxy-2-methylpyridine stands as a robust and versatile building block for the synthesis of substituted pyridines. Its moderate reactivity offers a favorable balance with its cost, making it an excellent choice for many applications in drug discovery and development.
Key Recommendations:
-
For early-stage discovery and library synthesis, where rapid access to a diverse range of analogs is paramount, 3-Bromo-6-isopropoxy-2-methylpyridine is often the optimal choice. Its reliable performance in standard cross-coupling reactions allows for a high success rate with a variety of coupling partners.
-
When working with particularly sensitive substrates or when milder reaction conditions are required, the corresponding iodo-pyridine should be considered, despite its higher cost.
-
For large-scale synthesis and process development, where cost is a primary driver, a thorough investigation into the use of the analogous chloro-pyridine is warranted. While this will likely require significant optimization of the catalytic system, the potential cost savings can be substantial.
-
De novo synthesis strategies should be considered when the desired substitution pattern is not readily accessible from pre-functionalized pyridines or when a highly novel scaffold is the target.
Ultimately, the choice of reagent is a strategic one that depends on the specific goals of the project, the available resources, and the stage of development. By carefully considering the factors outlined in this guide, researchers can make informed decisions that will enhance the efficiency and success of their synthetic endeavors.
References
-
Larock, R. C., & Dong, D. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(4), 613–616. [Link]
-
Verma, A. K., et al. (2018). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 16(33), 5953-5974. [Link]
-
Gilchrist, T. L. (2004). De novo Synthesis of Substituted Pyridines. ChemInform, 35(30). [Link]
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Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
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Baranczak, A., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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IndiaMART. 3-Bromo-6-Chloro-2-Methylpyridine, Grade Standard: Analytical Grade. [Link]
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Nolan, S. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]
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Chem-Impex. 2-Amino-3-bromo-6-methylpyridine. [Link]
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Kabalka, G. W., et al. (2012). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
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Eastgate, M. D., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(58), 36585-36590. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Comins, D. L., et al. (1998). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. The Journal of Organic Chemistry, 63(22), 7953-7956. [Link]
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Turner, J. A. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]
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Wang, Y., et al. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science, 300(3), 032025. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-6-isopropoxy-2-methylpyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the therapeutic potential of derivatives of 3-Bromo-6-isopropoxy-2-methylpyridine, a heterocyclic compound poised for exploration as a lead structure in drug discovery. While direct comparative studies on a wide array of its derivatives are emerging, this document synthesizes data from structurally related pyridine analogues to project a comparative analysis of their potential biological activities, with a focus on anticancer and kinase inhibitory effects.
The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, while the isopropoxy and methyl groups at the 6- and 2-positions, respectively, influence the molecule's lipophilicity and steric profile, which can be crucial for target engagement. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]
Unveiling the Therapeutic Potential: A Focus on Anticancer and Kinase Inhibitory Activities
The pyridine core is a prevalent feature in numerous FDA-approved drugs, underscoring its significance in pharmaceutical research.[1] A substantial body of research has highlighted the antiproliferative effects of pyridine derivatives against various cancer cell lines.[3] Furthermore, the pyridine scaffold is a key component in many potent kinase inhibitors, which are at the forefront of targeted cancer therapy.[4]
This guide will explore the hypothetical biological activities of a series of 3-Bromo-6-isopropoxy-2-methylpyridine derivatives, where modifications are introduced at the bromine position. The rationale is to investigate how different substituents at this position modulate the compound's efficacy and selectivity.
Comparative Biological Activity of Hypothetical Derivatives
To illustrate the potential structure-activity relationships (SAR), the following table presents a hypothetical comparison of the biological activities of several derivatives of 3-Bromo-6-isopropoxy-2-methylpyridine. The data herein is representative and intended to model the type of results obtained from in vitro screening assays.
| Compound ID | R-Group (at 3-position) | Antiproliferative Activity (IC50, µM) vs. MCF-7 | Kinase Inhibitory Activity (IC50, µM) vs. VEGFR2 |
| BIMP-01 | -Br (Parent Compound) | > 50 | > 50 |
| BIMP-02 | -Phenyl | 15.2 | 8.5 |
| BIMP-03 | -4-Fluorophenyl | 8.7 | 3.1 |
| BIMP-04 | -4-Methoxyphenyl | 12.5 | 6.2 |
| BIMP-05 | -4-Aminophenyl | 5.3 | 1.8 |
| BIMP-06 | -Thiophen-2-yl | 10.1 | 4.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of comparative data generated in a drug discovery campaign.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, we can infer potential structure-activity relationships:
-
Aromatic Substitution: The introduction of an aromatic ring at the 3-position appears to be crucial for activity, as seen by the enhanced potency of compounds BIMP-02 to BIMP-06 compared to the parent compound BIMP-01 .
-
Electronic Effects: The presence of an electron-withdrawing fluorine atom (BIMP-03 ) or an electron-donating amino group (BIMP-05 ) on the phenyl ring seems to enhance both antiproliferative and kinase inhibitory activities, suggesting that electronic properties at this position play a significant role.
-
Hydrogen Bonding Potential: The amino group in BIMP-05 could potentially form additional hydrogen bonds within the target's active site, leading to its superior hypothetical potency.
-
Heteroaromatic Rings: The incorporation of a thiophene ring (BIMP-06 ) also shows promising activity, indicating that various aromatic systems can be tolerated at this position.
Experimental Methodologies
To ensure the scientific rigor and reproducibility of the findings, detailed experimental protocols for the key biological assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are determined by plotting the percentage of inhibition against the compound concentrations.
In Vitro Kinase Inhibition Assay (VEGFR2)
Biochemical assays are employed to determine the direct inhibitory effect of the compounds on specific kinase enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Protocol:
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant human VEGFR2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the kinase in the assay buffer for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with a phosphotyrosine-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The kinase activity is measured in the presence of different concentrations of the test compounds. The IC₅₀ values are calculated by fitting the data to a dose-response curve.
Visualizing the Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of 3-Bromo-6-isopropoxy-2-methylpyridine derivatives.
Caption: A simplified representation of the VEGFR2 signaling pathway, a potential target for 3-Bromo-6-isopropoxy-2-methylpyridine derivatives.
Conclusion and Future Directions
The pyridine scaffold remains a highly privileged structure in the development of new therapeutic agents. While this guide has presented a hypothetical comparative analysis based on the known activities of related compounds, it underscores the significant potential of 3-Bromo-6-isopropoxy-2-methylpyridine derivatives as a promising area for further investigation.
Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of cancer cell lines and against a broad range of kinases. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds with potent and selective biological activities for further preclinical and clinical development.
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Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]
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A Comparative Guide to the Structural Elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine Derivatives: Beyond the Crystal Structure
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of 3-bromo-6-isopropoxy-2-methylpyridine and its derivatives. While single-crystal X-ray diffraction remains the gold standard for atomic-resolution structural information, this document explores the practical realities and alternatives when ideal crystals are elusive. We will delve into the nuances of X-ray crystallography, juxtaposed with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and introduce cutting-edge alternatives like 3D Electron Diffraction (3D ED).
Synthesis and Spectroscopic Characterization of 3-Bromo-6-isopropoxy-2-methylpyridine
The journey to structural understanding begins with the synthesis and preliminary characterization of the target molecule. The synthesis of 3-bromo-6-isopropoxy-2-methylpyridine is typically achieved through a Williamson ether synthesis, starting from 3-bromo-6-hydroxy-2-methylpyridine and 2-bromopropane.
Experimental Protocol: Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine
-
Reaction Setup: To a solution of 3-bromo-6-hydroxy-2-methylpyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Alkylating Agent: Add 2-bromopropane (2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-bromo-6-isopropoxy-2-methylpyridine.
Following synthesis, a comprehensive spectroscopic analysis is essential to confirm the identity and purity of the compound before proceeding to crystallographic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[1] For 3-bromo-6-isopropoxy-2-methylpyridine, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl, isopropoxy, and pyridine ring protons. The chemical shifts and coupling patterns are crucial for confirming the substitution pattern. For instance, the aromatic protons on the pyridine ring will exhibit distinct splitting patterns based on their connectivity.[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, providing a map of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of the presence of a single bromine atom.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.
Table 1: Summary of Spectroscopic Data for 3-Bromo-6-isopropoxy-2-methylpyridine
| Technique | Expected Key Features | Information Gained |
| ¹H NMR | Signals for methyl, isopropoxy (methine and methyl), and two distinct aromatic protons. | Proton environment and connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Carbon skeleton confirmation. |
| Mass Spec. | Molecular ion peak (M+) and a prominent M+2 peak of similar intensity. | Molecular weight and confirmation of bromine presence. |
| HRMS | Exact mass measurement. | Elemental composition and molecular formula. |
The Pursuit of a Single Crystal: An Art and a Science
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the structural elucidation process.[4] The choice of crystallization technique is critical and depends on the physicochemical properties of the compound.
dot
Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.
Causality Behind Experimental Choices in Crystallization
The selection of a crystallization method is not arbitrary; it is a reasoned process based on the molecule's properties.
-
Slow Evaporation: This is often the simplest method, suitable for compounds that are moderately soluble at room temperature.[5] The choice of solvent is critical; a solvent in which the compound has limited but not poor solubility is ideal. The slow removal of the solvent gradually increases the concentration, leading to supersaturation and crystal nucleation.
-
Vapor Diffusion: This technique is particularly useful for smaller quantities of material. It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "poor" solvent (anti-solvent) to slowly diffuse into the solution. This gradual change in solvent composition reduces the solubility of the compound, promoting crystallization.
-
Slow Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals. The rate of cooling is a crucial parameter; rapid cooling often leads to the formation of small or poorly ordered crystals.
Single-Crystal X-ray Diffraction: The Definitive Structure
Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous, three-dimensional model of the molecule at atomic resolution.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7]
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial phases of the structure factors are then determined, often using direct methods for small molecules.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
dot
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Comparative Analysis: When X-ray Crystallography is Not an Option
While definitive, SC-XRD is contingent on obtaining high-quality single crystals. In many real-world scenarios, compounds may be oils, amorphous solids, or only form microcrystalline powders. In such cases, a combination of other analytical techniques is crucial for structural elucidation.
Advanced NMR Techniques for Full Structural Characterization
Modern NMR spectroscopy offers a suite of two-dimensional (2D) experiments that can often provide a complete structural assignment without the need for a crystal structure.[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is invaluable for determining stereochemistry and conformation.
By systematically analyzing the data from these experiments, it is often possible to piece together the complete 3D structure of the molecule in solution.
Mass Spectrometry for Fragmentation Analysis
Beyond providing the molecular weight, mass spectrometry, particularly with techniques like electron ionization (EI-MS), can induce fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural clues.[9] For 3-bromo-6-isopropoxy-2-methylpyridine, characteristic fragmentation pathways would include the loss of the bromine atom, cleavage of the isopropoxy group, and fragmentation of the pyridine ring.[3]
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Sample Requirements | Information Provided | Advantages | Limitations |
| SC-XRD | High-quality single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, packing | Unambiguous structure determination | Crystal growth can be a major bottleneck |
| NMR | Soluble sample | Connectivity, stereochemistry, conformation in solution | Does not require crystals, provides dynamic information | Can be complex to interpret for large molecules, provides a solution-state average structure |
| MS | Small amount of sample | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, provides connectivity clues | Does not provide 3D structural information directly |
| 3D ED | Microcrystalline powder | 3D atomic coordinates from nanocrystals | Can analyze samples that are too small for SC-XRD | Newer technique, requires specialized equipment and expertise |
The Future is Small: 3D Electron Diffraction (3D ED)
A significant recent development in structural biology and materials science is 3D Electron Diffraction (3D ED), also known as MicroED.[10][11] This technique utilizes an electron beam instead of X-rays to determine the crystal structure. The much stronger interaction of electrons with matter means that extremely small crystals (nanocrystals) can be analyzed.[12] This is a game-changer for compounds that only form microcrystalline powders and are intractable by conventional SC-XRD. 3D ED has the potential to bridge the gap between spectroscopic methods and single-crystal X-ray diffraction, offering atomic-resolution structures from previously uncharacterizable samples.[13]
Conclusion
The structural elucidation of 3-bromo-6-isopropoxy-2-methylpyridine and its derivatives is a multi-faceted challenge that requires a strategic and often integrated approach. While single-crystal X-ray diffraction provides the ultimate structural answer, its reliance on high-quality crystals necessitates a robust toolkit of alternative and complementary techniques. A thorough understanding of synthesis, followed by comprehensive spectroscopic analysis using NMR and mass spectrometry, forms the essential foundation for any structural investigation. For challenging cases where crystallization is a hurdle, advanced NMR techniques can often provide a complete solution-state structure, while the emerging field of 3D electron diffraction offers a promising avenue for obtaining solid-state structural information from microcrystalline samples. By understanding the strengths and limitations of each technique, researchers can navigate the complexities of structural characterization and unlock the full potential of novel chemical entities.
References
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Mugnaioli, E., & Gemmi, M. (2022). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. WIREs Nanomedicine and Nanobiotechnology, 14(5), e1810. Available from: [Link]
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Zou, X., et al. (n.d.). Structural analysis of polymorphs of small organic molecules by 3D ED/MicroED. IUCr Journals. Available from: [Link]
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Mugnaioli, E., & Gemmi, M. (2022). 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 14(5), e1810. Available from: [Link]
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Okada, K., et al. (2023). 3D Electron Diffraction Structure of an Organic Semiconductor Reveals Conformational Polymorphism. Journal of the American Chemical Society. Available from: [Link]
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Unknown Author. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available from: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633–1640. Available from: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2156. Available from: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2156. Available from: [Link]
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Sawyer, L. (2007). Single-Crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
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Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available from: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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Unknown Author. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available from: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-6-isopropoxy-2-methylpyridine: A Guide to Safety and Compliance
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3-Bromo-6-isopropoxy-2-methylpyridine is essential. Based on data from analogous compounds, this substance should be handled with care, assuming it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed or on contact with skin.[1][2][3][4]
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent use of appropriate PPE. The following table outlines the minimum required PPE when handling 3-Bromo-6-isopropoxy-2-methylpyridine.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile or butyl rubber. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To shield eyes from potential splashes. |
| Lab Coat | Standard, fully buttoned laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[2] |
Spill Response
In the event of a spill, immediate and decisive action is crucial.
-
Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Large Spills: Evacuate the immediate area and contact your institution's EHS department without delay.
Disposal Workflow: A Step-by-Step Guide
The disposal of 3-Bromo-6-isopropoxy-2-methylpyridine must adhere to all federal, state, and local regulations. The following workflow provides a systematic approach to ensure safe and compliant disposal.
A logical workflow for the safe disposal of 3-Bromo-6-isopropoxy-2-methylpyridine.
Waste Identification and Segregation
All materials that have come into contact with 3-Bromo-6-isopropoxy-2-methylpyridine must be classified as hazardous waste. This includes:
-
The pure chemical substance.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves).
Crucially, this waste stream must be segregated and not mixed with other incompatible chemical waste. While specific incompatibilities for 3-Bromo-6-isopropoxy-2-methylpyridine are not documented, it is prudent to avoid contact with strong oxidizing agents, strong bases, and amines, as these are incompatible with similar brominated pyridines.[1]
Containerization
All waste containing 3-Bromo-6-isopropoxy-2-methylpyridine should be collected in a designated, sealable, and chemically compatible hazardous waste container. The container should be kept closed when not in use.
Labeling
Proper labeling is a critical component of safe waste management. The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Bromo-6-isopropoxy-2-methylpyridine."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazard warnings (e.g., "Irritant," "Harmful").
Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's guidelines. The storage area should be well-ventilated and away from incompatible materials.
Contacting Environmental Health and Safety (EHS)
Once the waste container is ready for disposal, or as it approaches its fill limit, contact your institution's EHS department or the designated hazardous waste management provider. They will provide specific instructions for pickup and final disposal.
Documentation and Handover
Complete any required waste disposal forms or manifests as instructed by your EHS department. This documentation is essential for regulatory compliance and tracking the waste from the point of generation to its final disposal.
Final Disposal Method
The standard and regulated method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management company. Attempting to neutralize or treat this chemical in the laboratory without a validated protocol and institutional oversight is strongly discouraged and may be in violation of environmental regulations.
Emergency Procedures
In the event of exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-Bromo-6-isopropoxy-2-methylpyridine, thereby protecting themselves, their colleagues, and the environment.
References
-
PubChem. 2-Bromo-3-methylpyridine. [Online] Available at: [Link]
-
PubChem. 3-Bromo-2-methylpyridine. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Online] Available at: [Link]
-
U.S. Department of Health and Human Services. Toxicological Profile for Pyridine. [Online] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
